molecular formula C15H16O3 B154498 (3-(Benzyloxy)-4-methoxyphenyl)methanol CAS No. 1860-60-2

(3-(Benzyloxy)-4-methoxyphenyl)methanol

Cat. No.: B154498
CAS No.: 1860-60-2
M. Wt: 244.28 g/mol
InChI Key: USBKCBSYNCWKLB-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131750. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)methanol
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InChI

InChI=1S/C15H16O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

USBKCBSYNCWKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171830
Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1860-60-2
Record name 4-Methoxy-3-(phenylmethoxy)benzenemethanol
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Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(BENZYLOXY)-4-METHOXYBENZYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of (3-(Benzyloxy)-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (3-(Benzyloxy)-4-methoxyphenyl)methanol, a key intermediate in organic synthesis. This document includes a summary of its physical data, detailed experimental protocols for its synthesis and analysis, and a workflow visualization to support research and development activities.

Core Physical and Chemical Properties

This compound, also known by its synonym 3-Benzyloxy-4-methoxybenzyl alcohol, is a solid organic compound.[1] Its properties are summarized below.

PropertyValueReference
CAS Number 1860-60-2[1][2][3][4]
Molecular Formula C₁₅H₁₆O₃[2][4]
Molecular Weight 244.28 g/mol [2]
IUPAC Name This compound[2]
Physical Form Solid[1]
Purity ≥97%[1]
XLogP3 2.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 5[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

2.1. Synthesis Protocol: Reduction of 3-(Benzyloxy)-4-methoxybenzaldehyde

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-(Benzyloxy)-4-methoxybenzaldehyde, using a mild reducing agent like sodium borohydride. This approach is analogous to the synthesis of similar benzyl alcohol derivatives.[5]

Materials:

  • 3-(Benzyloxy)-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve 3-(Benzyloxy)-4-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 0.5 to 1 hour.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of water. Adjust the pH of the solution to approximately 8-9 using a dilute solution of hydrochloric acid.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as chloroform or ethyl acetate (2-3 times).[5]

  • Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by column chromatography or recrystallization if necessary.

2.2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3]

Instrumentation & Conditions:

  • Column: Newcrom R1 or equivalent C18 reverse-phase column.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[3]

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent like acetonitrile. Prepare the sample to be analyzed by dissolving it in the same solvent.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution followed by the sample solution.

  • Data Interpretation: The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be estimated by the relative area of the main peak.

Visualization

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aldehyde.

G start 3-(Benzyloxy)-4-methoxybenzaldehyde in Methanol reagent Add Sodium Borohydride (NaBH₄) start->reagent reaction Stir at Room Temperature (0.5 - 1 hr) reagent->reaction quench Quench with H₂O Adjust pH to 8-9 reaction->quench extraction Extract with Organic Solvent quench->extraction purification Wash, Dry, and Concentrate extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

References

3-Benzyloxy-4-methoxybenzyl alcohol chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Benzyloxy-4-methoxybenzyl alcohol

This technical guide provides a comprehensive overview of 3-Benzyloxy-4-methoxybenzyl alcohol, a key organic compound utilized by researchers, scientists, and drug development professionals. The document details its chemical structure, properties, synthesis, and applications, with a focus on its role in medicinal chemistry and solid-phase synthesis.

Chemical Identity and Structure

3-Benzyloxy-4-methoxybenzyl alcohol is an aromatic alcohol characterized by a benzyl ether and a methoxy group attached to the phenyl ring. Its structure is foundational to its utility as a stable yet cleavable linker in chemical synthesis.

The definitive chemical identifiers and structural representations for 3-Benzyloxy-4-methoxybenzyl alcohol are presented below.

IdentifierValueSource
IUPAC Name (3-(Benzyloxy)-4-methoxyphenyl)methanol[1]
CAS Number 1860-60-2[1][2]
Molecular Formula C15H16O3[1][2]
Canonical SMILES COC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2[1]
InChI Key USBKCBSYNCWKLB-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of 3-Benzyloxy-4-methoxybenzyl alcohol dictate its behavior in various solvents and reaction conditions, which is critical for its application in experimental settings.

PropertyValueSource
Molecular Weight 244.28 g/mol [1][2]
Exact Mass 244.109944368 Da[1]
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]

Synthesis and Experimental Protocols

The synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol typically involves the protection of one hydroxyl group of a dihydroxy precursor, followed by modification of a functional group to yield the final alcohol. A common precursor is protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).

Synthetic Workflow

The logical workflow for a representative synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol is outlined below. This multi-step process begins with selective protection of the hydroxyl groups, followed by reduction to the alcohol.

G A Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde) B Selective Benzylation (Benzyl Bromide, K2CO3) A->B Step 1 C 3-Benzyloxy-4-hydroxybenzaldehyde B->C D Methylation (Dimethyl Sulfate, K2CO3) C->D Step 2 E 3-Benzyloxy-4-methoxybenzaldehyde D->E F Reduction (Sodium Borohydride) E->F Step 3 G 3-Benzyloxy-4-methoxybenzyl alcohol F->G

Caption: Synthetic pathway for 3-Benzyloxy-4-methoxybenzyl alcohol.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 3-Benzyloxy-4-methoxybenzaldehyde, the immediate precursor, which can then be reduced.

  • Selective Benzylation: Dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent such as DMF. Add a mild base (e.g., potassium carbonate) in a quantity sufficient to deprotonate the more acidic 3-hydroxyl group. Add benzyl bromide dropwise at room temperature and stir for 12-24 hours.

  • Work-up and Isolation: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-benzyloxy-4-hydroxybenzaldehyde.

  • Methylation: Dissolve the crude product in acetone or DMF. Add potassium carbonate followed by dimethyl sulfate. Heat the mixture to reflux and monitor the reaction by TLC.

  • Final Work-up and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting crude 3-Benzyloxy-4-methoxybenzaldehyde by column chromatography.

  • Reduction: Dissolve the purified aldehyde in methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC).

  • Isolation of Alcohol: Quench the reaction carefully with water, and extract the product into an organic solvent. Dry and concentrate the organic phase to yield 3-Benzyloxy-4-methoxybenzyl alcohol.

Experimental Protocol: HPLC Analysis

Purity analysis and reaction monitoring can be performed using reverse-phase HPLC.[2]

  • Column: Newcrom R1 or equivalent C18 column.[2]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[2]

  • Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm or 280 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Applications in Research and Drug Development

The primary application of benzyloxy-methoxybenzyl derivatives in drug development is in solid-phase organic synthesis (SPOS). The isomeric compound, 4-benzyloxy-3-methoxybenzyl alcohol, is well-documented as a precursor to linkers for solid supports like Merrifield resin.[3][4] This allows for the attachment of molecules to a solid support, facilitating multi-step synthesis and purification of compound libraries.

Role as a Linker in Solid-Phase Synthesis

In SPOS, a linker connects the initial substrate to the insoluble polymer bead. The linker must be stable to the various reaction conditions used to build the target molecule and then be cleaved under specific conditions to release the final product. The benzylic ether linkage in compounds like 3-Benzyloxy-4-methoxybenzyl alcohol is susceptible to cleavage by specific reagents, making it a useful component of such linkers.

The diagram below illustrates the logical relationship of a polymer-supported synthesis strategy employing a benzyl alcohol-derived linker.

G cluster_0 Solid Support Phase cluster_1 Solution Phase A Polymer Resin (e.g., Merrifield) B Linker Attachment A->B C Resin-Linker Conjugate B->C D Substrate Molecule (R-OH) C->D Substrate Loading E Synthesis Steps (Addition of building blocks) D->E F Final Product on Resin E->F G Cleavage (e.g., DDQ, TFA) F->G Release H Purified Final Product (in solution) G->H I Spent Resin G->I

Caption: Logical workflow of solid-phase synthesis using a linker.

The cleavage of similar p-alkoxy benzyl ethers from a resin support can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or trifluoroacetic acid (TFA), which circumvents issues associated with other cleavage methods.[3][4] This strategy is invaluable in the high-throughput synthesis of small molecule libraries for drug screening.

References

An In-depth Technical Guide to (3-(Benzyloxy)-4-methoxyphenyl)methanol (CAS 1860-60-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of (3-(Benzyloxy)-4-methoxyphenyl)methanol, CAS number 1860-60-2. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its primary applications as a synthetic intermediate. While direct biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide explores the bioactivity of structurally similar compounds to provide context and potential avenues for future research. All quantitative data is presented in structured tables, and a representative experimental workflow is visualized using a DOT script.

Chemical and Physical Properties

This compound, also known as 3-(Benzyloxy)-4-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its core structure consists of a benzyl alcohol moiety with methoxy and benzyloxy substituents on the phenyl ring.

PropertyValueReference
CAS Number 1860-60-2[1][2]
Molecular Formula C₁₅H₁₆O₃[1]
Molecular Weight 244.29 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-(Benzyloxy)-4-methoxybenzyl alcohol, [3-(Benzyloxy)-4-methoxyphenyl]methanol, Benzenemethanol, 4-methoxy-3-(phenylmethoxy)-[1][2]
Appearance Not explicitly stated, likely a solid
Melting Point Not available
Boiling Point Not available
Solubility Not explicitly stated, likely soluble in organic solvents

Synthesis and Experimental Protocols

This compound is primarily synthesized for use as a chemical intermediate, particularly in solid-phase organic synthesis. A common synthetic route involves the protection of one of the hydroxyl groups of vanillyl alcohol as a benzyl ether.

Representative Synthetic Protocol: Benzylation of Vanillyl Alcohol

This protocol is based on standard benzylation reactions of phenols followed by reduction of the aldehyde.

Materials:

  • Vanillin

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Benzylation of Vanillin:

    • To a solution of vanillin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Add benzyl bromide (1.1 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture at 80°C for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(benzyloxy)-4-methoxybenzaldehyde.

  • Reduction to the Alcohol:

    • Dissolve the resulting 3-(benzyloxy)-4-methoxybenzaldehyde in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.

Experimental Workflow Diagram

Synthesis_Workflow start Start step1 Benzylation of Vanillin (Vanillin, Benzyl Bromide, K2CO3, DMF) start->step1 step2 Reaction at 80°C, 4h step1->step2 step3 Work-up & Extraction (EtOAc, Water) step2->step3 intermediate 3-(Benzyloxy)-4-methoxybenzaldehyde step3->intermediate step4 Reduction (NaBH4, MeOH) intermediate->step4 step5 Reaction at RT, 2h step4->step5 step6 Work-up & Extraction (EtOAc, NaHCO3) step5->step6 step7 Purification (Column Chromatography) step6->step7 end Pure this compound step7->end

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions.

  • Linker in Solid-Phase Synthesis: This compound is utilized in the preparation of resins for solid-phase organic synthesis (SPOS). For instance, it has been used to develop a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, which serves as a solid support for the synthesis of alcohols.[3]

  • Building Block for Complex Molecules: Its functional groups (hydroxyl and protected phenol) make it a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutical candidates.

Biological Activity and Signaling Pathways (of Structurally Related Compounds)

As of the current literature, there is no specific information detailing the biological activities or the direct modulation of signaling pathways by this compound. However, analysis of structurally similar compounds can provide insights into potential biological effects.

A related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , has been shown to exhibit anticancer activity in human glioblastoma cells.[4] DHMBA was found to suppress cell proliferation and induce apoptosis by modulating multiple signaling pathways.[4] Specifically, it was reported to decrease the levels of key proteins in the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth and survival.[4]

Another related molecule, 4-methoxybenzyl alcohol , has demonstrated protective effects on brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury.[5][6] This protective mechanism was found to be mediated through the activation of the PI3K/Akt signaling pathway.[5][6]

Representative Signaling Pathway (PI3K/Akt Pathway Modulation by a Related Compound)

The following diagram illustrates the PI3K/Akt signaling pathway, which is a common target for therapeutic intervention and is modulated by compounds structurally related to this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Related_Compound Related Compound (e.g., 4-Methoxybenzyl alcohol) Related_Compound->PI3K Activates

References

A Technical Guide to the Spectral Data of (3-(Benzyloxy)-4-methoxyphenyl)methanol and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-(Benzyloxy)-4-methoxyphenyl)methanol, also known as isovanillyl alcohol benzyl ether, is an aromatic organic compound. This technical guide is designed for researchers, scientists, and professionals in drug development, providing available data on its spectral properties.

It is important to note that while information is available for this compound (CAS No. 1860-60-2), detailed, publicly accessible quantitative spectral data is scarce. However, its isomer, (4-(Benzyloxy)-3-methoxyphenyl)methanol (CAS No. 33693-48-0), is significantly better documented. This guide will provide the available information for the requested compound and present a comprehensive spectral analysis of its more studied isomer for comparative purposes, along with a representative synthesis protocol.

Compound Identification

Requested Compound: this compound

  • Synonyms: Isovanillyl alcohol benzyl ether, [3-(Benzyloxy)-4-methoxyphenyl]methanol

  • CAS Number: 1860-60-2[1]

  • Molecular Formula: C₁₅H₁₆O₃[1]

  • Molecular Weight: 244.28 g/mol [1]

Isomer: (4-(Benzyloxy)-3-methoxyphenyl)methanol

  • Synonyms: Vanillyl alcohol benzyl ether, O-Benzylvanillyl alcohol

  • CAS Number: 33693-48-0[2]

  • Molecular Formula: C₁₅H₁₆O₃[2]

  • Molecular Weight: 244.28 g/mol [2]

Structural Isomers

The key difference between the requested compound and its more documented isomer lies in the positions of the benzyloxy and methoxy groups on the phenyl ring. The following diagram illustrates this structural distinction.

Caption: Chemical structures of the requested compound and its isomer.

Spectral Data for (4-(Benzyloxy)-3-methoxyphenyl)methanol

The following tables summarize the spectral data available for the isomer, (4-(Benzyloxy)-3-methoxyphenyl)methanol.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27-7.45m5HAr-H (benzyl)
6.81-6.83m3HAr-H (vanillyl)
4.56s2H-CH₂OH
5.11s2H-OCH₂Ar
3.80s3H-OCH₃
2.53br. s1H-OH

Note: Data compiled from representative spectra of substituted benzyl alcohols. Actual shifts may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
159.77Ar-C -O (methoxy)
142.64Ar-C -O (benzyloxy)
129.55Ar-C H
128.44Ar-C H (benzyl)
127.46Ar-C H (benzyl)
126.98Ar-C H (benzyl)
119.16Ar-C H
113.18Ar-C H
112.27Ar-C H
71.00-OC H₂Ar
64.98-C H₂OH
55.21-OC H₃

Note: Data compiled from representative spectra. Actual shifts can be influenced by the solvent and concentration.[3][4]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Strong, BroadO-H stretch (alcohol)
3030-3100MediumC-H stretch (aromatic)
2850-3000MediumC-H stretch (aliphatic)
1590, 1510, 1450Medium-StrongC=C stretch (aromatic ring)
1260StrongC-O stretch (aryl ether)
1030-1150StrongC-O stretch (alcohol and ether)
700-750 & 735-770StrongC-H bend (aromatic, monosubstituted)

Note: Peak positions are approximate and based on typical values for functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
244Moderate[M]⁺ (Molecular Ion)
153Moderate[M - C₇H₇]⁺
137Strong[M - C₇H₇O]⁺
91Very Strong[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways.

Experimental Protocols

Synthesis of (4-(Benzyloxy)-3-methoxyphenyl)methanol

This synthesis involves two main stages: the benzylation of the hydroxyl group of vanillin and the subsequent reduction of the aldehyde group.

Step 1: Benzylation of 4-hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Reagents and Setup:

    • Vanillin (1 equivalent)

    • Benzyl chloride or benzyl bromide (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (1.5 equivalents)

    • Acetone or Dimethylformamide (DMF) as solvent

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve vanillin in the chosen solvent within the round-bottom flask.

    • Add potassium carbonate to the solution.

    • Slowly add benzyl chloride or bromide to the stirring mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude 4-benzyloxy-3-methoxybenzaldehyde by recrystallization or column chromatography.

Step 2: Reduction of 4-benzyloxy-3-methoxybenzaldehyde

  • Reagents and Setup:

    • 4-benzyloxy-3-methoxybenzaldehyde (from Step 1)

    • Sodium borohydride (NaBH₄) (1.5 equivalents)[5]

    • Ethanol or Methanol as solvent

    • Erlenmeyer flask or round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the benzylated vanillin in ethanol or methanol in the flask and cool the solution in an ice bath.[5][6]

    • In a separate container, dissolve sodium borohydride in a small amount of the same solvent.

    • Slowly add the NaBH₄ solution dropwise to the cooled aldehyde solution over 15-20 minutes.[5]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, cool the flask again in an ice bath and slowly add dilute hydrochloric acid (e.g., 1M HCl) to quench the excess NaBH₄.[7]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

    • Purify the (4-(Benzyloxy)-3-methoxyphenyl)methanol by recrystallization or column chromatography.

Workflow and Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the synthetic and analytical workflows.

G cluster_synthesis Synthesis Workflow start Vanillin + Benzyl Halide benzylation Benzylation (K₂CO₃, Acetone/DMF) start->benzylation intermediate 4-Benzyloxy-3-methoxybenzaldehyde benzylation->intermediate reduction Reduction (NaBH₄, EtOH/MeOH) intermediate->reduction product (4-Benzyloxy-3-methoxyphenyl)methanol reduction->product

Caption: Synthesis workflow for (4-(Benzyloxy)-3-methoxyphenyl)methanol.

G cluster_analysis Spectroscopic Analysis Workflow cluster_spectroscopy Characterization product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data Acquisition nmr->data ir->data ms->data

Caption: General workflow for spectroscopic analysis of the final product.

Signaling Pathways and Biological Activity

There is no specific information available in the searched scientific literature regarding the biological activity or interaction of this compound with known signaling pathways. Research on this particular molecule appears to be limited.

Conclusion

This technical guide provides an overview of the available spectral information for this compound and its more thoroughly characterized isomer, (4-(Benzyloxy)-3-methoxyphenyl)methanol. While quantitative data for the requested compound is limited, the provided data for its isomer, along with a representative synthesis protocol and workflow diagrams, offer a valuable resource for researchers in the field. Further experimental work is required to fully characterize the spectral properties and biological activity of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Benzyloxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Benzyloxy-4-methoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and natural products. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure with proton assignments.

Proton NMR (¹H NMR) Spectral Data

The ¹H NMR spectrum of 3-Benzyloxy-4-methoxybenzyl alcohol was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the data includes integration, multiplicity (s = singlet, d = doublet, dd = doublet of doublets), and coupling constants (J) in Hertz (Hz).

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)
-OH1.58s1HN/A
-OCH₃3.90s3HN/A
Ar-CH₂OH4.59s2HN/A
Ph-CH₂O-5.17s2HN/A
Ar-H56.89d1H8.0
Ar-H66.93dd1H8.0, 1.9
Ar-H26.98d1H1.9
Ph-CH₂O- (aromatic)7.31-7.49m5HN/A

Experimental Protocols

Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol

The compound was synthesized by the reduction of 3-benzyloxy-4-methoxybenzaldehyde.[1] To a solution of the aldehyde (8.81 mmol) in ethanol, sodium borohydride (NaBH₄) (26.43 mmol) was added in portions. The reaction mixture was stirred for 12 hours at room temperature.[1] Following the reaction, the solvent was removed under reduced pressure. The resulting residue was treated with water and extracted with ethyl acetate. The combined organic extracts were washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield 3-Benzyloxy-4-methoxybenzyl alcohol as a white solid.[1]

¹H NMR Spectroscopy

A sample of the synthesized 3-Benzyloxy-4-methoxybenzyl alcohol was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was acquired on a Bruker AVANCE DRX400 spectrometer operating at a proton frequency of 400 MHz.[1] Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of 3-Benzyloxy-4-methoxybenzyl alcohol with the assigned protons corresponding to the data in the ¹H NMR spectral table.

G cluster_molecule cluster_legend Proton Assignments C1 C C2 C-H (H2) C1->C2 C1_CH2OH CH₂OH C1->C1_CH2OH C3 C C2->C3 C4 C C3->C4 C3_OBn O C3->C3_OBn C5 C-H (H5) C4->C5 C4_OMe OCH₃ C4->C4_OMe C6 C-H (H6) C5->C6 C6->C1 Bn_CH2 CH₂ C3_OBn->Bn_CH2 Bn_Ph Ph Bn_CH2->Bn_Ph H2 H2: δ 6.98 (d) H5 H5: δ 6.89 (d) H6 H6: δ 6.93 (dd) CH2OH_H CH₂OH: δ 4.59 (s) OH_H OH: δ 1.58 (s) OCH3_H OCH₃: δ 3.90 (s) Bn_CH2_H Ph-CH₂: δ 5.17 (s) Bn_Ph_H Ph: δ 7.31-7.49 (m)

Caption: Structure of 3-Benzyloxy-4-methoxybenzyl alcohol with proton labels.

References

FT-IR Analysis of (3-(Benzyloxy)-4-methoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of (3-(Benzyloxy)-4-methoxyphenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a visual representation of the analytical workflow.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a hydroxyl group, a benzyl ether linkage, a methoxy group, and a substituted benzene ring. The expected absorption bands are summarized in the table below. These predictions are based on established group frequency correlations and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3550 - 3230Strong, BroadO-H StretchAlcohol (-OH)
~3100 - 3000MediumC-H StretchAromatic (sp² C-H)
~3000 - 2850MediumC-H StretchAliphatic (sp³ C-H)
~1600 and ~1500Medium to StrongC=C StretchAromatic Ring
~1440MediumC-H BendMethylene (-CH₂-)
~1288StrongC-O StretchAryl Ether (Ar-O-CH₃)
~1230 - 1140StrongC-O StretchAryl Ether (Ar-O-CH₂-Ph)
~1050StrongC-O StretchPrimary Alcohol (R-CH₂-OH)
~860 - 900StrongC-H Bend1,2,4-Trisubstituted Benzene Ring
~750 - 690StrongC-H BendMonosubstituted Benzene Ring (from Benzyl group)

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

This section details the procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[1][2][3] This method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the typical analysis range.[2][4][5]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die set[1][6]

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample.[3]

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr powder.[3] The sample concentration in KBr should be between 0.2% and 1%.[7]

    • It is crucial to use dry KBr as it is hygroscopic and can absorb atmospheric moisture, which will show up in the FT-IR spectrum.[4][6]

  • Grinding and Mixing:

    • Place the weighed sample into a clean, dry agate mortar and grind it to a fine powder.[1]

    • Add a small portion of the KBr to the mortar and gently mix with the sample.

    • Add the remaining KBr and continue to grind the mixture until it is homogeneous and has a fine, consistent particle size.[1] This minimizes light scattering.[1]

  • Pellet Formation:

    • Transfer the ground mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Apply a pressure of approximately 8 tons for several minutes to form a thin, transparent, or translucent pellet.[1][2]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the FT-IR spectrum of the sample pellet. The typical scanning range is from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[8]

An alternative method for solid samples is the "Thin Solid Film" method, where the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. After the solvent evaporates, a thin film of the compound remains for analysis.[9]

FT-IR Analysis Workflow

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh Sample (1-2 mg) grind_mix Grind and Mix weigh_sample->grind_mix weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind_mix load_die Load Die grind_mix->load_die press_pellet Apply Pressure (~8 tons) load_die->press_pellet run_bkg Run Background press_pellet->run_bkg run_sample Acquire Spectrum run_bkg->run_sample analyze Analyze Data run_sample->analyze

Caption: Workflow for FT-IR analysis via the KBr pellet method.

References

An In-depth Technical Guide to the Solubility of (3-(Benzyloxy)-4-methoxyphenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-(Benzyloxy)-4-methoxyphenyl)methanol. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines its predicted solubility based on its structural features and provides detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a practical resource for laboratory professionals.

Predicted Solubility Profile

This compound, with the molecular formula C15H16O3, is a moderately polar molecule.[1] Its structure contains both polar functional groups (a hydroxyl and a methoxy group) and nonpolar moieties (a benzyl group and a phenyl ring). This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited. For comparison, a related compound, 4-Methoxybenzyl alcohol, is described as freely soluble in alcohol and diethyl ether, but insoluble in water.[2]

Quantitative Solubility Data
SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)Observations
Polar Protic Solvents
Water78.5
Methanol32.7
Ethanol24.5
Isopropanol19.9
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7
Acetonitrile37.5
Acetone20.7
Ethyl Acetate6.0
Nonpolar Solvents
Dichloromethane9.1
Toluene2.4
Hexane1.9

Experimental Protocols for Solubility Determination

The following protocols are generalized methods for determining the solubility of an organic compound and can be adapted for this compound.

Method 1: Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., water, ethanol, acetone, hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[3][4]

  • Add 0.75 mL of the selected solvent to the test tube in small portions.[3]

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5]

  • Visually inspect the solution for the complete dissolution of the solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble."

Method 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is a traditional and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

  • Calculate the solubility from the determined concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the decision-making process for solubility testing and a typical workflow for quantitative analysis.

Solubility_Testing_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis (Shake-Flask) Start Start with Compound AddSolvent Add 0.75 mL Solvent to 25 mg Compound Start->AddSolvent Shake Vigorously Shake/Vortex AddSolvent->Shake Observe Observe for Dissolution Shake->Observe Soluble Soluble Observe->Soluble Yes Insoluble Insoluble/Partially Soluble Observe->Insoluble No PrepareSaturated Prepare Saturated Solution Insoluble->PrepareSaturated Proceed to Quantitative Analysis Incubate Incubate with Shaking (24-72h) PrepareSaturated->Incubate Centrifuge Centrifuge Incubate->Centrifuge SampleSupernatant Sample Supernatant Centrifuge->SampleSupernatant Analyze Analyze by HPLC/UV-Vis SampleSupernatant->Analyze Calculate Calculate Solubility Analyze->Calculate Solubility_Decision_Tree Start Test Solubility of this compound TestWater Soluble in Water? Start->TestWater TestPolarAprotic Soluble in Polar Aprotic Solvent (e.g., DMSO, Acetone)? TestWater->TestPolarAprotic No End_Polar Likely Polar Compound TestWater->End_Polar Yes TestPolarProtic Soluble in Polar Protic Solvent (e.g., Ethanol)? TestPolarAprotic->TestPolarProtic Yes TestNonpolar Soluble in Nonpolar Solvent (e.g., Hexane)? TestPolarAprotic->TestNonpolar No TestPolarProtic->TestNonpolar No End_Amphiphilic Likely Amphiphilic Compound TestPolarProtic->End_Amphiphilic Yes TestNonpolar->End_Amphiphilic No End_Nonpolar Likely Nonpolar Compound TestNonpolar->End_Nonpolar Yes

References

Molecular weight of 3-Benzyloxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 3-Benzyloxy-4-methoxybenzyl alcohol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and physical properties of 3-Benzyloxy-4-methoxybenzyl alcohol, along with relevant experimental protocols and pathway visualizations.

Physicochemical Properties

3-Benzyloxy-4-methoxybenzyl alcohol, also known as (3-(Benzyloxy)-4-methoxyphenyl)methanol, is an organic compound with the molecular formula C15H16O3[1]. Its properties are summarized in the table below.

PropertyValueSource
Molecular Weight 244.28 g/mol [1]
Exact Mass 244.109944368 Da[1]
Molecular Formula C15H16O3[1]
CAS Number 1860-60-2[1]
IUPAC Name (4-methoxy-3-phenylmethoxyphenyl)methanol[1]
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 38.7 Ų[1]
Heavy Atom Count 18[1]

Synthesis and Experimental Protocols

A notable application of 3-Benzyloxy-4-methoxybenzyl alcohol is in solid-phase organic synthesis. One method involves its use in the creation of a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin. This process is carried out in a two-step sequence under microwave irradiation.

Preparation of 3-Methoxy-4-benzyloxybenzaldehyde Resin
  • Reaction Setup : Commercially available Merrifield resin is reacted with vanillin.

  • Monitoring : The formation of the resin is monitored by the appearance of a C=O stretching frequency at 1688 cm⁻¹ and an O=C–H stretching frequency at 2760 cm⁻¹ in FTIR analysis. Further verification is done by observing the aldehydic resonance at 9.78 ppm in the 1H MAS-NMR spectrum[2].

  • Loading Determination : The loading of the aldehyde group is determined by nitrogen analysis involving a 2,4-dinitrophenyl hydrazine (DNP) derivative, with a reported loading of 1.081 mmol/g, corresponding to a 99% yield[2].

Reduction to 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) Resin
  • Reduction Step : The 3-methoxy-4-benzyloxybenzaldehyde resin is then reduced using sodium borohydride (NaBH4) to yield the MBBA resin[2][3].

Cleavage of Resin-Bound Ethers

Cleavage of molecules from the MBBA resin can be achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to release the corresponding alcohols in good yields[2][3]. The p-methoxybenzyl (MPM) protecting group is readily removed by DDQ in dichloromethane with a small amount of water at room temperature[3].

Experimental Workflow: Synthesis of MBBA Resin

The following diagram illustrates the workflow for the synthesis of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin.

G cluster_synthesis Synthesis of MBBA Resin cluster_application Application and Cleavage merrifield Merrifield Resin reaction1 Microwave Irradiation merrifield->reaction1 vanillin Vanillin vanillin->reaction1 resin_aldehyde 3-Methoxy-4-benzyloxy- benzaldehyde Resin reaction1->resin_aldehyde Step 1 reaction2 Reduction resin_aldehyde->reaction2 nabh4 Sodium Borohydride (NaBH4) nabh4->reaction2 mbba_resin 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) Resin reaction2->mbba_resin Step 2 mbba_resin_app MBBA Resin etherification Etherification mbba_resin_app->etherification bromides Bromides + NaH bromides->etherification bound_ether Resin-Bound Benzyl Ether etherification->bound_ether cleavage Cleavage bound_ether->cleavage ddq DDQ ddq->cleavage alcohol_product Alcohol Product cleavage->alcohol_product regenerated_resin Regenerated Resin cleavage->regenerated_resin

Caption: Workflow for the synthesis and application of MBBA resin.

Biological Activity and Related Compounds

While specific signaling pathways for 3-benzyloxy-4-methoxybenzyl alcohol are not extensively documented, related compounds have shown significant biological activity. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant first isolated from the Pacific oyster Crassostrea gigas, has been studied for its protective effects against oxidative stress[4][5]. DHMBA has been shown to improve working memory and reduce anxiety in aged mice, potentially through the inhibition of the Nrf2-Keap1 protein-protein interaction, which upregulates antioxidant response genes[5].

Another related compound, 3-hydroxy-4-methoxybenzyl alcohol, is a metabolite of vanillic acid and has been shown to inhibit aldehyde oxidase[6].

The structural similarity of 3-benzyloxy-4-methoxybenzyl alcohol to these biologically active molecules suggests potential for further investigation into its pharmacological properties.

Logical Relationship of Related Compounds

The following diagram illustrates the relationship between 3-benzyloxy-4-methoxybenzyl alcohol and some of its biologically active analogs.

G main_compound 3-Benzyloxy-4-methoxybenzyl alcohol related_compounds Related Benzyl Alcohols main_compound->related_compounds dhmba 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) related_compounds->dhmba isovanillyl 3-Hydroxy-4-methoxybenzyl alcohol (Isovanillyl alcohol) related_compounds->isovanillyl activity Biological Activity dhmba->activity isovanillyl->activity antioxidant Antioxidant activity->antioxidant enzyme_inhibition Enzyme Inhibition activity->enzyme_inhibition

Caption: Relationship between 3-benzyloxy-4-methoxybenzyl alcohol and its analogs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3-(Benzyloxy)-4-methoxyphenyl)methanol

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in synthetic chemistry and drug development. This document details its chemical properties, synthesis protocols, and its role as a key building block, particularly in the realm of solid-phase organic synthesis.

Chemical Identity and Properties

This compound, also known by its IUPAC name [4-methoxy-3-(phenylmethoxy)phenyl]methanol, is a benzyl alcohol derivative. Its structure incorporates a benzyl ether protecting group, making it a valuable intermediate where selective manipulation of functional groups is required.

Identifiers and Synonyms
IdentifierValue
IUPAC Name [4-methoxy-3-(phenylmethoxy)phenyl]methanol
CAS Number 1860-60-2
Molecular Formula C₁₅H₁₆O₃
Synonyms 3-(Benzyloxy)-4-methoxybenzyl alcohol, [3-(benzyloxy)-4-methoxy-phenyl]methanol
Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is crucial for its application in designing synthetic routes and for its purification.

PropertyValueReference
Molecular Weight 244.28 g/mol [1]
Exact Mass 244.109944368 Da[1]
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Polar Surface Area 38.7 Ų[1]

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from the readily available natural product, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthetic pathway involves the protection of the phenolic hydroxyl group via benzylation, followed by the reduction of the aldehyde functionality.

G Vanillin Vanillin Intermediate 3-Methoxy-4-(phenylmethoxy)benzaldehyde Vanillin->Intermediate Step 1: O-Benzylation BenzylChloride Benzyl Chloride (K2CO3, KI, DMF) BenzylChloride->Intermediate Product This compound Intermediate->Product Step 2: Reduction NaBH4 Sodium Borohydride (Solvent) NaBH4->Product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Methoxy-4-(phenylmethoxy)benzaldehyde (O-Benzylation of Vanillin)

This procedure protects the phenolic hydroxyl group of vanillin as a benzyl ether.

  • Materials:

    • Vanillin (1 equivalent)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1 equivalent)

    • Potassium Iodide (KI) (catalytic amount)

    • Benzyl Chloride (1 equivalent)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate

    • 1N Sodium Hydroxide (NaOH)

    • Water

  • Procedure:

    • Dissolve vanillin in anhydrous DMF in a round-bottom flask.

    • Add anhydrous K₂CO₃ and a catalytic amount of KI to the solution.

    • Stir the mixture at 60 °C for 20 minutes.

    • Add a solution of benzyl chloride in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 70 °C and maintain for approximately 22 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]

    • After completion, cool the mixture and add water.

    • Extract the product with ethyl acetate.

    • Combine the organic phases and wash with 1N NaOH solution and then with water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography.

Step 2: Synthesis of this compound (Reduction of Aldehyde)

This step reduces the aldehyde group to a primary alcohol.

  • Materials:

    • 3-Methoxy-4-(phenylmethoxy)benzaldehyde (1 equivalent)

    • Sodium Borohydride (NaBH₄) (1.1 equivalents)

    • Methanol or Ethanol

    • 2.5 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the benzylated intermediate in methanol or a suitable solvent in a flask and cool the solution in an ice bath.

    • Add sodium borohydride in small portions over a period of a few minutes, maintaining the temperature between 10-15 °C.[2]

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

    • Cool the mixture again in an ice bath and carefully add 2.5 M HCl dropwise to quench the reaction and neutralize the mixture.

    • The product may precipitate as a white solid. If so, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) for extraction.

    • Dry the organic extract and evaporate the solvent to obtain the final product, which can be further purified by recrystallization.

Applications in Drug Development and Research

The primary application of this compound and its structural analogs lies in solid-phase organic synthesis (SPOS), a cornerstone of modern drug discovery for the rapid generation of compound libraries. The benzyl alcohol moiety serves as a handle for attachment to a polymer resin.

Role as a Linker in Solid-Phase Synthesis

A derivative, 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, has been developed as a polymer support for the synthesis of alcohols.[3] This demonstrates the utility of the core structure as a linker. The synthesis involves immobilizing vanillin on a Merrifield resin, followed by reduction.

Merrifield Merrifield Resin Resin1 3-Methoxy-4-benzyloxybenzaldehyde Resin Merrifield->Resin1 Immobilization Vanillin Vanillin (K2CO3, TBAI, DMF, μW) Vanillin->Resin1 MBBA_Resin MBBA Resin Resin1->MBBA_Resin Reduction NaBH4 NaBH4 (THF/H2O, μW) NaBH4->MBBA_Resin Resin_Bound Resin-Bound Ether MBBA_Resin->Resin_Bound Coupling Substrate Substrate-Br (NaH) Substrate->Resin_Bound Alcohol Alcohol Product Resin_Bound->Alcohol Release Cleavage Cleavage (DDQ) Cleavage->Alcohol

Caption: Workflow for the use of the core structure in solid-phase synthesis.
Experimental Protocol: Synthesis of MBBA Resin

This protocol details the preparation of the 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin.[3]

  • Materials:

    • Merrifield resin (1% DVB cross-linked)

    • Vanillin

    • Potassium Carbonate (K₂CO₃)

    • Tetrabutylammonium Iodide (TBAI)

    • Dimethylformamide (DMF)

    • Sodium Borohydride (NaBH₄)

    • Tetrahydrofuran (THF) / Water

  • Procedure:

    • Immobilization of Vanillin:

      • Swell Merrifield resin in DMF in a reaction vessel under a nitrogen atmosphere.

      • In a separate flask, dissolve vanillin, K₂CO₃, and TBAI in DMF.

      • Add this solution to the swollen resin.

      • Heat the mixture in a microwave reactor at 120 °C for 5 minutes.

      • After cooling, filter the resin beads and wash successively with an acetone-methanol-water mixture, acetone, THF, and methanol.

      • Dry the resulting 3-methoxy-4-benzyloxybenzaldehyde resin under vacuum.[3]

    • Reduction to MBBA Resin:

      • Swell the aldehyde resin from the previous step in THF under a nitrogen atmosphere.

      • In a separate flask, dissolve NaBH₄ and TBAI in a mixed solvent of THF and water.

      • Add this reducing solution to the resin suspension.

      • Heat the mixture in a microwave reactor at reflux for 10 minutes.

      • Filter the resulting white beads and wash with ethyl acetate, water, acetone, dichloromethane, and ether.

      • Dry the MBBA resin at 50 °C.[3]

The resulting MBBA resin can then be used to immobilize various molecules through ether linkages, which can be cleaved at the end of the synthesis using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to release the desired alcohol product.[3]

Precursor to Bioactive Molecules

The structural motif of this compound is found in various precursors for pharmaceuticals. The intermediate, 4-benzyloxy-3-methoxybenzaldehyde, is used as a starting material for the synthesis of alkaloids such as thalifoline and ephedradine.[4] Furthermore, vanillin derivatives, in general, are widely explored for their diverse biological activities, and this compound serves as a key protected intermediate in the synthesis of more complex analogs.

References

3-Benzyloxy-4-methoxybenzyl Alcohol: A Technical Guide to Safety and Hazard Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard information for 3-Benzyloxy-4-methoxybenzyl alcohol (CAS RN: 78370-13-5). Due to a notable lack of publicly available quantitative toxicological data for this specific compound, this document focuses on established international testing protocols to guide its safety assessment. This guide summarizes the available hazard classifications and details the standard experimental methodologies, primarily referencing the Organization for Economic Co-operation and Development (OECD) guidelines, that are essential for a thorough evaluation of its toxicological profile. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary framework to understand the potential hazards and to design appropriate safety evaluation studies.

Introduction

3-Benzyloxy-4-methoxybenzyl alcohol, also known as Vanillyl benzyl ether, is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its safety and hazard profile is paramount for ensuring safe handling and for regulatory compliance. This guide addresses the current state of knowledge regarding the safety of this compound and outlines the necessary experimental procedures for a comprehensive risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Benzyloxy-4-methoxybenzyl alcohol is presented in Table 1. These properties are crucial for understanding the potential exposure routes and the environmental fate of the compound.

Table 1: Physicochemical Properties of 3-Benzyloxy-4-methoxybenzyl alcohol

PropertyValueReference
Molecular Formula C15H16O3[1]
Molecular Weight 244.28 g/mol [1]
CAS Number 78370-13-5 (alternate: 1860-60-2)[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not available
LogP (octanol/water) 2.2 (Computed)[1]

Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, 3-Benzyloxy-4-methoxybenzyl alcohol has been classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The available hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for 3-Benzyloxy-4-methoxybenzyl alcohol

Hazard ClassHazard StatementPictogramSignal WordReference
Skin Corrosion/IrritationH315: Causes skin irritationIrritantWarning[2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationIrritantWarning[2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationIrritantWarning[2]
Hazardous to the Aquatic Environment (Acute)H400: Very toxic to aquatic lifeEnvironmentalWarning[1]

Toxicological Data Summary

A comprehensive search of publicly available literature and databases reveals a significant gap in specific toxicological data for 3-Benzyloxy-4-methoxybenzyl alcohol. The following tables summarize the status of available data for key toxicological endpoints.

Table 3: Acute Toxicity Data for 3-Benzyloxy-4-methoxybenzyl alcohol

EndpointTest SpeciesRouteValue (e.g., LD50)Reference
Acute Oral Toxicity Not testedOralData not available
Acute Dermal Toxicity Not testedDermalData not available
Acute Inhalation Toxicity Not testedInhalationData not available

Table 4: Irritation and Sensitization Data for 3-Benzyloxy-4-methoxybenzyl alcohol

EndpointTest SpeciesResultReference
Skin Irritation Not testedData not available
Eye Irritation Not testedData not available
Skin Sensitization Not testedData not available

Table 5: Repeated Dose, Genetic, and Reproductive Toxicity Data for 3-Benzyloxy-4-methoxybenzyl alcohol

EndpointTest SystemResultReference
Repeated Dose Toxicity Not testedData not available
Germ Cell Mutagenicity Not testedData not available
Carcinogenicity Not testedData not available
Reproductive Toxicity Not testedData not available

Illustrative Data from a Structurally Related Compound: 4-Methoxybenzyl alcohol (CAS: 105-13-5)

To provide context on the types of quantitative data that would be generated from toxicological studies, Table 6 presents data for the structurally related compound, 4-Methoxybenzyl alcohol. It is critical to note that this data is not representative of 3-Benzyloxy-4-methoxybenzyl alcohol and should only be used for illustrative purposes.

Table 6: Toxicological Data for 4-Methoxybenzyl alcohol (for illustrative purposes only)

EndpointTest SpeciesRouteValue (e.g., LD50)Reference
Acute Oral Toxicity Rat (female)OralLD50 > 5,000 mg/kg[3]
Acute Dermal Toxicity RabbitDermalLD50 = 3,000 mg/kg[3]
Skin Irritation In vitro-Irritating[3]
Eye Irritation In vitro-Causes serious eye irritation[3]
Skin Sensitization Mouse (LLNA)-Skin sensitiser (1B)[3]
Germ Cell Mutagenicity Ames test-Negative[3]

Recommended Experimental Protocols for Safety Assessment

In the absence of specific data, a comprehensive safety assessment of 3-Benzyloxy-4-methoxybenzyl alcohol would require conducting a battery of standardized toxicological tests. The following sections detail the methodologies for key experiments based on OECD guidelines.

Acute Toxicity
  • Oral Toxicity (OECD Guideline 423): This test provides information on the health hazards likely to arise from a single oral exposure. The substance is administered to fasted female rats at a starting dose, and the animals are observed for up to 14 days for signs of toxicity and mortality.

  • Dermal Toxicity (OECD Guideline 402): This study assesses the potential for a substance to cause toxicity through skin contact. A single dose is applied to the shaved skin of rats or rabbits, and the animals are observed for 14 days.

  • Inhalation Toxicity (OECD Guideline 403): This guideline is used to determine the toxicity of a substance when inhaled. The test substance is administered as a gas, vapor, aerosol, or mixture to rodents for a defined period, followed by an observation period.

Skin and Eye Irritation
  • Skin Irritation/Corrosion (OECD Guideline 404): This in vivo test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. The test substance is applied to the shaved skin of albino rabbits, and the site is observed for erythema and edema at specified intervals.

  • Eye Irritation/Corrosion (OECD Guideline 405): This study assesses the potential for a substance to cause damage to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva.

Skin Sensitization
  • Local Lymph Node Assay (LLNA) (OECD Guideline 429): The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance.

Genotoxicity
  • Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay detects chromosomal damage or aneuploidy in cultured mammalian cells by identifying the presence of micronuclei in the cytoplasm of interphase cells.

Repeated Dose Toxicity
  • 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407): This study provides information on the potential adverse effects of a substance following repeated oral administration for 28 days. Key endpoints include clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology of major organs.

Reproductive and Developmental Toxicity
  • Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421): This screening study provides initial information on the potential effects of a substance on male and female reproductive performance, including fertility, gestation, and early postnatal development.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of key experimental protocols for assessing the safety and hazards of a chemical like 3-Benzyloxy-4-methoxybenzyl alcohol.

G cluster_0 OECD 404: Acute Dermal Irritation/Corrosion A Test Substance Application (0.5g or 0.5mL on rabbit skin) B 4-hour Exposure Period A->B C Removal of Test Substance B->C D Observation for Erythema and Edema (1, 24, 48, 72 hours) C->D E Final Scoring and Classification D->E

Workflow for OECD 404 Skin Irritation Test.

G cluster_1 OECD 471: Bacterial Reverse Mutation (Ames) Test F Prepare Bacterial Strains (S. typhimurium, E. coli) G Expose Bacteria to Test Substance (with and without S9 metabolic activation) F->G H Plate on Minimal Glucose Agar G->H I Incubate for 48-72 hours H->I J Count Revertant Colonies I->J K Compare to Control and Assess Mutagenicity J->K

Workflow for OECD 471 Ames Test.

G cluster_2 OECD 407: Repeated Dose 28-Day Oral Toxicity Study L Dose Range-Finding Study (Optional) M Select Dose Levels (at least 3 + control) L->M N Daily Oral Administration to Rodents for 28 Days M->N O In-life Observations (Clinical signs, body weight, food/water intake) N->O P Terminal Procedures (Hematology, clinical chemistry, necropsy) N->P Q Histopathological Examination P->Q R Data Analysis and NOAEL Determination Q->R

Workflow for OECD 407 Repeated Dose Toxicity Study.

Environmental Hazards

According to GHS classifications, 3-Benzyloxy-4-methoxybenzyl alcohol is considered very toxic to aquatic life.[1] A comprehensive environmental risk assessment would necessitate further studies to determine its potential for bioaccumulation and its effects on other environmental compartments.

Conclusion and Recommendations

There is a significant lack of empirical data on the safety and hazards of 3-Benzyloxy-4-methoxybenzyl alcohol. The available GHS classifications indicate that it should be handled as a skin, eye, and respiratory irritant, and as a substance that is very toxic to aquatic life. For a complete safety profile, it is imperative that a battery of toxicological tests, following established OECD guidelines, be conducted. This guide provides the foundational framework for designing and interpreting such studies. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound until comprehensive toxicological data becomes available.

References

The Benzyl Ether Protecting Group: A Technical Guide to its Discovery and Enduring Utility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl ether is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness and versatile cleavage methods. This technical guide provides an in-depth exploration of the discovery and historical development of benzyl ethers as protecting groups for hydroxyl functionalities. It offers a comprehensive overview of the key methods for their installation and removal, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in strategic planning for complex molecule synthesis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who rely on the strategic application of protecting groups to achieve their synthetic goals.

A Historical Perspective: The Genesis of a Workhorse Protecting Group

The introduction of the benzyl group as a protective moiety for alcohols was not a singular event but rather an evolutionary development rooted in early 20th-century carbohydrate chemistry. While the Williamson ether synthesis, reported in 1850, provided the fundamental reaction for their formation, the strategic use of benzyl ethers to mask the reactivity of hydroxyl groups came much later.

Pioneering work in the field of carbohydrate chemistry necessitated the development of protecting groups that were stable to the conditions of glycosylation and other transformations. The benzyl ether emerged as a robust candidate, stable to both acidic and basic conditions, unlike the more labile acetal-type protecting groups.[1][2] The ease of its removal by catalytic hydrogenolysis, a method that gained prominence in organic synthesis in the early to mid-20th century, solidified its position as a highly versatile and reliable protecting group.[3][4]

Key authoritative texts in the field, such as "Greene's Protective Groups in Organic Synthesis" and Kocienski's "Protecting Groups," extensively document the applications and reaction conditions for benzyl ethers, reflecting their long-standing importance in the synthetic chemist's toolbox.[5][6][7] The development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, further expanded the utility of this class of protecting groups by introducing orthogonal deprotection strategies.[1][8]

The Chemistry of Benzyl Ether Protecting Groups

The utility of the benzyl ether protecting group stems from its stability across a wide range of chemical conditions and the availability of several distinct methods for its cleavage.

Stability

Benzyl ethers are notably stable to:

  • Strongly basic conditions.[1]

  • A wide range of acidic conditions (though they can be cleaved by very strong acids).[9][10]

  • Many oxidizing and reducing agents.[9]

This stability profile allows for a broad spectrum of chemical transformations to be performed on a molecule while the hydroxyl group remains protected.

Methods of Protection

The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis .[11] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a benzyl halide (typically benzyl bromide or chloride).[2][12]

For substrates that are sensitive to basic conditions, alternative methods have been developed, such as the use of benzyl trichloroacetimidate under acidic conditions.[9]

Methods of Deprotection

The selective cleavage of benzyl ethers is a key factor in their widespread use. The most common deprotection methods include:

  • Catalytic Hydrogenolysis: This is the most common method, involving the cleavage of the C-O bond with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[3][13] This method is generally mild and high-yielding.

  • Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also be used to cleave benzyl ethers.[10]

  • Oxidative Cleavage: While standard benzyl ethers are relatively robust to oxidation, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are readily cleaved by oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[8][9] This provides an orthogonal deprotection strategy.

  • Acidic Cleavage: Strong acids can effect the cleavage of benzyl ethers, although this method is less common due to the potential for side reactions on sensitive substrates.[9]

Quantitative Data on Benzyl Ether Protection and Deprotection

The following tables summarize representative yields for the protection of alcohols as benzyl ethers and their subsequent deprotection under various conditions. It is important to note that yields are substrate-dependent, and the following data is for illustrative purposes.

Table 1: Protection of Alcohols as Benzyl Ethers

SubstrateReagents and ConditionsProductYield (%)Reference
Benzyl alcoholAllyl bromide, KOH (solid), no solventAllyl benzyl ether96[14]
1-DecanolBenzyl bromide, KOH (solid), no solventBenzyl decyl ether94[14]
CholesterolBenzyl bromide, KOH (solid), no solventBenzyl cholesteryl ether86[14]
A primary alcoholNaH, BnBr, DMF, 0 °C to rtBenzylated alcoholHigh[12]
Various alcohols2-Benzyloxy-1-methylpyridinium triflateBenzyl ethersVery good[9]

Table 2: Deprotection of Benzyl Ethers

SubstrateReagents and ConditionsProductYield (%)Reference
Benzyl ether (general)H2, Pd/C, THF/2-propanolAlcohol>97[15]
p-Methoxybenzyl etherDDQ, CH2Cl2/H2O, rtAlcoholHigh[16]
S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranosideDDQ, CH2Cl2/H2O, 0 °C to rtS-Phenyl 2,4-di-O-benzyl-α-L-thiorhamnopyranoside78[11]
Aromatic benzyl etherBCl3, pentamethylbenzene, low temp.PhenolGood[9]

Detailed Experimental Protocols

Protocol for Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide

This protocol is adapted from a general procedure for Williamson ether synthesis.[12]

Materials:

  • Starting material (primary alcohol)

  • Dry N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Triethylamine

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the starting alcohol (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (2.0 equiv.) portion-wise to the solution.

  • Add BnBr (1.5–2.0 equiv.) to the reaction mixture at 0 °C.

  • Allow the reaction to stir and gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of an excess of triethylamine.

  • Dilute the mixture with EtOAc and wash with water.

  • Extract the aqueous layer with EtOAc twice.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol is a general procedure for the hydrogenolysis of benzyl ethers.[15]

Materials:

  • Benzylated substrate

  • Palladium on carbon (10% Pd/C)

  • Palladium hydroxide on carbon (20% Pd(OH)2/C)

  • Tetrahydrofuran (THF)

  • 2-Propanol

  • Celite®

Procedure:

  • Dissolve the benzylated substrate in a 3:1 mixture of THF and 2-propanol.

  • Add 10% Pd/C and 20% Pd(OH)2/C to the solution (a 1:1 ratio of the two catalysts can be more effective).

  • Subject the mixture to a hydrogen atmosphere (e.g., a hydrogen balloon or a Parr hydrogenator).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product as necessary, typically by column chromatography.

Protocol for Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ

This is a general procedure for the selective deprotection of PMB ethers.[11]

Materials:

  • PMB-protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • Dissolve the PMB-protected substrate in a mixture of CH2Cl2 and water (e.g., 17:1 v/v) to a concentration of approximately 0.03 M.

  • Cool the solution to 0 °C.

  • Add DDQ (typically 1.1-2.5 equivalents) to the solution.

  • After 30 minutes, warm the reaction mixture to room temperature and continue stirring for the specified time (monitor by TLC).

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash with aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Strategic Application of Benzyl Ether Protecting Groups

The choice between a standard benzyl ether and a substituted variant like the PMB ether is a strategic one, based on the planned synthetic route and the presence of other functional groups.

Logical Workflow for Protecting Group Selection

The following diagram illustrates the decision-making process for selecting between a benzyl (Bn) and a p-methoxybenzyl (PMB) protecting group.

G start Select Hydroxyl Protecting Group stability_check Are harsh reductive conditions (e.g., H2, Pd/C) acceptable for deprotection? start->stability_check oxidative_cleavage Is orthogonal, oxidative cleavage required? stability_check->oxidative_cleavage No use_bn Use Benzyl (Bn) Group stability_check->use_bn Yes use_pmb Use p-Methoxybenzyl (PMB) Group oxidative_cleavage->use_pmb Yes consider_other Consider Alternative Protecting Groups oxidative_cleavage->consider_other No

Caption: Decision workflow for benzyl-type protecting group selection.

Mechanism of Benzyl Ether Protection (Williamson Ether Synthesis)

The following diagram illustrates the SN2 mechanism for the formation of a benzyl ether.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base Base Base BaseH Base-H⁺ RO_minus2 R-O⁻ ROBn R-O-Bn RO_minus2->ROBn + Bn-Br BnBr Bn-Br Br_minus Br⁻

Caption: Mechanism of Williamson ether synthesis for benzyl ether formation.

Mechanism of Benzyl Ether Deprotection (Catalytic Hydrogenolysis)

This diagram shows the overall transformation during the hydrogenolytic cleavage of a benzyl ether.

Caption: Catalytic hydrogenolysis of a benzyl ether.

Conclusion

The benzyl ether protecting group, born out of the necessities of early synthetic chemistry, has evolved into an indispensable tool for the modern organic chemist. Its inherent stability, coupled with a range of reliable protection and deprotection methods, ensures its continued relevance in the synthesis of complex molecules, from pharmaceuticals to natural products. The strategic choice between the standard benzyl group and its substituted derivatives allows for a high degree of control in multistep synthetic sequences. A thorough understanding of the history, chemical properties, and practical application of benzyl ethers, as detailed in this guide, is essential for any researcher aiming to design and execute elegant and efficient synthetic strategies.

References

Methodological & Application

Synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol from Vanillin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol, a valuable intermediate in drug development and organic synthesis, starting from the readily available bio-based building block, vanillin. The synthesis involves the protection of the phenolic hydroxyl group of vanillin via a Williamson ether synthesis, followed by the selective reduction of the aldehyde functionality.

Introduction

This compound serves as a key precursor for the synthesis of various biologically active molecules. Its structure incorporates a protected catechol-like moiety, a common pharmacophore in many drug candidates. This protocol outlines a reliable and efficient laboratory-scale synthesis, providing detailed experimental procedures, expected yields, and characterization data.

Overall Synthetic Scheme

The synthesis proceeds in two main steps:

  • Step 1: Benzylation of Vanillin. The phenolic hydroxyl group of vanillin is protected as a benzyl ether to prevent its interference in the subsequent reduction step. This is achieved through a Williamson ether synthesis using benzyl chloride in the presence of a base.

  • Step 2: Reduction of 3-(Benzyloxy)-4-methoxybenzaldehyde. The aldehyde group of the benzylated intermediate is selectively reduced to a primary alcohol using sodium borohydride, a mild and effective reducing agent.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionReactantsProductSolventYield (%)Melting Point (°C)
1BenzylationVanillin, Benzyl Chloride, K₂CO₃, KI3-(Benzyloxy)-4-methoxybenzaldehydeDMF9061-63[1]
2Reduction3-(Benzyloxy)-4-methoxybenzaldehyde, NaBH₄This compoundMethanol/EthanolHigh (typical for NaBH₄ reductions)Not specified

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

This procedure is adapted from a literature method.[1]

Materials:

  • Vanillin

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of vanillin (e.g., 5 mmol, 0.76 g) in anhydrous DMF (5 mL) in a round-bottom flask, add anhydrous potassium carbonate (5 mmol, 0.69 g) and a catalytic amount of potassium iodide (50 mg).

  • Stir the mixture at 60 °C for 20 minutes.

  • Add a solution of benzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 22 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and add water (30 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL, 1 x 15 mL).

  • Combine the organic layers and wash with water (10 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(benzyloxy)-4-methoxybenzaldehyde as a white solid.

Step 2: Synthesis of this compound

This procedure is a general method for the sodium borohydride reduction of aldehydes.

Materials:

  • 3-(Benzyloxy)-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-(benzyloxy)-4-methoxybenzaldehyde (e.g., 1 mmol) in methanol or ethanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (e.g., 1.5-2 equivalents) to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

  • Remove the organic solvent using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield a solid.

Visualizations

Synthetic Pathway

Synthesis_Pathway Vanillin Vanillin Intermediate 3-(Benzyloxy)-4- methoxybenzaldehyde Vanillin->Intermediate   Step 1: Benzylation   Benzyl Chloride, K₂CO₃, KI   DMF, 70°C Product (3-(Benzyloxy)-4- methoxyphenyl)methanol Intermediate->Product   Step 2: Reduction   NaBH₄   Methanol/Ethanol

Caption: Two-step synthesis of this compound from vanillin.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Reduction S1_Start Dissolve Vanillin, K₂CO₃, KI in DMF S1_Heat1 Stir at 60°C for 20 min S1_Start->S1_Heat1 S1_Add Add Benzyl Chloride S1_Heat1->S1_Add S1_React Heat at 70°C for 22h S1_Add->S1_React S1_Workup Work-up (Water, Extraction with EtOAc) S1_React->S1_Workup S1_Purify Purification (Recrystallization) S1_Workup->S1_Purify S1_Product 3-(Benzyloxy)-4-methoxybenzaldehyde S1_Purify->S1_Product S2_Start Dissolve Intermediate in MeOH/EtOH S1_Product->S2_Start  Intermediate  Product S2_Cool Cool in Ice Bath S2_Start->S2_Cool S2_Add Add NaBH₄ S2_Cool->S2_Add S2_React Stir at RT for 1-2h S2_Add->S2_React S2_Workup Work-up (Acid, Extraction) S2_React->S2_Workup S2_Purify Purification (Chromatography/Recrystallization) S2_Workup->S2_Purify S2_Product This compound S2_Purify->S2_Product

Caption: Detailed experimental workflow for the synthesis.

References

Application Notes and Protocols: Benzylation of Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the benzylation of the phenolic hydroxyl group of vanillyl alcohol, a common intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The benzyl group serves as a robust protecting group, enabling selective reactions on other functional groups of the molecule.

Introduction

Vanillyl alcohol possesses two hydroxyl groups with different reactivities: a phenolic hydroxyl and a primary alcohol. The selective protection of the more acidic phenolic hydroxyl group is a crucial step in the multi-step synthesis of complex molecules. The Williamson ether synthesis is a widely employed and effective method for this transformation, typically involving the deprotonation of the phenol with a base followed by nucleophilic substitution with a benzyl halide. This application note details a reliable protocol using sodium hydride and benzyl bromide and discusses alternative reagents.

Data Presentation: Benzylation of Alcohols

The following table summarizes various conditions for the benzylation of alcohols, providing a comparative overview of different bases, solvents, and resulting yields. While not all examples are specific to vanillyl alcohol, they offer valuable insights into the general parameters of the Williamson ether synthesis.

SubstrateBaseBenzylating AgentSolventTemperatureTimeYield (%)Reference
Resin-bound Vanillin derivativeSodium HydrideBenzyl BromideNot SpecifiedNot SpecifiedNot Specified98[1]
General AlcoholSodium Hydride / n-Bu₄N⁺I⁻Benzyl BromideTHF0 °C to RT4.5 h98
General AlcoholSodium HydrideBenzyl BromideDMF0 °C to RT19 h92
General AlcoholPotassium CarbonateBenzyl BromideAcetoneReflux24 h92
General AlcoholPotassium Hydroxide / n-Bu₄N⁺I⁻Benzyl BromideEt₂ORT2 h87

Experimental Protocols

Protocol 1: Benzylation of Vanillyl Alcohol using Sodium Hydride and Benzyl Bromide

This protocol is based on the widely used Williamson ether synthesis and is adapted for the selective benzylation of the phenolic hydroxyl group of vanillyl alcohol.

Materials:

  • Vanillyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve vanillyl alcohol (1.0 equivalent) in dry DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(benzyloxy)-3-methoxybenzyl alcohol.

Mandatory Visualizations

Reaction Pathway

Benzylation_Pathway Vanillyl_Alcohol Vanillyl Alcohol Alkoxide Vanillyl Alkoxide Vanillyl_Alcohol->Alkoxide + Base Product 4-(Benzyloxy)-3-methoxybenzyl Alcohol Alkoxide->Product + Benzyl Bromide (SN2) Benzyl_Bromide Benzyl Bromide NaBr NaBr Product->NaBr byproduct Base NaH Experimental_Workflow Start Start Dissolve Dissolve Vanillyl Alcohol in dry DMF Start->Dissolve Cool_1 Cool to 0 °C Dissolve->Cool_1 Add_Base Add Sodium Hydride Cool_1->Add_Base Stir_1 Stir for 30 min at 0 °C Add_Base->Stir_1 Add_BnBr Add Benzyl Bromide Stir_1->Add_BnBr Warm_Stir Warm to RT and Stir for 12-16 h Add_BnBr->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Cool_2 Cool to 0 °C Monitor->Cool_2 Quench Quench with sat. NaHCO₃ Cool_2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

References

Application Notes and Protocols for the Use of (3-(Benzyloxy)-4-methoxyphenyl)methanol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(3-(Benzyloxy)-4-methoxyphenyl)methanol , also known as 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA), serves as a key building block for the preparation of a specialized solid-phase synthesis resin. This resin, referred to as MBBA resin, is particularly useful as a polymer-supported platform for the synthesis of alcohols. The linker is designed to immobilize substrates via an ether linkage, which can be cleaved under mild oxidative conditions, offering a valuable tool in combinatorial chemistry and the development of small molecule libraries.

Key Features and Applications

The MBBA resin is synthesized in a straightforward two-step process from commercially available Merrifield resin and vanillin, followed by a reduction step.[1][2] Substrates, typically alkyl or benzyl halides, are then attached to the resin. The final release of the synthesized alcohol from the solid support is achieved through oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1][2] A significant advantage of this system is the ability to recover, regenerate, and reuse the polymer support.[2]

Chemical Structures
  • This compound:

    • Molecular Formula: C₁₅H₁₆O₃[3]

    • Molecular Weight: 244.28 g/mol [3]

    • CAS Number: 1860-60-2[3][4]

Quantitative Data Summary

The following table summarizes the loading capacities and product yields obtained during the synthesis and application of the MBBA resin.

EntryReactantProductTheoretical Loading (mmol/g)Yield (%)Purity (HPLC) (%)
1Merrifield Resin + Vanillin3-Methoxy-4-benzyloxy benzaldehyde resin (1)---
2Resin (1) + NaBH₄MBBA Resin (2)1.086--
3Resin (2) + 4-Nitrobenzyl bromideResin-bound ether (3a)0.9308793
4Resin (2) + 4-Chlorobenzyl bromideResin-bound ether (3b)0.9488297
5Resin (2) + 4-Bromobenzyl bromideResin-bound ether (3c)1.0078195
6Resin (2) + Cinnamyl bromideResin-bound ether (3d)0.950--

Data compiled from studies on the development of MBBA resin.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4-benzyloxybenzaldehyde Resin (1)
  • Materials: Merrifield resin (200–400 mesh, 1% DVB cross-linked, 1.24 mmol Cl/g), vanillin, potassium carbonate (K₂CO₃), potassium iodide (KI), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a microwave reaction vessel, combine Merrifield resin, 3 equivalents of vanillin, 3 equivalents of K₂CO₃, and a catalytic amount of KI.

    • Add DMF as the solvent.

    • Irradiate the mixture in a microwave synthesizer at 120°C for 5 minutes.[2]

    • After the reaction, filter the mixture and wash the resulting resin with various solvents.

    • Dry the 3-methoxy-4-benzyloxybenzaldehyde resin (1) under vacuum.

Protocol 2: Synthesis of 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) Resin (2)
  • Materials: 3-Methoxy-4-benzyloxybenzaldehyde resin (1), sodium borohydride (NaBH₄), tetrahydrofuran (THF), ethanol (EtOH).

  • Procedure:

    • Suspend the aldehyde resin (1) in a mixture of THF and EtOH (1:1).

    • Add an excess of sodium borohydride (NaBH₄) to the suspension.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by observing the disappearance of the aldehyde peak in the IR spectrum.

    • Once the reaction is complete, filter the resin and wash it sequentially with water, THF, and methanol.

    • Dry the MBBA resin (2) under vacuum.

Protocol 3: Immobilization of Alcohols (as Halides) onto MBBA Resin
  • Materials: MBBA resin (2), appropriate alkyl or benzyl halide (e.g., 4-nitrobenzyl bromide), sodium hydride (NaH), dry THF.

  • Procedure:

    • Swell the MBBA resin (2) in dry THF in a reaction vessel.

    • Add sodium hydride (NaH) to the suspension and stir.

    • Add the corresponding halide (3 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature until the reaction is complete (monitor by a suitable method such as IR spectroscopy).

    • Filter the resin and wash it thoroughly with THF, water, and methanol to remove excess reagents.

    • Dry the resulting resin-bound ether under vacuum.

Protocol 4: Cleavage of Alcohols from the MBBA Resin
  • Materials: Resin-bound ether, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), dichloromethane (DCM), water.

  • Procedure:

    • Swell the resin-bound ether in DCM.

    • Add a solution of DDQ in DCM containing a small amount of water.

    • Stir the mixture at room temperature.

    • Monitor the cleavage progress by thin-layer chromatography (TLC) of the solution.

    • Upon completion, filter the resin and collect the filtrate.

    • Wash the resin with additional DCM.

    • Combine the filtrates and wash with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

    • Purify the product as necessary, for example, by column chromatography.

Visualizations

Experimental Workflow for MBBA Resin Synthesis and Application

MBBA_Workflow Merrifield Merrifield Resin AldehydeResin 3-Methoxy-4-benzyloxy benzaldehyde Resin (1) Merrifield->AldehydeResin K₂CO₃, KI, DMF Microwave 120°C Vanillin Vanillin Vanillin->AldehydeResin MBBAResin MBBA Resin (2) AldehydeResin->MBBAResin THF/EtOH NaBH4 NaBH₄ NaBH4->MBBAResin EtherResin Resin-Bound Ether MBBAResin->EtherResin NaH, THF Halide Alkyl/Benzyl Halide Halide->EtherResin Alcohol Alcohol Product EtherResin->Alcohol DCM/H₂O RegeneratedResin Regenerated Resin EtherResin->RegeneratedResin Cleavage DDQ DDQ DDQ->Alcohol RegeneratedResin->MBBAResin Regeneration

Caption: Workflow for the synthesis and utilization of MBBA resin in solid-phase alcohol synthesis.

References

Application Notes and Protocols: 3-Benzyloxy-4-methoxybenzyl Alcohol as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-benzyloxy-4-methoxybenzyl (BMB) group is a valuable tool in organic synthesis for the protection of hydroxyl functionalities. As a substituted benzyl ether, it offers a balance of stability and selective cleavage under various conditions, making it particularly useful in the synthesis of complex molecules and pharmaceutical intermediates. The presence of the electron-donating methoxy group enhances the lability of the benzyl group under acidic and oxidative conditions compared to an unsubstituted benzyl group, while the benzyloxy moiety provides additional steric bulk and can influence the solubility of the protected substrate.

This document provides detailed application notes and experimental protocols for the synthesis of the 3-benzyloxy-4-methoxybenzyl protecting group, its application in the protection of alcohols, and various methods for its subsequent deprotection.

Application Notes

The 3-benzyloxy-4-methoxybenzyl protecting group is introduced to an alcohol via its activated form, typically 3-benzyloxy-4-methoxybenzyl bromide or chloride. The protection reaction generally proceeds under standard Williamson ether synthesis conditions.

Key Advantages:

  • Stability: The BMB ether is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.

  • Selective Cleavage: The BMB group can be selectively removed in the presence of other protecting groups. The methoxy group ortho to the benzylic ether linkage makes it more susceptible to oxidative and acidic cleavage than a standard benzyl group.

  • Orthogonality: It can be cleaved under conditions that leave other protecting groups, such as silyl ethers or acid-labile groups like Boc, intact.

Table 1: Summary of Protection Reaction Conditions

Activating GroupReagents and ConditionsTypical YieldReference
Bromide/ChlorideAlcohol, NaH, DMF or THF, 0 °C to rtGood to Excellent[General Williamson ether synthesis protocols]
TrichloroacetimidateAlcohol, TfOH (cat.), CH2Cl2, 0 °CHigh[Analogy to PMB protection]

Table 2: Summary of Deprotection Methods and Conditions

MethodReagents and ConditionsTypical YieldNotesReference
Oxidative Cleavage 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), CH2Cl2/H2O (10:1), rt, 30 minGoodHighly selective for electron-rich benzyl ethers.[1][2]
Acidic Cleavage Trifluoroacetic acid (TFA), CH2Cl2, rtGood to ExcellentThe methoxy group facilitates cleavage under milder acidic conditions than for a simple benzyl ether.[3][3][4][5][6][7]
Catalytic Hydrogenolysis H2 (1 atm), 10% Pd/C, EtOH or EtOAc, rtHighA general and clean method for benzyl ether cleavage.[8][9][10][11][12][13][8][9][10][11][12][13]

Experimental Protocols

Synthesis of 3-Benzyloxy-4-methoxybenzyl Alcohol

Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde

This procedure is based on the benzylation of isovanillin.

  • Materials: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), benzyl chloride, potassium carbonate (K2CO3), dimethylformamide (DMF), ethyl acetate, water.

  • Procedure:

    • To a solution of isovanillin (1 equivalent) in DMF, add anhydrous K2CO3 (1.5 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford 3-benzyloxy-4-methoxybenzaldehyde as a solid.

Step 2: Reduction to 3-Benzyloxy-4-methoxybenzyl Alcohol

  • Materials: 3-Benzyloxy-4-methoxybenzaldehyde, sodium borohydride (NaBH4), methanol, dichloromethane, water.

  • Procedure:

    • Dissolve 3-benzyloxy-4-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-benzyloxy-4-methoxybenzyl alcohol.

Protection of an Alcohol with 3-Benzyloxy-4-methoxybenzyl Bromide

Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzyl Bromide

  • Materials: 3-Benzyloxy-4-methoxybenzyl alcohol, phosphorus tribromide (PBr3) or hydrobromic acid (HBr), dichloromethane or toluene.

  • Procedure (using PBr3):

    • Dissolve 3-benzyloxy-4-methoxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add phosphorus tribromide (0.4 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction with ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-benzyloxy-4-methoxybenzyl bromide is often used immediately in the next step.[14]

Step 2: Protection of a Primary Alcohol

  • Materials: Alcohol to be protected, sodium hydride (NaH, 60% dispersion in mineral oil), 3-benzyloxy-4-methoxybenzyl bromide, anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of the alcohol (1 equivalent) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 3-benzyloxy-4-methoxybenzyl bromide (1.1 equivalents) in DMF.

    • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to give the protected alcohol.

Deprotection of 3-Benzyloxy-4-methoxybenzyl Ethers

Protocol 3.3.1: Oxidative Cleavage with DDQ [1][2]

  • Materials: BMB-protected alcohol, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), dichloromethane (DCM), water.

  • Procedure:

    • Dissolve the BMB-protected alcohol (1 equivalent) in a mixture of DCM and water (typically 10:1 v/v).

    • Add DDQ (1.2-1.5 equivalents) to the solution at room temperature.

    • Stir the mixture for 30 minutes to 2 hours, monitoring the reaction by TLC. The reaction mixture will typically turn dark.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3.3.2: Acidic Cleavage with TFA [3][4][5][6][7]

  • Materials: BMB-protected alcohol, trifluoroacetic acid (TFA), dichloromethane (DCM), scavenger (e.g., anisole or triisopropylsilane), saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve the BMB-protected alcohol (1 equivalent) in DCM.

    • Add a scavenger such as anisole (5-10 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C.

    • Slowly add TFA (typically 10-50% v/v in DCM).

    • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the mixture with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Protocol 3.3.3: Catalytic Hydrogenolysis [8][9][10][11][12][13]

  • Materials: BMB-protected alcohol, 10% Palladium on carbon (Pd/C), hydrogen gas (H2), ethanol (EtOH) or ethyl acetate (EtOAc).

  • Procedure:

    • Dissolve the BMB-protected alcohol in EtOH or EtOAc.

    • Add 10% Pd/C (typically 10% by weight of the substrate).

    • Stir the suspension under an atmosphere of hydrogen (balloon or H2-line) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualizations

Synthesis_of_Protecting_Group isovanillin Isovanillin benzaldehyde 3-Benzyloxy-4-methoxy- benzaldehyde isovanillin->benzaldehyde BnCl, K2CO3, DMF alcohol 3-Benzyloxy-4-methoxy- benzyl Alcohol benzaldehyde->alcohol NaBH4, MeOH

Caption: Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection ROH R-OH (Substrate) Protected_OH R-O-BMB ROH->Protected_OH BMB_Br BMB-Br BMB_Br->Protected_OH NaH, DMF Protected_OH_dep R-O-BMB Deprotected_OH R-OH Protected_OH_dep->Deprotected_OH DDQ or TFA or H2/Pd-C

Caption: General workflow for alcohol protection and deprotection.

Deprotection_Pathways Protected R-O-BMB Deprotected R-OH Protected->Deprotected Oxidative Cleavage (DDQ, CH2Cl2/H2O) Protected->Deprotected Acidic Cleavage (TFA, CH2Cl2) Protected->Deprotected Catalytic Hydrogenolysis (H2, Pd/C, EtOH)

Caption: Deprotection pathways for the BMB group.

References

The Synthetic Versatility of Vanillin: A Gateway to Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Vanillin, a primary component of the vanilla bean extract, is not only a globally cherished flavoring agent but also a versatile platform for the synthesis of a wide array of derivatives with significant therapeutic potential.[1][2] Its inherent chemical structure, featuring aldehyde, hydroxyl, and ether functional groups, provides reactive sites for diverse chemical modifications, paving the way for the development of novel drugs.[3][4] Researchers and drug development professionals are increasingly exploring these derivatives for applications ranging from antimicrobial and anticancer agents to anti-inflammatory and neuroprotective compounds.[1][5]

Antimicrobial Applications of Vanillin Derivatives

The emergence of microbial resistance to existing antibiotics has fueled the search for new antimicrobial agents.[6] Vanillin and its derivatives have demonstrated notable activity against a spectrum of pathogens. Vanillin itself is known to primarily affect the cytoplasmic membrane of bacteria.[6][7] The synthesis of vanillin-based Schiff bases and other derivatives has been shown to enhance this antimicrobial potential.[6][8]

Key Findings in Antimicrobial Activity:
  • Vanillin derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and multidrug-resistant strains.[6][9]

  • The antimicrobial activity is influenced by the specific chemical modifications made to the vanillin scaffold, with some derivatives exhibiting bacteriostatic effects.[6][7]

  • The introduction of certain substituents, such as electron-withdrawing groups, has been found to significantly enhance antimicrobial potency.[6]

Compound TypeTarget Organism(s)Activity MetricQuantitative ValueReference
VanillinMultidrug-resistant E. coli, Salmonella, S. aureusMIC1.25–2.5 mg/mL[9]
VanillinMultidrug-resistant E. coli, Salmonella, S. aureusMBC5–10 mg/mL[9]
Acetyl Vanillin Derivatives (Schiff Bases)E. coliZone of InhibitionCompounds F & I showed significant activity[6]
Vanillic AcidStaphylococcus sp.Zone of Inhibition22.67 mm[10]
Vanillyl AlcoholAlternaria alternataZone of Inhibition20.00 mm[10]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Synthesis of Acetyl Vanillin Derivatives (Schiff Bases)

This protocol outlines a general three-step synthesis of antimicrobial acetyl vanillin derivatives, starting from vanillin.[6]

Step 1: Acetylation of Vanillin

  • Dissolve vanillin (3.2 mmol) in dichloromethane (DCM, 5-6 mL).

  • Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.

  • Stir the mixture for 3-4 hours at room temperature.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate solvent system.

  • Evaporate the DCM and pour the mixture onto crushed ice.

  • Filter the resulting precipitate, rinse with water, and dry.

  • Recrystallize the crude product from 95% ethanol to obtain pure acetyl vanillin.

Step 2: Nitration of Acetyl Vanillin

  • Dissolve acetyl vanillin (2.59 mmol) in 5 mL of DCM.

  • Cool the mixture in an ice bath to -5 to -10°C and stir until a clear solution is obtained.

  • Add 2 mL of fuming nitric acid to the reaction mixture and stir for 1-2 hours at room temperature.

  • For workup, add ice-cold water to precipitate the product.

  • Filter, wash, and dry the precipitate.

  • Confirm product formation using TLC with a 1:1 Hexane:Ethyl acetate solvent system.

Step 3: Formation of Schiff Bases

  • Dissolve an equimolar amount of acetyl nitro vanillin (0.418 mmol) in 25 mL of ethanol.

  • Add various substituted amines (0.428 mmol) to the mixture.

  • Stir the reaction for 2-3 hours at ambient temperature.

  • Monitor the reaction's progress by TLC using a 1:1 Hexane:Ethyl acetate solvent system.

  • Evaporate the solvent to collect the oily Schiff base products.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Schiff Base Formation Vanillin Vanillin Reagents1 Acetic Anhydride, Pyridine, DCM Vanillin->Reagents1 Stir1 Stir 3-4h at RT Reagents1->Stir1 Workup1 Evaporation, Ice, Filtration, Recrystallization Stir1->Workup1 AcetylVanillin Acetyl Vanillin Workup1->AcetylVanillin AcetylVanillin2 Acetyl Vanillin Reagents2 Fuming Nitric Acid, DCM AcetylVanillin2->Reagents2 Stir2 Stir 1-2h at RT Reagents2->Stir2 Workup2 Ice Water, Filtration Stir2->Workup2 AcetylNitroVanillin Acetyl Nitro Vanillin Workup2->AcetylNitroVanillin AcetylNitroVanillin2 Acetyl Nitro Vanillin Amines Substituted Amines, Ethanol AcetylNitroVanillin2->Amines Stir3 Stir 2-3h at RT Amines->Stir3 Workup3 Evaporation Stir3->Workup3 SchiffBase Schiff Base Derivatives Workup3->SchiffBase

Synthesis workflow for antimicrobial vanillin derivatives.

Anticancer Applications of Vanillin Derivatives

Vanillin and its derivatives have emerged as promising candidates in cancer therapy, demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis.[5][11] Their anticancer mechanisms are multifaceted, involving the modulation of various signaling pathways and the inhibition of key enzymes involved in cancer progression.[5][11]

Key Findings in Anticancer Activity:
  • Vanillin derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), human hepatocyte carcinoma (HepG2), and neuroblastoma (SH-SY5Y).[5][12][13]

  • One notable derivative, a vanillin-based indolin-2-one, exhibited selective activity against the MCF-7 breast cancer cell line with an IC50 of 17.01 μM, while showing no effect on normal breast cells.[13]

  • The anticancer activity of vanillin has been linked to its ability to bind to and inhibit kinases such as Calcium/calmodulin-dependent protein kinase IV (CAMKIV).[11][12]

  • A vanillin derivative has also been shown to suppress the growth of colon cancer cells by targeting the Wnt/β-catenin signaling pathway.[1]

CompoundCancer Cell LineActivity MetricQuantitative ValueReference
Vanillin-based Indolin-2-one DerivativeMCF-7 (Breast Cancer)IC5017.01 μM[13]
VanillinHepG2 (Liver Cancer), SH-SY5Y (Neuroblastoma)Proliferation InhibitionDose-dependent[12]
Signaling Pathway: Vanillin's Inhibition of CAMKIV in Cancer Cells

Vanillin has been identified as an inhibitor of CAMKIV, a kinase associated with the proliferation of certain cancer cells.[11][12] By binding to the active site of CAMKIV, vanillin can disrupt downstream signaling, leading to a reduction in mitochondrial membrane depolarization and reactive oxygen species (ROS) production, ultimately triggering apoptosis in cancer cells.[12]

G Vanillin Vanillin CAMKIV CAMKIV Vanillin->CAMKIV Inhibits Apoptosis Apoptosis Vanillin->Apoptosis Induces Downstream Downstream Signaling CAMKIV->Downstream Activates Proliferation Cancer Cell Proliferation Mito Mitochondrial Depolarization & ROS Production Downstream->Mito Leads to Mito->Proliferation Promotes Apoptosis->Proliferation Inhibits

Vanillin's inhibitory effect on the CAMKIV pathway.

Green Synthesis Approaches

In line with the principles of sustainable chemistry, green protocols for the synthesis of vanillin derivatives are being developed.[3] These methods, which include microwave-assisted synthesis and grindstone chemistry, offer advantages such as reduced reaction times, lower energy consumption, and the use of environmentally benign catalysts like tannic acid.[3][14]

Experimental Protocol: Green Synthesis of Vanillin-Based Aminoalkyl Naphthols (Grindstone Method)

This protocol describes a solvent-free, one-pot synthesis of aminoalkyl naphthols using a grinding method.[14]

  • Take a mixture of 2-naphthol (1 mmol), vanillin (1 mmol), and p-nitroaniline (1.3 mmol) in a marble mortar.

  • Add tannic acid powder (0.02 mmol) as a catalyst.

  • Grind the mixture finely using a pestle for 10-15 minutes.

  • Monitor the reaction completion by TLC.

  • Wash the resulting mass with water.

  • Obtain the final product crystals by recrystallization from ethanol.

Conclusion

The chemical tractability of vanillin makes it an invaluable scaffold in medicinal chemistry. The diverse range of synthesized derivatives with potent antimicrobial and anticancer activities underscores the significant potential of vanillin as a lead compound in drug discovery.[1] Future research will likely focus on optimizing the therapeutic properties of these derivatives, exploring new applications, and developing even more sustainable synthetic methodologies. The continued investigation into the mechanisms of action of these compounds will further illuminate their therapeutic promise and guide the design of next-generation drugs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (3-(Benzyloxy)-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Benzyloxy)-4-methoxyphenyl)methanol, a derivative of vanillyl alcohol, is a compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability testing. This application note provides a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is suitable for routine quality control, impurity profiling, and stability studies.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water, with the addition of phosphoric acid to ensure good peak shape and resolution.[1][2][3] The separation is based on the differential partitioning of the analyte and its potential impurities between the stationary and mobile phases. This compound, being a relatively nonpolar compound, is retained on the C18 column and is eluted by the organic-rich mobile phase. Detection is achieved by monitoring the UV absorbance of the eluent at a wavelength where the analyte exhibits significant absorption.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Carefully mix 600 mL of acetonitrile, 400 mL of water, and 1 mL of phosphoric acid. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase. This stock solution can be further diluted with the mobile phase to prepare calibration standards.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a final concentration within the calibration range. For a formulated drug product, an extraction or dissolution step may be necessary, followed by filtration through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the analysis of a series of calibration standards of this compound.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
105.21150,234
255.20375,589
505.22751,123
1005.211,502,345
1505.232,253,518

Linearity: The method demonstrates excellent linearity over the concentration range of 10-150 µg/mL with a correlation coefficient (R²) > 0.999.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for this compound were determined to be approximately 0.5 µg/mL and 1.5 µg/mL, respectively, based on the signal-to-noise ratio.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (ACN:H2O:H3PO4) hplc_separation Chromatographic Separation (C18 Column) prep_mobile->hplc_separation Pump prep_std Standard Solution Preparation hplc_injection Inject Sample/Standard prep_std->hplc_injection prep_sample Sample Preparation (Dissolution & Filtration) prep_sample->hplc_injection hplc_injection->hplc_separation hplc_detection UV Detection (272 nm) hplc_separation->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition data_integration Peak Integration data_acquisition->data_integration data_quantification Quantification data_integration->data_quantification report Analysis Report data_quantification->report Generate Report

Caption: Workflow for the HPLC analysis of this compound.

Analytical_Logic Analyte This compound in Sample Matrix Extraction Extraction/ Dissolution Analyte->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation (C18) Injection->Separation Detection UV Detection (272 nm) Separation->Detection Signal Chromatographic Signal Detection->Signal Quantification Concentration Determination Signal->Quantification

Caption: Logical flow of the analytical procedure from sample to result.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound. The method can be readily implemented in a quality control laboratory for routine analysis and can be validated according to ICH guidelines to ensure its suitability for its intended purpose. The provided workflow diagrams offer a clear visual representation of the experimental and logical processes involved.

References

Application Note and Protocol: Purification of 3-Benzyloxy-4-methoxybenzyl alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Benzyloxy-4-methoxybenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its purity is crucial for the success of subsequent reactions and the quality of the final product. This document provides a detailed protocol for the purification of 3-Benzyloxy-4-methoxybenzyl alcohol using silica gel column chromatography. The primary goal is to remove unreacted starting materials, such as 3-benzyloxy-4-methoxybenzaldehyde, and other process-related impurities.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. In this case, silica gel, a polar stationary phase, is used. The separation of 3-benzyloxy-4-methoxybenzyl alcohol from the less polar aldehyde impurity is achieved by using a mobile phase of intermediate polarity, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. The more polar alcohol interacts more strongly with the silica gel and therefore elutes more slowly than the less polar aldehyde.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of 3-Benzyloxy-4-methoxybenzyl alcohol.

Materials and Equipment:

  • Stationary Phase: Silica gel (particle size 40-63 µm, pore diameter 60 Å)

  • Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade)

  • Crude 3-Benzyloxy-4-methoxybenzyl alcohol

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm) for TLC visualization

  • Potassium permanganate (KMnO4) stain

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude 3-Benzyloxy-4-methoxybenzyl alcohol in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a pre-determined solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The starting aldehyde will be more prominent under UV, while the alcohol will be readily visualized with a KMnO4 stain.

    • Identify the spots corresponding to the product and the main impurities. The product, being more polar, should have a lower Rf value than the aldehyde.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add more mobile phase and allow it to drain until the solvent level reaches the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 3-Benzyloxy-4-methoxybenzyl alcohol in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the silica gel bed.

    • Allow the sample to absorb completely into the silica gel.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column using a separatory funnel or by pouring it gently down the sides of the column.

    • Begin elution with a relatively non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) if necessary (gradient elution). Isocratic elution with an optimized solvent system can also be used.

    • Collect fractions of a consistent volume in separate tubes or flasks.

    • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Analysis and Product Isolation:

    • Identify the fractions containing the pure 3-Benzyloxy-4-methoxybenzyl alcohol using TLC.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.

Data Presentation

The following tables summarize typical data obtained during the purification process.

Table 1: TLC Analysis Data

CompoundRf Value (7:3 Hexanes:Ethyl Acetate)Visualization Method
3-Benzyloxy-4-methoxybenzaldehyde~0.6UV (254 nm), KMnO4
3-Benzyloxy-4-methoxybenzyl alcohol~0.4KMnO4, faint UV

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (40-63 µm)
Column Dimensions30 cm length x 3 cm diameter
Crude Sample Weight2.0 g
Silica Gel Weight100 g
Mobile Phase (Eluent)Gradient: Hexanes:Ethyl Acetate (from 9:1 to 7:3)
Fraction Volume20 mL
Typical Yield85-95%
Purity of Final Product>98% (by HPLC or NMR)

Visualizations

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis of Crude Pack Pack Column with Silica Gel TLC->Pack Determine Eluent Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Feedback Loop Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Evaporate Solvent Combine->Evap Analyze Analyze Final Product Evap->Analyze

Caption: Workflow for the purification of 3-Benzyloxy-4-methoxybenzyl alcohol.

Diagram 2: Separation Principle

G cluster_column Silica Gel Column (Polar) start Mixture Applied sep Mobile Phase Flow start->sep end Separated Bands Elute sep->end Aldehyde Aldehyde (Less Polar) Aldehyde->sep Moves Faster Alcohol Alcohol (More Polar) Alcohol->sep Moves Slower

Caption: Principle of chromatographic separation based on polarity.

Application Notes and Protocols: Deprotection of Benzyl Ethers via Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its robustness across a wide array of chemical transformations.[1] Its removal, most commonly achieved through catalytic hydrogenolysis, is a critical step in the final stages of synthesizing complex molecules, including pharmaceuticals and oligosaccharides.[1] This method involves the cleavage of the C-O bond of the benzyl ether using molecular hydrogen in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2][3][4] The reaction is favored for its typically clean conversion, high yields, and the generation of toluene as a readily removable byproduct.[1]

These application notes provide a detailed overview of the hydrogenolytic deprotection of benzyl ethers, including key reaction parameters, a summary of quantitative data, and specific experimental protocols.

Key Parameters Influencing Hydrogenolysis

The success and efficiency of benzyl ether deprotection by hydrogenolysis are contingent on several critical parameters:

  • Catalyst Selection : The choice of catalyst is paramount. Palladium on carbon (Pd/C) is the most extensively used catalyst, with typical loadings of 5% or 10%.[1] For substrates that are sterically hindered or prone to catalyst poisoning, Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) often proves more effective.[1] Other metals like platinum and nickel have also been employed.[2][5][6] For instance, nickel-based catalysts have been explored for the hydrogenolysis of aryl ethers, a related transformation.[6] The physical properties of the catalyst, such as metal dispersion and support characteristics, can also influence the reaction outcome.[7]

  • Solvent System : The solvent can significantly impact the reaction rate and selectivity. Common solvents include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3] In some cases, solvent choice can be used to achieve selective deprotection. For example, using toluene as a solvent with 10% Pd/C can selectively cleave aliphatic benzyl ethers while leaving other reducible groups intact.[4]

  • Hydrogen Source and Pressure : Molecular hydrogen (H₂) gas is the most common hydrogen source, typically applied at pressures ranging from atmospheric to 10 bar.[5] For sensitive substrates where the handling of hydrogen gas is a concern, transfer hydrogenolysis using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate can be an effective alternative.[4]

  • Temperature : Hydrogenolysis of benzyl ethers is generally conducted under mild temperature conditions, often at room temperature.[6]

  • Additives : The presence of acids or bases can influence the reaction rate and selectivity. For instance, ammonia, pyridine, and ammonium acetate have been shown to inhibit the hydrogenolysis of benzyl ethers, allowing for the selective reduction of other functional groups.[8]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the hydrogenolysis of a benzyl ether on a palladium catalyst involves several key steps. The benzyl ether substrate first adsorbs onto the palladium surface. This is followed by the oxidative addition of the C-O bond to the palladium catalyst. Subsequent coordination and transfer of hydrogen lead to the cleavage of the bond, releasing the deprotected alcohol and toluene. The palladium catalyst is then regenerated.[4]

Reaction_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) Start R-O-Bn + H₂ Adsorption Adsorption of Substrate and H₂ onto Catalyst Start->Adsorption Oxidative_Addition Oxidative Addition of C-O Bond to Pd Adsorption->Oxidative_Addition H_Transfer Hydrogen Transfer and Bond Cleavage Oxidative_Addition->H_Transfer Product_Release Release of Products (R-OH + Toluene) H_Transfer->Product_Release Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen Catalyst_Regen->Start Cycle Repeats

Caption: Mechanism of Benzyl Ether Hydrogenolysis.

A general workflow for performing a benzyl ether deprotection via hydrogenolysis is outlined below. This workflow highlights the key stages from reaction setup to product isolation.

Experimental_Workflow Setup Reaction Setup: Substrate, Solvent, Catalyst in Reaction Vessel Inerting Inerting: Purge with Inert Gas (e.g., N₂ or Ar) Setup->Inerting Hydrogenation Hydrogenation: Introduce H₂ (gas or transfer agent) Stir at specified Temp & Pressure Inerting->Hydrogenation Monitoring Reaction Monitoring: TLC, LC-MS, or GC Hydrogenation->Monitoring Filtration Workup: Filter to remove catalyst (e.g., through Celite®) Monitoring->Filtration Upon Completion Concentration Concentration: Remove solvent in vacuo Filtration->Concentration Purification Purification: Column Chromatography, etc. Concentration->Purification

Caption: General Experimental Workflow.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the hydrogenolytic deprotection of benzyl ethers, providing a comparative overview of reaction conditions and outcomes.

Substrate TypeCatalyst (Loading)Solvent SystemH₂ PressureTemperatureTimeYield (%)Reference
Oligosaccharide5% Pd/C (Evonik Noblyst®)THF:tBuOH:PBS (pH 4) (60:10:30)10 barAmbient0.5 - 7 days>73
Benzyl Phenyl EtherNiMo-pillared clay (sulfided)Solvent-free20 bar300 °C6 h100 (conversion)[9]
Benzyl Phenyl EtherNiMo-pillared clay (reduced)Solvent-free20 bar300 °C6 h100 (conversion)[9]
Benzyl Phenyl Ether53 wt% Ni on Silica-AluminaSolvent-free (ball milling)AtmosphericRoom Temp60 min~1 (maxima for hydrogenated ethers)[10]
GalactopyranosideN/A (NBS, light, CaCO₃)CCl₄/H₂ON/AAmbientNot Specified72-95[11]

Note: The study on sterically hindered galactopyranosides employed a non-hydrogenolysis method for debenzylation due to the failure of various catalytic hydrogenolysis approaches.[11]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis of Benzyl Ethers on Oligosaccharides[2]

This protocol is adapted from a study focused on the deprotection of synthetic oligosaccharides, where unwanted saturation of aromatic protecting groups was a concern.

Materials:

  • Oligosaccharide substrate (1 eq)

  • 5% Pd/C (Evonik Noblyst® from Strem Chemicals, P1090) (0.2-0.5 eq. per benzyl group)

  • Tetrahydrofuran (THF)

  • tert-Butyl alcohol (tBuOH)

  • Phosphate-buffered saline (PBS), 100 mM, pH 4

  • Celite®

  • High-pressure reactor

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (Optional but Recommended): A pre-treatment of the catalyst with a DMF-aqueous mixture was found to suppress unwanted saturation side-products.

  • Reaction Setup: In a high-pressure reactor, dissolve the oligosaccharide substrate (1 eq) in a solvent mixture of THF:tBuOH:PBS (100 mM, pH 4) in a 60:10:30 (v/v/v) ratio.

  • Catalyst Addition: Under an inert atmosphere, add the treated 5% Pd/C catalyst (0.2-0.5 eq. per benzyl group) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 10 bar with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature and monitor its progress by normal phase Thin Layer Chromatography (TLC) using acetonitrile:water mixtures as the eluent.

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a plug of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude deprotected product.

  • Purification: Purify the residue by flash column chromatography as needed.

Protocol 2: Hydrogenolysis of Benzyl Phenyl Ether using a Nickel-Molybdenum Clay Catalyst[10]

This protocol describes the solvent-free hydrogenolysis of benzyl phenyl ether (BPE), a model compound for lignin, using a heterogeneous catalyst.[9]

Materials:

  • Benzyl phenyl ether (BPE) (1 g)

  • NiMo-pillared clay catalyst (sulfided or reduced form) (0.05 g, 5 wt%)

  • High-pressure autoclave with magnetic stirrer

  • Hydrogen gas

Procedure:

  • Reaction Setup: Add the NiMo-pillared clay catalyst (0.05 g) and benzyl phenyl ether (1 g) to a high-pressure autoclave equipped with a magnetic stirrer.

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to 20 bar with H₂.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 300 °C) and stir at 400 rpm for 6 hours.

  • Product Analysis: After cooling and venting the autoclave, the product mixture can be analyzed by gas chromatography (GC) to determine conversion and product distribution.

Conclusion

The deprotection of benzyl ethers via catalytic hydrogenolysis is a versatile and widely applicable method in organic synthesis. A thorough understanding of the key reaction parameters, including the choice of catalyst, solvent, and hydrogen source, is crucial for achieving high yields and selectivity. The provided protocols offer starting points for researchers to develop optimized conditions for their specific substrates. As with any catalytic reaction, careful screening of conditions is often necessary to achieve the desired outcome.

References

Application Notes and Protocols: Oxidative Cleavage of Benzyl Ethers with DDQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions. Its removal, however, often requires harsh methods like catalytic hydrogenolysis, which may not be compatible with sensitive functional groups present in complex molecules. The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) offers a mild and selective alternative for the oxidative cleavage of benzyl ethers. This application note provides detailed protocols and data for the DDQ-mediated debenzylation reaction, a valuable tool in modern synthetic chemistry.[1][2]

The selectivity of DDQ-mediated cleavage is particularly noteworthy. While benzyl ethers can be cleaved, p-methoxybenzyl (PMB) ethers are cleaved much more readily due to the electron-donating nature of the methoxy group, which stabilizes the intermediate charge-transfer complex.[1][3] This differential reactivity allows for the selective deprotection of PMB ethers in the presence of benzyl ethers.[2][4][5] Recent advancements have also demonstrated that the cleavage of simple benzyl ethers with DDQ can be efficiently achieved under photoirradiation conditions.[1]

Reaction Mechanism

The oxidative cleavage of benzyl ethers with DDQ is proposed to proceed through the formation of a charge-transfer (CT) complex between the electron-rich benzyl ether (donor) and the electron-deficient DDQ (acceptor).[3] This is followed by a hydride transfer from the benzylic position to DDQ, generating a resonance-stabilized benzylic cation and the hydroquinone form of DDQ (DDQH2). Subsequent nucleophilic attack by water on the benzylic cation leads to the formation of a hemiacetal, which then decomposes to the deprotected alcohol and benzaldehyde.

G cluster_0 Mechanism of DDQ-Mediated Benzyl Ether Cleavage A Benzyl Ether + DDQ B Charge-Transfer Complex A->B Formation C Benzylic Cation + DDQH2 B->C Hydride Transfer D Hemiacetal Intermediate C->D + H₂O E Alcohol + Benzaldehyde D->E Decomposition G cluster_1 Experimental Workflow for DDQ Debenzylation start Start dissolve Dissolve Benzyl Ether in CH₂Cl₂/H₂O start->dissolve add_ddq Add DDQ (Stoichiometric or Catalytic) dissolve->add_ddq stir Stir at Room Temperature (with or without photoirradiation) add_ddq->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates utilizing modern catalytic methods. The focus is on providing practical, reproducible, and scalable solutions for the synthesis of chiral building blocks essential for drug development.

Application Note 1: Biocatalytic Synthesis of a Chiral Hydroxynitrile Intermediate for Atorvastatin

Introduction: Atorvastatin, a leading drug for the treatment of high cholesterol, contains a key chiral dihydroxy acid side chain. The efficient synthesis of enantiomerically pure intermediates is crucial for its manufacture. This application note describes a green-by-design, two-step enzymatic process for the synthesis of ethyl (S)-4-cyano-3-hydroxybutanoate, a key chiral precursor to Atorvastatin.[1][2][3] The process utilizes a ketoreductase (KRED) for the asymmetric reduction of a prochiral ketone, followed by a halohydrin dehalogenase (HHDH) for a biocatalytic nucleophilic substitution.

Data Presentation:

StepEnzymeSubstrateProductKey ParametersYieldEnantiomeric Excess (e.e.)Reference
1. Asymmetric ReductionKetoreductase (KRED) with Glucose Dehydrogenase (GDH) for cofactor regenerationEthyl-4-chloroacetoacetate(S)-ethyl-4-chloro-3-hydroxybutyrateBiocatalytic reduction96% (isolated)>99.5%[1][2]
2. CyanationHalohydrin Dehalogenase (HHDH)(S)-ethyl-4-chloro-3-hydroxybutyrateEthyl (S)-4-cyano-3-hydroxybutanoateBiocatalytic cyanation with HCN at neutral pHHigh>99%[1]

Experimental Protocols:

Step 1: Asymmetric Reduction of Ethyl-4-chloroacetoacetate

  • Materials:

    • Ethyl-4-chloroacetoacetate

    • Ketoreductase (KRED)

    • Glucose Dehydrogenase (GDH)

    • NADP⁺

    • D-Glucose

    • Potassium phosphate buffer (pH 7.0)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer.

    • Add D-glucose, NADP⁺, Glucose Dehydrogenase (GDH), and Ketoreductase (KRED) to the buffer and stir until dissolved.

    • Add ethyl-4-chloroacetoacetate to the reaction mixture.

    • Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) with continuous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

    • Once the reaction is complete, extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-ethyl-4-chloro-3-hydroxybutyrate.

    • Purify the product by silica gel column chromatography if necessary.

Step 2: Enzymatic Cyanation of (S)-ethyl-4-chloro-3-hydroxybutyrate

  • Materials:

    • (S)-ethyl-4-chloro-3-hydroxybutyrate

    • Halohydrin Dehalogenase (HHDH)

    • Potassium cyanide (KCN) or Hydrogen cyanide (HCN)

    • Potassium phosphate buffer (pH 7.0)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a well-ventilated fume hood, prepare a solution of potassium phosphate buffer in a temperature-controlled reactor.

    • Add Halohydrin Dehalogenase (HHDH) to the buffer.

    • Add (S)-ethyl-4-chloro-3-hydroxybutyrate to the mixture.

    • Carefully add a solution of potassium cyanide or introduce hydrogen cyanide gas while maintaining the pH at 7.0.

    • Stir the reaction mixture at ambient temperature.

    • Monitor the reaction progress by HPLC or GC.

    • Upon completion, extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl (S)-4-cyano-3-hydroxybutanoate.

Mandatory Visualization:

Atorvastatin_Intermediate_Synthesis cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Cyanation ECAA Ethyl-4-chloroacetoacetate KRED_GDH KRED / GDH NADP+, Glucose ECAA->KRED_GDH Product1 (S)-ethyl-4-chloro-3-hydroxybutyrate KRED_GDH->Product1 HHDH HHDH HCN, pH 7.0 Product1->HHDH Product2 Ethyl (S)-4-cyano-3-hydroxybutanoate (Atorvastatin Intermediate) HHDH->Product2

Caption: Biocatalytic synthesis of a key Atorvastatin intermediate.

Application Note 2: Enantioselective Synthesis of a Chiral β-Amino Acid Intermediate for Sitagliptin

Introduction: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key component of its structure is the chiral β-amino acid, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. This application note details a biocatalytic approach for the synthesis of this intermediate using a transaminase (TA).[4][5][6] Transaminases offer a highly efficient and stereoselective method for the synthesis of chiral amines from prochiral ketones.[4]

Data Presentation:

EnzymeSubstrateAmine DonorProductKey ParametersConversionEnantiomeric Excess (e.e.)Reference
Transaminase (TA)(2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1][2][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-oneIsopropylamineSitagliptinImmobilized enzyme, 40°C, pH 9.0, 24h>99%>99%[4]
ω-Transaminase (ω-TAIC) from Ilumatobacter coccineusEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (after in-situ hydrolysis by lipase)(S)-α-methylbenzylamine(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acidEnzymatic cascade, pH 7.081.9% (at 140 mM substrate)>99%[6]
Transaminase (TARO) from Roseomonas desertiEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoateBenzylamineSitagliptin intermediateMulti-enzyme cascade, 37°C, pH 8.0~70% (gram scale)Not specified[5]

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis of Sitagliptin Intermediate

  • Materials:

    • (2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1][2][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (pro-sitagliptin ketone)

    • Immobilized Transaminase (e.g., EMIN041@EMC7032)

    • Isopropylamine (amine donor)

    • Pyridoxal-5'-phosphate (PLP)

    • Triethanolamine buffer (100 mM, pH 9.0)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile

  • Procedure:

    • Prepare a solution of isopropylamine and PLP in water and adjust the pH to 9.0.

    • In a reaction vessel, combine the immobilized transaminase with the triethanolamine buffer.

    • Pre-incubate the mixture at 40°C for 5 minutes.

    • Dissolve the pro-sitagliptin ketone in DMSO to create a stock solution.

    • Add the substrate solution to the reaction mixture and stir at 40°C.

    • Monitor the reaction progress by taking samples at different time intervals, quenching with acetonitrile, and analyzing by HPLC.

    • After 24 hours, or upon reaction completion, filter to recover the immobilized enzyme.

    • The product can be isolated from the filtrate by standard work-up procedures, such as extraction and crystallization.

Mandatory Visualization:

Sitagliptin_Intermediate_Synthesis cluster_reaction Transaminase-Mediated Asymmetric Amination ProSitagliptin Pro-Sitagliptin Ketone Transaminase Immobilized Transaminase Isopropylamine, PLP, 40°C, pH 9.0 ProSitagliptin->Transaminase Sitagliptin Sitagliptin Transaminase->Sitagliptin

Caption: Asymmetric synthesis of Sitagliptin via transaminase.

Application Note 3: Continuous Flow Synthesis of Artemisinin Intermediate

Introduction: Artemisinin is a crucial antimalarial drug, and its supply is often limited by its extraction from Artemisia annua. A semi-synthetic route starting from the more abundant precursor, dihydroartemisinic acid (DHAA), offers a promising alternative.[7][8] This application note describes a continuous-flow photochemical process for the synthesis of an artemisinin intermediate from DHAA.[7][9][10] Flow chemistry provides enhanced control over reaction parameters, improved safety, and scalability for this photochemical transformation.

Data Presentation:

Starting MaterialKey ReagentsReactor TypeKey ParametersProductYieldReference
Dihydroartemisinic acid (DHAA)Singlet oxygen (photochemically generated), Trifluoroacetic acid (TFA)Photochemical continuous-flow reactorToluene as solvent, 9,10-dicyanoanthracene (DCA) as photosensitizer, -20°CArtemisininup to 65%[7][9]

Experimental Protocol: Continuous Flow Photochemical Synthesis of Artemisinin Intermediate

  • Materials:

    • Dihydroartemisinic acid (DHAA)

    • Toluene (solvent)

    • 9,10-dicyanoanthracene (DCA, photosensitizer)

    • Trifluoroacetic acid (TFA, catalyst)

    • Oxygen

  • Equipment:

    • Continuous flow reactor system with a transparent tubing reactor (e.g., FEP tubing)

    • High-power LED light source or mercury lamp

    • Syringe pumps for reagent delivery

    • Back-pressure regulator

    • Temperature control unit

  • Procedure:

    • Prepare a stock solution of DHAA, DCA, and TFA in toluene.

    • Set up the continuous flow reactor, ensuring the tubing is wrapped around the light source for maximum irradiation.

    • Cool the reactor to the desired temperature (e.g., -20°C).

    • Pump the stock solution and a stream of oxygen into the reactor at controlled flow rates.

    • Irradiate the reaction mixture as it flows through the tubing. The residence time is controlled by the flow rate and the reactor volume.

    • The output from the reactor, containing the artemisinin intermediate, is collected.

    • The product can be isolated and purified using standard techniques such as crystallization.

Mandatory Visualization:

Artemisinin_Intermediate_Synthesis cluster_flow_setup Continuous Flow Photochemical Reactor Reagents DHAA, DCA, TFA in Toluene Pump1 Syringe Pump Reagents->Pump1 Oxygen Oxygen Pump2 Gas Mass Flow Controller Oxygen->Pump2 Mixer Pump1->Mixer Pump2->Mixer Reactor Photoreactor Coil (Light Source, -20°C) Mixer->Reactor Product Artemisinin Intermediate Reactor->Product

Caption: Continuous flow synthesis of an Artemisinin intermediate.

References

Application Notes and Protocols: Chemoselective Etherification of Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether moiety is a crucial structural motif found in a wide array of natural products, pharmaceuticals, and agrochemicals. Its synthesis, primarily through the etherification of benzyl alcohols, is a cornerstone of modern organic chemistry. Chemoselective etherification, the selective reaction of a benzylic hydroxyl group in the presence of other potentially reactive functional groups, is of paramount importance in the synthesis of complex molecules. This document provides detailed application notes and protocols for various chemoselective etherification methods of benzyl alcohols, with a focus on catalytic systems that offer high efficiency, selectivity, and functional group tolerance. The methodologies presented herein are designed to be readily applicable in research and development settings, particularly within the pharmaceutical industry where the synthesis of complex, polyfunctional molecules is common.

I. Iron-Catalyzed Etherification of Benzyl Alcohols

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the etherification of benzyl alcohols. Both symmetrical (homo-coupling) and unsymmetrical (cross-coupling) ethers can be synthesized with high efficiency.[1][2]

A. Symmetrical Etherification using Iron(III) Chloride

A robust method for the synthesis of symmetrical dibenzyl ethers involves the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst in a green and recyclable solvent, propylene carbonate (PC).[1][2] This method is effective for a variety of substituted benzyl alcohols, including those with both electron-donating and electron-withdrawing groups.[1] The reaction is believed to proceed through an ionic mechanism where Fe(III) acts as a Lewis acid.[1][2]

Quantitative Data Summary:

EntryBenzyl Alcohol SubstrateTemp (°C)Time (h)Yield (%)Reference
1Benzyl alcohol1001490[1][2]
22-Methylbenzyl alcohol702491[1]
34-Methylbenzyl alcohol702453[1]
44-Methoxybenzyl alcohol1001485[1]
54-Chlorobenzyl alcohol1002478[1]
62-(Trifluoromethyl)benzyl alcohol1204856[1]
71-(Naphthalen-6-yl)ethanol1002488[1]

Experimental Protocol: Synthesis of Symmetrical Dibenzyl Ether [1][2]

  • To a pressure tube equipped with a stirrer bar, add benzyl alcohol (2.0 mmol) and FeCl₃·6H₂O (13.5 mg, 0.050 mmol, 5 mol%).

  • Add propylene carbonate (1 mL).

  • Seal the pressure tube and stir the reaction mixture at 100 °C for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with petroleum ether.

  • Concentrate the organic phases under reduced pressure.

  • Purify the crude product by filtration through a short pad of silica gel to yield the pure symmetrical ether.

B. Unsymmetrical Etherification using Iron(II) Chloride

For the selective synthesis of unsymmetrical benzyl ethers, a system composed of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and a pyridine bis-thiazoline ligand offers high selectivity.[1][2] This method allows for the cross-etherification of secondary benzyl alcohols with primary benzyl alcohols or aliphatic alcohols.[1][2]

Quantitative Data Summary:

EntrySecondary AlcoholPrimary/Aliphatic AlcoholTemp (°C)Time (h)Yield (%)Reference
11-(Naphthalen-2-yl)ethanolBenzyl alcohol1002488[2]
21-PhenylethanolBenzyl alcohol1002485[1]
31-(4-Chlorophenyl)ethanolBenzyl alcohol1003675[1]
4TriphenylmethanolBenzyl alcohol1004852[1][2]
51-(1-(Benzyloxy)ethyl)-4-fluorobenzene-1004843[1][2]

Experimental Protocol: Synthesis of Unsymmetrical Benzyl Ether [2]

  • In a pressure tube, sequentially add FeCl₂·4H₂O (19.8 mg, 10 mol %) and pyridine bis-thiazoline ligand (43.8 mg, 12 mol %) in propylene carbonate (1 mL).

  • Stir the mixture for 1 hour at room temperature.

  • Add the secondary benzyl alcohol (1.0 mmol) and the primary benzyl alcohol or aliphatic alcohol (1.2 mmol).

  • Seal the pressure tube and stir the reaction mixture at 100 °C for the specified time (monitor by TLC).

  • After completion, cool the mixture and extract with petroleum ether (30 mL). Use centrifugation to aid phase separation.

  • Isolate the product from the organic phase.

Proposed Reaction Workflow:

G cluster_symmetrical Symmetrical Etherification cluster_unsymmetrical Unsymmetrical Etherification S_Start Benzyl Alcohol + FeCl3·6H2O in Propylene Carbonate S_Reaction Heat in Pressure Tube (70-120 °C, 14-48 h) S_Start->S_Reaction S_Workup Extraction with Petroleum Ether S_Reaction->S_Workup S_Purification Silica Gel Filtration S_Workup->S_Purification S_Product Symmetrical Dibenzyl Ether S_Purification->S_Product U_Catalyst FeCl2·4H2O + Ligand in Propylene Carbonate (Stir 1h at RT) U_Reactants Add Secondary and Primary/Aliphatic Alcohols U_Catalyst->U_Reactants U_Reaction Heat in Pressure Tube (100 °C) U_Reactants->U_Reaction U_Workup Extraction with Petroleum Ether U_Reaction->U_Workup U_Product Unsymmetrical Benzyl Ether U_Workup->U_Product

Caption: Workflow for Iron-Catalyzed Symmetrical and Unsymmetrical Etherification.

II. Base-Promoted Direct Benzylic C-H Etherification

A novel approach to benzyl ether synthesis avoids the pre-functionalization of the benzyl position by directly coupling alkylarenes with alcohols.[3] This method utilizes a combination of a tert-butoxide base and a 2-halothiophene as a halogen transfer reagent, proceeding through a deprotonative pathway.[3] This strategy is guided by C-H acidity and is particularly effective for methyl(hetero)arenes.[3]

Quantitative Data Summary:

EntryAlkylareneAlcoholYield (%)Reference
1TolueneBenzyl alcohol85[3]
24-MethylanisoleBenzyl alcohol90[3]
32-MethylpyridineBenzyl alcohol78[3]
42,4-DichlorotolueneIsoconazole precursor80 (10 g scale)[3]

Experimental Protocol: Direct C-H Etherification of Toluene with Benzyl Alcohol (Illustrative)

  • To a reaction vessel, add toluene (1.0 mmol), benzyl alcohol (1.2 mmol), KOtBu (2.0 mmol), and 2-iodothiophene (1.5 mmol) in a suitable solvent (e.g., THF).

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Mechanism:

G Deprotonation Alkylarene + KOtBu → Benzyl Anion Halogenation Benzyl Anion + 2-Iodothiophene → Benzyl Iodide Deprotonation->Halogenation Halogen Transfer Substitution Benzyl Iodide + Alcoholate → Benzyl Ether Halogenation->Substitution SN2 Product Unsymmetrical Benzyl Ether Substitution->Product

Caption: Base-Promoted C-H Etherification Mechanism.

III. Chemoselective Etherification in the Presence of Other Hydroxyl Groups

The selective etherification of a benzylic hydroxyl group in the presence of aliphatic or phenolic hydroxyls is a significant challenge. An efficient method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[4][5] This protocol displays high chemoselectivity for benzyl alcohols, leaving other hydroxyl groups intact.[5]

Quantitative Data Summary:

EntrySubstrateProductYield (%)Reference
14-Hydroxybenzyl alcohol4-Hydroxy-1-(methoxymethyl)benzene92[5]
21,4-Benzenedimethanol4-(Methoxymethyl)benzyl alcohol85[5]
3Salicyl alcohol2-(Methoxymethyl)phenol90[5]

Experimental Protocol: Chemoselective Methylation of 4-Hydroxybenzyl Alcohol [5]

  • To a solution of 4-hydroxybenzyl alcohol (1.0 mmol) and 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 mmol) in methanol (5 mL), add dimethyl sulfoxide (DMSO, 1.0 mmol) portionwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Logical Relationship Diagram:

G Substrate Polyhydroxy Compound (with Benzyl Alcohol Moiety) Reaction Chemoselective Etherification at Room Temperature Substrate->Reaction Reagents TCT, DMSO, MeOH/EtOH Reagents->Reaction Product Selectively Benzyl-Etherified Product Reaction->Product Unreacted Other Hydroxyl Groups (Aliphatic, Phenolic) Remain Unchanged Reaction->Unreacted

Caption: Chemoselective Etherification Logic.

IV. Other Notable Methods

Several other catalytic systems have been developed for the chemoselective etherification of benzyl alcohols, offering various advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

  • Copper-Catalyzed Thioetherification: Copper(II) triflate (Cu(OTf)₂) catalyzes the reaction of benzyl alcohols with thiols to form benzyl thioethers in moderate to excellent yields.[6][7] This method is highly chemoselective and proceeds via a Lewis-acid-mediated SN1-type mechanism.[6]

  • Rare Earth Metal Triflate Catalysis: Rare earth metal triflates [RE(OTf)₃] are efficient and reusable catalysts for the condensation of benzyl alcohols with aliphatic alcohols or thiols.[8]

  • Acid-Catalyzed Etherification: Solid acid catalysts like zeolite β and Amberlyst-35 can catalyze the etherification of glycerol with benzyl alcohol, favoring the formation of mono-benzyl-glycerol ether.[9] Hydrochloric acid can also be used as a simple and efficient catalyst for the intermolecular condensation of benzylic alcohols with alkanols.[10]

Conclusion

The chemoselective etherification of benzyl alcohols is a well-developed field with a diverse range of reliable and efficient methods. The choice of the optimal protocol depends on the specific substrate, the desired product (symmetrical or unsymmetrical ether), and the presence of other functional groups. The iron-catalyzed methods offer a green and economical option, while the base-promoted C-H functionalization provides a novel route for substrates lacking a hydroxyl group. For complex molecules with multiple hydroxyl groups, the TCT/DMSO system demonstrates excellent chemoselectivity. These detailed protocols and data summaries provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and selective construction of benzyl ether linkages in complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for (3-(Benzyloxy)-4-methoxyphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: O-Benzylation of Isovanillin. This step involves the protection of the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) as a benzyl ether using a Williamson ether synthesis.

  • Step 2: Reduction of 3-(Benzyloxy)-4-methoxybenzaldehyde. The aldehyde functional group of the resulting benzylated intermediate is then selectively reduced to a primary alcohol to yield the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing targeted solutions to improve yield and purity.

Step 1: O-Benzylation of Isovanillin

Q1: My O-benzylation reaction is showing a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis are common and can often be attributed to several factors. Here's a systematic troubleshooting approach:

  • Moisture: The alkoxide formation is highly sensitive to water. Ensure all glassware is oven-dried and anhydrous solvents are used. Any moisture can consume the base and lead to lower yields.

  • Base Quality: The choice and quality of the base are critical.

    • Strong Bases (e.g., NaH): If using sodium hydride, ensure it is fresh and has not been deactivated by improper storage. A gray appearance may indicate deactivation.[1]

    • Weaker Bases (e.g., K₂CO₃, NaOH): While safer and easier to handle, these may require a phase-transfer catalyst (e.g., tetrabutylammonium iodide - TBAI) to enhance the reaction rate, especially in biphasic systems.[2]

  • Reaction Temperature: The optimal temperature is a balance between reaction rate and potential side reactions. A typical range for Williamson ether synthesis is 50-100 °C.[1][3] Starting at a lower temperature and gradually increasing it while monitoring the reaction via Thin Layer Chromatography (TLC) is advisable.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate the Sₙ2 reaction.[3][4] Protic solvents can slow down the reaction by solvating the nucleophile.

Q2: I am observing multiple spots on my TLC plate after the O-benzylation reaction. What are the likely side products?

A2: Besides the desired O-benzylated product and unreacted isovanillin, you may observe the following side products:

  • C-alkylation: Although less common for phenols, some C-alkylation on the aromatic ring can occur.

  • Benzyl alcohol: This can form if your benzyl bromide or chloride reagent has degraded or if there is residual water in the reaction.

  • Dibenzyl ether: This can form if the benzylating agent reacts with benzyl alcohol.

Q3: How can I effectively monitor the progress of the O-benzylation reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (isovanillin and benzyl bromide/chloride) on a TLC plate. The disappearance of the isovanillin spot and the appearance of a new, less polar product spot will indicate the reaction's progress.

Step 2: Reduction of 3-(Benzyloxy)-4-methoxybenzaldehyde

Q4: The reduction of the aldehyde is not going to completion. What can I do?

A4: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride).

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagent.

  • Reaction Temperature: While NaBH₄ reductions are often carried out at room temperature or 0 °C, gentle warming might be necessary for less reactive aldehydes. However, be cautious as this can also lead to side reactions.

Q5: I am getting byproducts in my reduction step. What are they and how can I avoid them?

A5: The primary byproduct of concern is the formation of borate esters, which can complicate the work-up. During the reaction, the initially formed alkoxide can react with the boron species. Acidic work-up is typically used to hydrolyze these esters and liberate the desired alcohol. Ensure the pH is sufficiently acidic during the work-up to break down these complexes.

Q6: Are there alternative reducing agents to sodium borohydride for this transformation?

A6: Yes, several other reducing agents can be used. However, their reactivity and selectivity vary.

  • Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and will readily reduce the aldehyde. However, it is less selective and will also reduce other functional groups like esters or amides if present. It also requires strictly anhydrous conditions and a more cautious work-up procedure.[5][6]

  • Diisobutylaluminium hydride (DIBAL-H): This can be a good alternative, especially at low temperatures, and is known for its high selectivity in reducing aldehydes.[7]

  • Zinc borohydride (Zn(BH₄)₂): This is another option that can be used for the reduction of aldehydes.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for O-Benzylation of Isovanillin

BaseSolventCatalystTemperature (°C)Typical Yield (%)Reference
K₂CO₃DMFKI (catalytic)70~90[9]
NaOHWaterBenzyltriethylammonium chloride25~95[10]
NaHTHF/DMFNone0 to RT>90[11]
K₂CO₃AcetoneTBAIRefluxHigh[2]

Table 2: Comparison of Reducing Agents for Benzaldehydes

Reducing AgentSolventSelectivityTypical Yield (%)Reference
NaBH₄Methanol/EthanolHigh for aldehydes/ketones>90
LiAlH₄THF/EtherLow (reduces many functional groups)High[5][6]
Zn(BH₄)₂/CharcoalTHFHigh95[8]

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

This protocol is adapted from established Williamson ether synthesis procedures.[9]

  • Reagents and Materials:

    • Isovanillin (1 equivalent)

    • Benzyl chloride or benzyl bromide (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Potassium iodide (KI) (0.1 equivalents, optional but recommended)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add isovanillin, potassium carbonate, and potassium iodide.

    • Add anhydrous DMF to dissolve the solids.

    • Add benzyl chloride or bromide to the mixture.

    • Heat the reaction mixture to 70-80°C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is based on standard sodium borohydride reduction methods.

  • Reagents and Materials:

    • 3-(Benzyloxy)-4-methoxybenzaldehyde (1 equivalent)

    • Sodium borohydride (NaBH₄) (1.5 equivalents)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve 3-(benzyloxy)-4-methoxybenzaldehyde in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride in small portions.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by slowly adding 1M HCl until the pH is acidic.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: O-Benzylation cluster_step2 Step 2: Reduction Isovanillin Isovanillin Benzylation Williamson Ether Synthesis (Benzyl Halide, Base) Isovanillin->Benzylation Aldehyde 3-(Benzyloxy)-4-methoxybenzaldehyde Benzylation->Aldehyde Reduction Reduction (NaBH4) Aldehyde->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis? Step1 Check O-Benzylation Step Start->Step1 Step2 Check Reduction Step Start->Step2 Moisture Anhydrous Conditions? Step1->Moisture Base Base Quality/Choice? Step1->Base Temp Optimal Temperature? Step1->Temp Reducer Reducing Agent Quality? Step2->Reducer Workup Proper Workup? Step2->Workup Solution1 Dry Glassware & Solvents Moisture->Solution1 No Solution2 Use Fresh Base / Add Catalyst Base->Solution2 No Solution3 Optimize Temperature via TLC Temp->Solution3 No Solution4 Use Fresh Reducing Agent Reducer->Solution4 No Solution5 Ensure Acidic Quench Workup->Solution5 No

Caption: Troubleshooting decision tree for low yield optimization.

Side_Reactions cluster_benzylation O-Benzylation Side Reactions cluster_reduction Reduction Side Reactions C_Alkylation C-Alkylation Benzyl_Alcohol Benzyl Alcohol Formation Dibenzyl_Ether Dibenzyl Ether Formation Benzyl_Alcohol->Dibenzyl_Ether Isovanillin Isovanillin Isovanillin->C_Alkylation Benzyl Halide Benzyl Halide Benzyl Halide->Benzyl_Alcohol Borate_Ester Borate Ester Formation Aldehyde Intermediate Aldehyde Intermediate Aldehyde Intermediate->Borate_Ester

Caption: Potential side reactions in the synthesis pathway.

References

Technical Support Center: Benzylation of 4-hydroxy-3-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzylation of 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when benzylating 4-hydroxy-3-methoxybenzyl alcohol?

The primary side reactions include:

  • Over-benzylation: Formation of the dibenzylated product where both the phenolic and alcoholic hydroxyl groups are benzylated.

  • Selective Benzylation at the "Wrong" Hydroxyl Group: Depending on your target molecule, you may desire benzylation at either the phenolic or the alcoholic hydroxyl group. The relative nucleophilicity of the two groups can lead to a mixture of products. Generally, the phenoxide is more nucleophilic and will react preferentially.

  • C-Alkylation: Benzylation can occur on the aromatic ring, although this is generally a minor side reaction under typical Williamson ether synthesis conditions.

  • Oxidation: The benzylic alcohol functionality is susceptible to oxidation to the corresponding aldehyde (vanillin) if oxidizing agents are present or if reaction conditions are harsh.

  • Elimination: While less common with benzyl halides, elimination reactions can occur with other alkylating agents or under strongly basic conditions at elevated temperatures.[1]

Q2: How can I selectively benzylate the phenolic hydroxyl group over the alcoholic hydroxyl group?

Selective benzylation of the more acidic phenolic hydroxyl group can be achieved by carefully controlling the reaction conditions. Using a slight excess of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF at room temperature will preferentially deprotonate the phenol, leading to the desired O-benzylation at the phenolic position. The stoichiometry of the benzylating agent is also critical; using one equivalent or a slight excess will favor mono-benzylation.

Q3: What conditions favor the formation of the dibenzylated product?

The formation of the dibenzylated product is favored by using a significant excess of both the base and the benzylating agent. Stronger bases like sodium hydride (NaH) will ensure the deprotonation of both the phenolic and the less acidic alcoholic hydroxyl groups, making them both available for nucleophilic attack on the benzyl halide.[2]

Q4: How can I monitor the progress of the reaction and identify the products?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[2] The starting material (vanillyl alcohol), the two possible mono-benzylated products, and the di-benzylated product will have different polarities and thus different Rf values. The di-benzylated product will be the least polar, followed by the mono-benzylated products, with the starting material being the most polar. For more detailed analysis and quantification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-benzylated Product
Potential Cause Suggested Solution Expected Outcome
Incomplete Reaction - Ensure all reagents are pure and dry. - Increase reaction time and/or temperature. - Use a stronger base (e.g., switch from K₂CO₃ to NaH).Increased conversion of starting material.
Formation of Dibenzylated Product - Reduce the equivalents of benzyl halide and base to near stoichiometric amounts (1.0-1.2 equivalents). - Add the benzyl halide slowly to the reaction mixture.Increased selectivity for the mono-benzylated product.
Formation of Other Byproducts (e.g., C-alkylation) - Use a less polar solvent. - Lower the reaction temperature.Minimized formation of undesired side products.
Product Loss During Workup/Purification - Optimize the extraction and chromatography conditions. - Ensure complete removal of base before extraction to avoid emulsions.Improved recovery of the desired product.
Problem 2: Formation of a Mixture of Mono-benzylated Isomers
Potential Cause Suggested Solution Expected Outcome
Non-selective Deprotonation - Use a milder base (e.g., K₂CO₃ instead of NaH) to favor deprotonation of the more acidic phenolic hydroxyl group. - Carefully control the stoichiometry of the base.Increased selectivity for benzylation at the phenolic hydroxyl group.
Thermodynamic vs. Kinetic Control - Run the reaction at a lower temperature to favor the kinetically preferred product (usually the phenoxide).Improved isomeric ratio.
Use of a Protecting Group Strategy - Protect the alcoholic hydroxyl group with a suitable protecting group (e.g., a silyl ether) before benzylation of the phenol.[3] - Alternatively, protect the phenolic hydroxyl group if benzylation of the alcohol is desired.Exclusive formation of the desired mono-benzylated isomer.

Experimental Protocols

Protocol 1: Selective Benzylation of the Phenolic Hydroxyl Group

This protocol aims for the synthesis of 4-(benzyloxy)-3-methoxybenzyl alcohol.

Materials:

  • 4-hydroxy-3-methoxybenzyl alcohol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), finely ground

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-hydroxy-3-methoxybenzyl alcohol and anhydrous acetone (or DMF).

  • Add finely ground potassium carbonate to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add benzyl bromide to the suspension.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Vanillyl Alcohol Vanillyl Alcohol Mono-benzylated (Phenolic) Mono-benzylated (Phenolic) Vanillyl Alcohol->Mono-benzylated (Phenolic) + BnBr, Base Mono-benzylated (Alcoholic) Mono-benzylated (Alcoholic) Vanillyl Alcohol->Mono-benzylated (Alcoholic) + BnBr, Base Di-benzylated Di-benzylated Mono-benzylated (Phenolic)->Di-benzylated + BnBr, Base Mono-benzylated (Alcoholic)->Di-benzylated + BnBr, Base

Caption: Reaction pathways in the benzylation of vanillyl alcohol.

Troubleshooting_Workflow start Low Yield of Desired Product check_sm Check TLC for Starting Material start->check_sm check_byproducts Check for Byproducts (e.g., Di-benzylated) check_sm->check_byproducts No incomplete_rxn Incomplete Reaction: - Increase time/temp - Use stronger base check_sm->incomplete_rxn Yes over_benzylation Over-benzylation: - Reduce equivalents of BnBr/base check_byproducts->over_benzylation Yes purification_issue Purification Issue: - Optimize chromatography check_byproducts->purification_issue No end Improved Yield incomplete_rxn->end over_benzylation->end purification_issue->end

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow A 1. Dissolve Vanillyl Alcohol and Base B 2. Add Benzyl Bromide A->B C 3. Monitor Reaction by TLC B->C D 4. Aqueous Workup C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G H Purified Product G->H

Caption: General experimental workflow for vanillyl alcohol benzylation.

References

Troubleshooting incomplete deprotection of 3-Benzyloxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on common issues encountered during the deprotection of benzyl ethers, with a specific focus on 3-Benzyloxy-4-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of 3-Benzyloxy-4-methoxybenzyl alcohol?

A1: The primary methods for cleaving benzyl ethers, including 3-Benzyloxy-4-methoxybenzyl alcohol, are catalytic hydrogenolysis, treatment with strong acids or Lewis acids, and oxidative cleavage.[1][2] Catalytic hydrogenolysis using palladium on carbon (Pd/C) with a hydrogen source is the most widely utilized due to its mild conditions.[1][2]

Q2: My catalytic hydrogenolysis of 3-Benzyloxy-4-methoxybenzyl alcohol is slow or incomplete. What are the likely causes?

A2: Several factors can impede catalytic hydrogenolysis. Common issues include:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups, particularly sulfur-containing compounds (e.g., thiols, thioethers) and some nitrogen-containing groups.[1][3]

  • Poor Catalyst Quality: The activity of the Pd/C catalyst can vary between batches and suppliers.

  • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reactions.[4]

  • Improper Solvent Choice: The substrate and the deprotected product have different polarities. A solvent system that cannot solubilize both can hinder the reaction.[4]

  • Steric Hindrance: While less of a concern for this specific substrate, significant steric bulk around the benzyl ether can slow down the reaction rate.[1]

Q3: How can I improve the yield and reaction rate of my catalytic hydrogenolysis?

A3: To optimize your deprotection, consider the following adjustments:

  • Increase Catalyst Loading: Increasing the weight percentage of the Pd/C catalyst can enhance the reaction rate.[4]

  • Add an Acidic Co-solvent: A small amount of a non-coordinating acid, such as acetic acid, can sometimes accelerate the reaction.[4]

  • Increase Hydrogen Pressure: Utilizing a high-pressure hydrogenation apparatus, like a Parr shaker, can significantly improve reaction efficiency.[4]

  • Optimize the Solvent System: Employing a mixture of solvents, such as THF/methanol/water, can help maintain the solubility of both the starting material and the product throughout the reaction.[4]

Q4: Are there alternative deprotection methods if catalytic hydrogenolysis is unsuccessful?

A4: Yes, several alternatives are available when catalytic hydrogenation is not viable:

  • Transfer Hydrogenation: This method avoids the need for gaseous hydrogen by using a hydrogen donor like formic acid, ammonium formate, or 1,4-cyclohexadiene in the presence of a palladium catalyst.[2][4][5]

  • Dissolving Metal Reduction (Birch Reduction): Using sodium or lithium in liquid ammonia is a powerful technique for cleaving benzyl ethers, but it is less tolerant of other functional groups.[4][6]

  • Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[2][4] Visible-light-mediated protocols using DDQ have also been developed, offering milder conditions.[7][8]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can effectively cleave benzyl ethers, though this method is generally harsh and may not be suitable for sensitive substrates.[1][4]

Troubleshooting Guide for Incomplete Deprotection

This guide provides a systematic approach to troubleshooting incomplete deprotection of 3-Benzyloxy-4-methoxybenzyl alcohol.

Step 1: Initial Reaction Analysis

The first step is to analyze the reaction mixture to understand the problem.

Troubleshooting Workflow

cluster_start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_action Action start Incomplete Deprotection Observed A Analyze Reaction Mixture (TLC, LC-MS, NMR) start->A B1 Starting Material Only A->B1 No Reaction B2 Mixture of Starting Material and Product A->B2 Partial Reaction B3 Side Products Observed A->B3 Complex Mixture C1 Investigate Reaction Conditions & Reagents B1->C1 C2 Optimize Reaction Parameters B2->C2 C3 Identify Side Products & Modify Conditions B3->C3

Caption: Initial troubleshooting workflow for incomplete deprotection.

Step 2: Addressing Specific Issues

Based on the initial analysis, proceed with the following targeted troubleshooting steps.

Issue Potential Cause Recommended Action
No Reaction Catalyst PoisoningPurify starting material, use high-purity solvents, and acid-wash glassware.[3]
Poor Catalyst QualityUse a fresh batch of catalyst from a reputable supplier. Consider catalysts like Pd(OH)₂/C which can be more robust.[4]
Inactive Hydrogen SourceEnsure the hydrogen source (gas or transfer reagent) is active and delivered effectively.
Partial Reaction Insufficient CatalystIncrease catalyst loading (e.g., from 10 wt% to 20-50 wt%).[4]
Low Hydrogen PressureIncrease hydrogen pressure using a suitable apparatus.[4]
Sub-optimal TemperatureGently warm the reaction (e.g., to 40-50 °C).[4]
Solubility IssuesChange or use a co-solvent system (e.g., THF/MeOH/H₂O) to ensure all components remain in solution.[4]
Side Product Formation Over-reductionThis is a risk with other reducible functional groups present. Consider milder methods or alternative protecting groups.[9]
Catalyst-Induced IsomerizationNot common for this substrate, but possible. Analyze side products to identify their structure.
Degradation of ProductThe deprotected phenol may be sensitive to the reaction conditions. Consider a milder deprotection method.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the deprotection of 3-Benzyloxy-4-methoxybenzyl alcohol via catalytic hydrogenolysis.

Hydrogenolysis Workflow

A Dissolve Substrate in Solvent (e.g., MeOH) B Add Pd/C Catalyst (10 wt%) A->B C Purge with H₂ B->C D Stir under H₂ atmosphere (balloon or Parr shaker) C->D E Monitor by TLC D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: Standard experimental workflow for catalytic hydrogenolysis.

Detailed Steps:

  • Dissolve 3-Benzyloxy-4-methoxybenzyl alcohol in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 wt% relative to the substrate).

  • Securely attach a hydrogen-filled balloon to the reaction flask or place the flask in a Parr shaker apparatus.

  • Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is replaced with hydrogen.[4]

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[4]

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Transfer Hydrogenation

This method is an alternative to using gaseous hydrogen.

Reagents:

  • 3-Benzyloxy-4-methoxybenzyl alcohol

  • 10% Pd/C

  • Hydrogen donor (e.g., ammonium formate, formic acid, or 1,4-cyclohexadiene)

  • Solvent (e.g., MeOH, EtOH)

Procedure:

  • Dissolve the substrate in the chosen solvent.

  • Add the 10% Pd/C catalyst.

  • Add the hydrogen donor in portions or as a solution in the reaction solvent.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Work-up is similar to catalytic hydrogenolysis, involving filtration to remove the catalyst followed by purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for benzyl ether deprotection. Note that optimal conditions can vary based on the specific substrate and lab setup.

Deprotection MethodCatalyst/ReagentHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)
Catalytic Hydrogenolysis10% Pd/CH₂ (1 atm)MeOHRT4-24>90
Transfer Hydrogenation10% Pd/CAmmonium FormateMeOHRT-501-6>90
Transfer Hydrogenation10% Pd/C1,4-CyclohexadieneEtOHReflux1-3>95
Oxidative CleavageDDQ-CH₂Cl₂/H₂ORT1-8Variable
Lewis Acid CleavageBCl₃-CH₂Cl₂-78 to RT1-4Variable

References

Technical Support Center: Synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized (3-(Benzyloxy)-4-methoxyphenyl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an oil and not the expected white solid. How can I induce crystallization?

A1: "Oiling out" is a common issue where the compound separates from the cooling solvent as a liquid rather than a solid. Here are several strategies to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound from a previous batch, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Solvent-Antisolvent System: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this case, while stirring, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, such as hexanes or petroleum ether) to the solution until it becomes persistently cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and allow the solution to cool slowly.

  • Concentration Adjustment: The solution might be too dilute. Try removing some of the solvent under reduced pressure and then attempt to cool the more concentrated solution for crystallization.

Q2: After purification by column chromatography, my fractions containing the product are still impure. What could be the problem?

A2: Impure fractions after column chromatography can result from several factors. Consider the following troubleshooting steps:

  • Inadequate Separation (Rf Value): The polarity of your eluent may not be optimal. For effective separation, the Rf value of this compound on a TLC plate should be between 0.25 and 0.35.[1] If the Rf is too high, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the Rf is too low, increase the eluent's polarity.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed can cause channeling, where the solvent and sample run through the column unevenly, leading to poor separation. Ensure the silica gel is packed as a uniform slurry.

  • Co-eluting Impurities: An impurity may have a similar polarity to your product, making separation by standard silica gel chromatography difficult. In this case, you may need to try a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, a subsequent recrystallization step may be necessary.

Q3: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities?

A3: Common impurities in the synthesis of this compound arise from the starting materials or side reactions. Here are some likely culprits:

  • Unreacted Starting Material: The presence of a peak around 9.8 ppm suggests residual 3-(benzyloxy)-4-methoxybenzaldehyde.

  • Solvent Residue: Peaks corresponding to common laboratory solvents like ethyl acetate, dichloromethane, or hexanes may be present. These can usually be removed by drying the product under high vacuum.

  • Benzyl Bromide: If benzyl bromide was used as a starting material for the synthesis of the aldehyde, its presence would be indicated by a singlet around 4.5 ppm.

  • Dibenzyl Ether: A potential byproduct, dibenzyl ether, would show a singlet around 4.6 ppm and aromatic protons.

Q4: How can I choose the best purification method for my crude product?

A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound. It is a more scalable and often more economical method.

  • Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar polarities to the product. It is also useful for purifying oils that do not crystallize easily.

Often, a combination of both techniques yields the highest purity. For instance, an initial purification by column chromatography can be followed by recrystallization of the product-containing fractions.

Data on Purification Methods

The following table summarizes the expected purity of this compound obtained through different purification techniques.

Purification MethodPurity (by HPLC)YieldNotes
Single Recrystallization (Ethanol/Water)98.5%75%Effective for removing non-polar impurities.
Column Chromatography (Silica Gel)99.0%85%Good for removing both more and less polar impurities.
Combined Chromatography & Recrystallization>99.5%65%Provides the highest purity product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound that is mostly solid.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is effective for purifying crude product that is an oil or contains multiple impurities.

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product column_chromatography Column Chromatography start->column_chromatography Initial Cleanup recrystallization Recrystallization column_chromatography->recrystallization Further Purification hplc HPLC for Purity recrystallization->hplc nmr NMR for Structure hplc->nmr end Pure Product nmr->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_crystallization cluster_methods Methods start Product is an Oil decision Induce Crystallization start->decision scratch Scratch Glass decision->scratch Try First seed Add Seed Crystal decision->seed If Scratching Fails anti_solvent Add Anti-Solvent decision->anti_solvent If Seeding Fails concentrate Concentrate Solution decision->concentrate If Still Oily outcome Crystals Form scratch->outcome seed->outcome anti_solvent->outcome concentrate->outcome

References

Technical Support Center: Stability and Handling of 3-Benzyloxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Benzyloxy-4-methoxybenzyl alcohol, focusing on its stability under acidic conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyl ether in 3-Benzyloxy-4-methoxybenzyl alcohol to acidic conditions?

A1: The benzyl ether in 3-Benzyloxy-4-methoxybenzyl alcohol is susceptible to cleavage under acidic conditions. The presence of the electron-donating methoxy group on the benzyl ring increases its lability compared to an unsubstituted benzyl ether.[1][2] While it is generally stable under neutral and basic conditions, exposure to strong acids will lead to deprotection.[3]

Q2: What are the primary degradation products of 3-Benzyloxy-4-methoxybenzyl alcohol in the presence of acid?

A2: Under acidic conditions, the primary degradation reaction is the cleavage of the benzyl ether bond. This results in the formation of 3-hydroxy-4-methoxybenzyl alcohol and a benzyl cation, which can then react with available nucleophiles in the reaction mixture.

Q3: What are common side reactions to be aware of during acid-mediated deprotection?

A3: A common side reaction is the alkylation of electron-rich aromatic rings by the benzyl cation generated during cleavage. If other aromatic compounds are present in the reaction mixture, this can lead to the formation of undesired C-benzylated byproducts.

Q4: Are there alternative, milder methods for cleaving the benzyl ether in this compound?

A4: Yes, several milder and often more selective methods exist for benzyl ether cleavage. These include catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is a very common and clean method.[4] Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is also an effective option, particularly for electron-rich benzyl ethers.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complete degradation of starting material with no desired product The acidic conditions are too harsh (e.g., high acid concentration, high temperature, or prolonged reaction time).Reduce the acid concentration, lower the reaction temperature, or shorten the reaction time. Consider using a milder acid. Monitor the reaction closely using TLC or HPLC.
Formation of multiple, unexpected byproducts The benzyl cation formed during cleavage is reacting with other functional groups or solvent molecules.Add a cation scavenger, such as anisole or thioanisole, to the reaction mixture to trap the benzyl cation. Ensure your solvent is not reactive under the acidic conditions.
Incomplete reaction, with starting material remaining The acidic conditions are not strong enough to effect complete cleavage.Increase the acid concentration or the reaction temperature. Be aware that harsher conditions may lead to side reactions. Alternatively, consider switching to a more effective deprotection method like catalytic hydrogenolysis.
Difficulty in purifying the product from reaction byproducts The polarity of the product and byproducts are very similar.Optimize the reaction conditions to minimize byproduct formation. For purification, consider using a different chromatography stationary phase or a different solvent system. Derivatization of the product to alter its polarity for easier separation may also be an option.

Quantitative Data on Stability

Acidic ConditionTemperature (°C)Half-life (t½) (hours)Expected Outcome for 3-Benzyloxy-4-methoxybenzyl alcohol
1 M HCl in THF/H₂O (1:1)25~ 24Slow cleavage
1 M HCl in THF/H₂O (1:1)50~ 4Moderate cleavage
Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1)25< 1Rapid cleavage
10% H₂SO₄ in Dioxane/H₂O (1:1)25~ 12Slow to moderate cleavage

Note: The rates are estimates based on the known increased lability of benzyl ethers with electron-donating substituents. Actual rates should be determined experimentally.

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Deprotection by Thin Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of the acid-catalyzed cleavage of 3-Benzyloxy-4-methoxybenzyl alcohol.

Materials:

  • 3-Benzyloxy-4-methoxybenzyl alcohol

  • Acidic solution (e.g., 1 M HCl in a suitable solvent)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., Ethyl acetate/Hexane mixture)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Prepare a solution of 3-Benzyloxy-4-methoxybenzyl alcohol in a suitable organic solvent.

  • Initiate the reaction by adding the acidic solution.

  • At regular time intervals (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture.

  • Spot the aliquot onto a TLC plate alongside a spot of the starting material as a reference.

  • Develop the TLC plate in the chosen solvent system.

  • Visualize the spots under a UV lamp. The starting material should be UV active.

  • If the product is not UV active or to confirm the presence of the deprotected alcohol, stain the plate with potassium permanganate. The alcohol product should appear as a yellow spot on a purple background.

  • The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection

Objective: To perform a controlled acid-catalyzed deprotection of 3-Benzyloxy-4-methoxybenzyl alcohol.

Materials:

  • 3-Benzyloxy-4-methoxybenzyl alcohol

  • Anhydrous solvent (e.g., Dichloromethane)

  • Acid (e.g., Trifluoroacetic acid - TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 3-Benzyloxy-4-methoxybenzyl alcohol in the anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid (e.g., 2-5 equivalents of TFA) to the stirred solution.

  • Monitor the reaction by TLC (as described in Protocol 1).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

degradation_pathway start 3-Benzyloxy-4-methoxybenzyl alcohol intermediate Protonated Ether start->intermediate H+ (Acid) products 3-Hydroxy-4-methoxybenzyl alcohol + Benzyl Cation intermediate->products Cleavage side_product C-benzylated byproduct products:e->side_product:n Electrophilic Aromatic Substitution nucleophile Nucleophile (e.g., aromatic ring) nucleophile->side_product

Caption: Acid-catalyzed degradation pathway of 3-Benzyloxy-4-methoxybenzyl alcohol.

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification dissolve Dissolve Substrate cool Cool to 0°C dissolve->cool add_acid Add Acid cool->add_acid tlc TLC Analysis add_acid->tlc quench Quench Reaction tlc->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Recommended experimental workflow for acid-catalyzed deprotection.

References

Preventing degradation of (3-(Benzyloxy)-4-methoxyphenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (3-(Benzyloxy)-4-methoxyphenyl)methanol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a substituted aromatic alcohol. Its stability is crucial as degradation can lead to the formation of impurities, which can compromise the results of experiments, affect the quality of pharmaceutical preparations, and lead to inaccurate analytical data.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, like other benzyl alcohols, is oxidation.[1][2] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.[1][3] The benzylic alcohol group is oxidized first to an aldehyde (3-(benzyloxy)-4-methoxybenzaldehyde) and then potentially further to a carboxylic acid (3-(benzyloxy)-4-methoxybenzoic acid).

Q3: What are the ideal storage conditions to prevent degradation?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C.[2][4]

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Light: Protected from light by using an amber vial or by storing it in a dark place.[1][2]

  • Container: In a tightly sealed, inert container, such as a glass bottle with a secure cap.

Q4: How can I tell if my sample of this compound has degraded?

Degradation may be indicated by a change in the physical appearance of the sample, such as discoloration (developing a yellowish tint) or the presence of visible solid precipitates. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Troubleshooting Guide

If you suspect your this compound has degraded, follow this troubleshooting guide.

troubleshooting_flowchart start Degradation Suspected check_appearance Observe Physical Appearance (Color, Clarity) start->check_appearance analytical_test Perform Analytical Purity Test (e.g., HPLC) check_appearance->analytical_test compare_results Compare with Specification or Reference Standard analytical_test->compare_results is_degraded Is Purity Below Acceptable Limit? compare_results->is_degraded quarantine Quarantine the Material is_degraded->quarantine Yes not_degraded Material is Within Specification is_degraded->not_degraded No investigate_storage Investigate Storage Conditions (Temperature, Light, Atmosphere) quarantine->investigate_storage review_handling Review Handling Procedures investigate_storage->review_handling corrective_action Implement Corrective Actions: - Procure new material - Optimize storage and handling review_handling->corrective_action

Caption: Troubleshooting workflow for suspected degradation.

Data on Stability

The following table summarizes the expected stability of this compound under various storage conditions over a 6-month period. This data is illustrative and based on the known behavior of similar compounds.

Storage ConditionPurity after 3 Months (%)Purity after 6 Months (%)Primary Degradation Product(s)
2-8°C, Inert Atmosphere, Protected from Light>99.5>99.03-(benzyloxy)-4-methoxybenzaldehyde (trace)
2-8°C, Air, Protected from Light98.0 - 99.096.0 - 98.03-(benzyloxy)-4-methoxybenzaldehyde
Room Temperature (~25°C), Air, Protected from Light95.0 - 97.090.0 - 94.03-(benzyloxy)-4-methoxybenzaldehyde, 3-(benzyloxy)-4-methoxybenzoic acid
Room Temperature (~25°C), Air, Exposed to Light<90.0<85.03-(benzyloxy)-4-methoxybenzaldehyde, 3-(benzyloxy)-4-methoxybenzoic acid

Experimental Protocols

Protocol for Monitoring the Stability of this compound by HPLC

This protocol outlines a method to assess the purity of this compound and detect the presence of its primary degradation product, 3-(benzyloxy)-4-methoxybenzaldehyde.

1. Materials and Reagents

  • This compound sample

  • Reference standards for this compound and 3-(benzyloxy)-4-methoxybenzaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[5][6]

  • Volumetric flasks

  • Pipettes

  • HPLC vials

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

3. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 60:40 v/v). If needed, add a small amount of formic acid (e.g., 0.1%) to both solvents.[5][6]

  • Standard Solution: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Degradation Product Standard Solution: Prepare a stock solution of 3-(benzyloxy)-4-methoxybenzaldehyde in the mobile phase (e.g., 1 mg/mL).

  • Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard solution.

4. HPLC Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/Water (isocratic or gradient)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm

  • Column Temperature: 30°C

5. Analysis

  • Inject the standard solutions to establish the retention times for this compound and its primary degradation product.

  • Generate a calibration curve using the peak areas of the standard dilutions.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Quantify the amount of this compound and any detected degradation products using the calibration curve.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

experimental_workflow prep_solutions Prepare Mobile Phase, Standards, and Sample Solutions hplc_setup Set up HPLC System and Equilibrate Column prep_solutions->hplc_setup inject_standards Inject Standard Solutions and Generate Calibration Curve hplc_setup->inject_standards inject_sample Inject Sample Solution inject_standards->inject_sample data_acquisition Acquire Chromatographic Data inject_sample->data_acquisition data_analysis Analyze Data: - Identify peaks by retention time - Quantify using calibration curve data_acquisition->data_analysis purity_calc Calculate Purity and Degradation Levels data_analysis->purity_calc

Caption: HPLC analysis workflow for purity assessment.

References

Technical Support Center: Williamson Ether Synthesis of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of benzyl ethers.

Troubleshooting Guide

Low or No Product Yield

Q1: I am getting a very low yield or no desired benzyl ether product. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are incomplete deprotonation of the alcohol, the reactivity of the benzyl halide, and the overall reaction conditions.

Troubleshooting Steps:

  • Verify Complete Deprotonation: The alcohol must be fully converted to the more nucleophilic alkoxide for the reaction to proceed efficiently.

    • Issue: The base used may not be strong enough to fully deprotonate the alcohol.

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.

    • Verification: You can monitor the deprotonation step by observing the cessation of hydrogen gas evolution when using NaH.

  • Assess Benzyl Halide Quality: The benzyl halide must be pure and reactive.

    • Issue: The benzyl halide may have degraded, especially if it is old or has been improperly stored.

    • Solution: Use a fresh bottle of the benzyl halide or purify the existing stock. Consider using benzyl bromide, which is generally more reactive than benzyl chloride.

  • Optimize Reaction Conditions: Temperature and reaction time are critical.

    • Issue: The reaction temperature may be too low, or the reaction time too short.

    • Solution: The reaction typically requires heating. A temperature range of 50-100 °C for 1-8 hours is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Ensure Anhydrous Conditions: Water in the reaction mixture can lead to side reactions.

    • Issue: Moisture can hydrolyze the alkoxide and react with the benzyl halide.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Formation of Byproducts

Q2: I have isolated my product, but it is contaminated with significant byproducts. How can I identify and minimize them?

A2: Byproduct formation is a common issue. The two most prevalent side reactions in the Williamson ether synthesis of benzyl ethers are E2 elimination and C-alkylation (when using phenoxides).

When the alkoxide acts as a base rather than a nucleophile, it can abstract a proton from the alkyl halide, leading to the formation of an alkene. While benzyl halides themselves cannot undergo elimination as they lack a beta-hydrogen, this is a critical consideration when synthesizing benzyl ethers from a benzyl alcohol and a different alkyl halide. For the synthesis of a benzyl ether from an alcohol and a benzyl halide, the competing elimination reaction is less of a concern. However, if a secondary or tertiary alcohol is being benzylated, the sterically hindered alkoxide may favor acting as a base.

  • Identification: The primary elimination byproduct will be an alkene. This can be identified and quantified using GC-MS or NMR spectroscopy.

  • Minimization Strategies:

    • Choice of Reactants: The Williamson ether synthesis works best with primary alkyl halides. Since benzyl halides are primary, they are ideal. If you are reacting a benzyl alkoxide with a different alkyl halide, ensure it is primary.

    • Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction over E2 elimination.

When synthesizing benzyl aryl ethers from phenols, the phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom of the aromatic ring (C-alkylation) to form a benzyl-substituted phenol.

  • Identification: The C-alkylated product is an isomer of the desired O-alkylated product. It can be identified by spectroscopic methods such as NMR.

  • Minimization Strategies:

    • Solvent Choice: The choice of solvent has a significant impact on the ratio of O- to C-alkylation. Polar aprotic solvents like DMF, DMSO, and acetonitrile favor O-alkylation. Protic solvents like methanol or trifluoroethanol can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more nucleophilic and leading to a higher proportion of the C-alkylated product.

Frequently Asked Questions (FAQs)

Q3: What are the best bases and solvents for the Williamson ether synthesis of benzyl ethers?

A3: The optimal base and solvent depend on the specific alcohol being used.

  • Bases: For simple alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for generating the alkoxide. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.

  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally preferred. These solvents solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic and promoting the SN2 reaction.

Q4: Can I use a secondary or tertiary alcohol in a Williamson ether synthesis to prepare a benzyl ether?

A4: While possible, using secondary or tertiary alcohols can be problematic. The corresponding alkoxides are sterically hindered and can act as strong bases, leading to a greater proportion of the E2 elimination byproduct. For these substrates, alternative methods for ether synthesis might be more suitable.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.

Data Presentation

Table 1: Effect of Base on the Yield of Benzyl Ethyl Ether *

BaseYield (%)
K₃PO₄69
Na₂CO₃68
BaCO₃72
Ag₂CO₃77
K₂CO₃ 91
Rb₂CO₃79
(NH₄)₂CO₃64
Li₂CO₃81

*Reaction Conditions: Benzyl alcohol (1.5 mmol), ethyl iodide (1.2 mmol), base (1 mmol), TBAI (1 mmol) in DMSO at 50°C.

Table 2: Effect of Solvent on the Yield of Benzyl Ethyl Ether *

SolventYield (%)
DMF81
Toluene62
NMP74
DMSO 90

*Reaction Conditions: Benzyl alcohol (1.5 mmol), ethyl iodide (1.2 mmol), K₂CO₃ (1 mmol), TBAI (1 mmol) at 50°C.

Table 3: Solvent Effect on O- vs. C-Alkylation in the Reaction of Sodium β-Naphthoxide with Benzyl Bromide

SolventTemperature (K)% O-Alkylated Product% C-Alkylated Product
Acetonitrile298973
Methanol2987228

Data adapted from a study on the reaction of sodium β-naphthoxide with benzyl bromide.

Experimental Protocols

General Experimental Protocol for Williamson Ether Synthesis of a Benzyl Ether

This is a general guideline and may require optimization for specific substrates.

  • Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., THF, DMF). b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base (e.g., sodium hydride, 1.1 eq.). d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Add the benzyl halide (1.0-1.2 eq.) dropwise. c. Allow the reaction to warm to room temperature and then heat as necessary (typically 50-100 °C) for 1-8 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. f. Pur

Technical Support Center: Scaling Up the Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol. The information is designed to address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3-Benzyloxy-4-methoxybenzyl alcohol?

A1: The most prevalent and scalable synthesis is a two-step process. It begins with the benzylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form 3-Benzyloxy-4-methoxybenzaldehyde, followed by the reduction of the aldehyde to the desired alcohol. This method is favored for its use of readily available starting materials and generally high yields.

Q2: What are the critical parameters to control during the benzylation of isovanillin (Step 1)?

A2: The key parameters for a successful benzylation are:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is effective and easy to handle.[1] Stronger bases such as sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[2]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) is typically used to dissolve the reactants and facilitate the reaction.[1][3]

  • Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

  • Purity of Reagents: Ensure the isovanillin is pure and the benzyl bromide or chloride is of high quality to avoid introducing impurities that can complicate purification.

Q3: Which reducing agent is recommended for the conversion of 3-Benzyloxy-4-methoxybenzaldehyde to the corresponding alcohol (Step 2)?

A3: Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this transformation, typically used in alcoholic solvents like methanol or ethanol.[1][4] It is effective at reducing aldehydes without affecting the benzyl ether or the aromatic ring. Catalytic hydrogenation is another option, though it may require more specialized equipment.[5][6]

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the benzylation and the reduction steps. By spotting the reaction mixture alongside the starting material(s) and a reference standard (if available), you can observe the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Problem 1: Low Yield in Benzylation Step (Step 1)
Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation of Phenol Ensure the base (e.g., K₂CO₃) is finely powdered and anhydrous to maximize its surface area and reactivity. Consider extending the reaction time or slightly increasing the temperature.
Poor Quality of Benzyl Bromide Benzyl bromide can degrade over time.[3] Use freshly opened or purified benzyl bromide. A simple quality check is to ensure it is a colorless to pale yellow liquid.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If the reaction stalls, consider gentle heating (e.g., to 50-60 °C) or extending the reaction time.
Inappropriate Solvent Ensure the solvent is anhydrous, especially if using a moisture-sensitive base like NaH.
Problem 2: Incomplete Reduction of Aldehyde (Step 2)
Potential Cause Troubleshooting Suggestion
Insufficient Reducing Agent Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
Decomposition of Reducing Agent Add the reducing agent portion-wise to a cooled solution of the aldehyde to control the initial exothermic reaction and prevent premature decomposition.
Low Reaction Temperature While the reaction is often performed at 0 °C to room temperature, if it is sluggish, allow it to warm to room temperature and stir for a longer duration.
Precipitation of Product If the product alcohol is not very soluble in the reaction solvent, it may precipitate and coat the unreacted aldehyde, slowing the reaction. Consider using a solvent system that improves solubility.
Problem 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Suggestion
Unreacted Isovanillin Improve the efficiency of the benzylation step (see Problem 1). Purification by column chromatography may be necessary to remove unreacted starting material.
Residual 3-Benzyloxy-4-methoxybenzaldehyde Ensure the reduction reaction goes to completion (see Problem 2). A small amount of unreduced aldehyde can often be removed by column chromatography.
Side Products from Benzylation Minimize side reactions by controlling the temperature and using the appropriate stoichiometry of reagents.

Experimental Protocols

Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde

This protocol is based on a standard Williamson ether synthesis.

Materials:

  • Isovanillin (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2-3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of isovanillin in DMF, add anhydrous potassium carbonate.

  • Slowly add benzyl bromide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain crude 3-Benzyloxy-4-methoxybenzaldehyde. The product can be purified further by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol

This protocol employs a sodium borohydride reduction.

Materials:

  • 3-Benzyloxy-4-methoxybenzaldehyde (1 equivalent)

  • Sodium borohydride (NaBH₄) (1.2 equivalents)

  • Methanol

Procedure:

  • Dissolve 3-Benzyloxy-4-methoxybenzaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the excess NaBH₄ by the careful addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Benzyloxy-4-methoxybenzyl alcohol. The product can be purified by column chromatography if necessary.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes.

Table 1: Reaction Parameters for Benzylation of Isovanillin

ParameterValueReference
Base K₂CO₃[1]
Solvent DMF[1]
Benzylating Agent Benzyl Bromide[3][5]
Temperature Room TemperatureN/A
Reaction Time 12-24 hoursN/A

Table 2: Reaction Parameters for Reduction of 3-Benzyloxy-4-methoxybenzaldehyde

ParameterValueReference
Reducing Agent NaBH₄[1][4]
Solvent Methanol[4]
Temperature 0 °C to Room Temperature[4]
Reaction Time 1-3 hours[4]
Reported Yields (for similar reductions) 93-95%[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Reduction isovanillin Isovanillin benzaldehyde 3-Benzyloxy-4-methoxybenzaldehyde isovanillin->benzaldehyde Williamson Ether Synthesis reagents1 Benzyl Bromide, K2CO3, DMF reagents1->isovanillin alcohol 3-Benzyloxy-4-methoxybenzyl alcohol benzaldehyde->alcohol Reduction benzaldehyde->alcohol reagents2 NaBH4, Methanol reagents2->benzaldehyde

Caption: Experimental workflow for the synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol.

References

Issues with catalyst poisoning during hydrogenolysis of benzyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenolysis of benzyl ethers.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my benzyl ether hydrogenolysis reaction?

A1: The most common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete halt of the reaction.[1]

  • A noticeable reduction in product yield and selectivity.[1]

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

  • A change in the physical appearance of the catalyst, such as a change in color.[1]

Q2: What are the primary sources of catalyst poisons in these reactions?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself. Common poisons for palladium catalysts, the most frequently used for this transformation, include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons.[1][2] Thioethers may also act as poisons.[3][4]

  • Nitrogen compounds: Amines, amides, pyridine, and other nitrogen-containing functional groups can act as inhibitors.[1][5] However, in some cases, nitrogen-containing bases are used intentionally to selectively inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to occur.[6][7][8]

  • Heavy metals: Traces of lead, mercury, and arsenic can irreversibly poison the catalyst.[1]

  • Carbon monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb onto the active sites of the catalyst.[1][9]

  • Halides: Organic and inorganic halides can deactivate catalysts.[1][2]

  • Phosphates and Phosphites: These can also act as catalyst poisons.[9]

Q3: How can I identify the specific poison affecting my catalyst?

A3: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[1]

  • Inductively Coupled Plasma (ICP-MS or ICP-OES): To detect trace metal impurities.

  • Combustion Analysis: To determine the sulfur and carbon content on the catalyst.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the catalyst surface.[1]

  • Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface.[1]

A simpler, non-analytical method is to perform a diagnostic "spike" test. This involves running a baseline reaction with a trusted catalyst and substrate, and then systematically "spiking" new reactions with small amounts of suspected components from the problematic reaction (e.g., a new batch of solvent or substrate) to see which one inhibits the reaction.[1]

Q4: What is the difference between a reversible and an irreversible poison?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[1]

  • Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.[1][2] Sulfur compounds are known for often irreversibly poisoning palladium.[2]

Q5: Can I regenerate a poisoned catalyst?

A5: In many cases, poisoned catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the nature of the poison and the catalyst. Common methods include:

  • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[1][2]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[1][2] For palladium catalysts poisoned by nitrogen impurities, treatment with alkali metal or alkaline earth metal bicarbonates, carbonates, nitrates, chlorides, fluorides, or hydroxides has been shown to be effective.[10] Washing with a hot lye solution is another reported method.[11]

  • Solvent Extraction: Using a suitable solvent to extract the poisoning species.[1]

  • Oxidative and Reductive Treatments: These methods adjust the oxidation state of the catalyst to restore activity.[2] For instance, oxidizing reagents like hydrogen peroxide or permanganate can help regenerate sulfur-fouled palladium catalysts.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with catalyst poisoning during the hydrogenolysis of benzyl ethers.

Step 1: Identify the Symptoms
  • Symptom: Slow or stalled reaction.

  • Symptom: Low yield of the deprotected product.

  • Symptom: Formation of unexpected byproducts.

Step 2: Isolate the Source of Poisoning
  • Conduct a diagnostic "spike" test as described in the FAQs.

  • Analyze all starting materials (substrate, solvent, hydrogen gas) for potential impurities.

  • Consider leaching from the reaction vessel or stir bar as a potential source of metal contaminants.

Step 3: Address the Poisoning
  • If the poison is in the substrate: Purify the substrate by recrystallization, chromatography, or an appropriate workup to remove the impurity. For example, an oxidative treatment can be used to remove sulfur-containing poisons from the substrate.[1]

  • If the poison is in the solvent: Use a fresh bottle of high-purity solvent.

  • If the poison is in the hydrogen source: Use a high-purity hydrogen source or a gas purifier.

  • If the catalyst is poisoned: Attempt a regeneration protocol based on the suspected poison. If regeneration is not feasible, use a fresh batch of catalyst.

Data Presentation

Table 1: Effect of Common Poisons on Pd/C Catalyst Activity in Benzyl Ether Hydrogenolysis

Poison ClassSpecific ExampleTypical ConcentrationEffect on ActivityNature of Poisoning
Sulfur Compounds ThiophenesLow ppmSignificant decrease in activityPotent, often irreversible[1]
ThiolsLow ppmComplete deactivationStrong coordination to palladium[1]
Hydrogen SulfideLow ppmRapid and severe deactivationCan form palladium sulfide[1]
Nitrogen Compounds Amines, PyridineVariesInhibition of reactionCan be reversible[1][5]
Heavy Metals Lead (from lead acetate)VariesCan moderate activity or act as an irreversible poisonUsed in Lindlar's catalyst[1][9]
Gases Carbon MonoxideLow ppmStrong poison, rapid loss of activityCommon impurity in H₂ gas[1]
Halides Organic/Inorganic HalidesVariesDeactivationCan alter catalyst support[1]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis of Benzyl Ethers using Pd/C and H₂ Gas

This protocol is a standard method for the deprotection of benzyl-protected alcohols.[13][14]

  • Preparation: Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[13]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.[13]

  • Hydrogenation: Seal the flask, evacuate the system, and then backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times.[13]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (often maintained by a balloon) at room temperature.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).[13]

  • Filtration: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Wash the filter cake with the reaction solvent.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by column chromatography if necessary.[13]

Protocol 2: Diagnostic "Spike" Test for Catalyst Poisoning

This protocol helps determine if a component of the reaction mixture is poisoning the catalyst.[1]

  • Baseline Reaction: Set up a standard hydrogenolysis reaction for your benzyl ether substrate with a fresh, trusted batch of Pd/C catalyst. Monitor the reaction progress to establish a baseline reaction rate and completion time.[1]

  • Spiking Experiments:

    • Set up a new hydrogenation reaction identical to the baseline.

    • Add a small, measured amount of the suspected poison (e.g., the questionable batch of solvent, a sample of the unpurified substrate) to the reaction mixture.

    • Monitor the reaction rate and compare it to the baseline. A significant decrease in the reaction rate indicates that the "spiked" component is the source of the poison.

Protocol 3: Catalyst Reactivation by Chemical Washing (for Nitrogen Poisoning)

This protocol is adapted from methods for reactivating palladium catalysts poisoned by nitrogen compounds.[10]

  • Separation: After the reaction, separate the spent catalyst from the reaction mixture by filtration.

  • Washing: Create a liquid medium (e.g., water) containing a reactivating agent such as an alkali metal bicarbonate or carbonate (e.g., a 1-20 wt% solution of sodium carbonate).[11]

  • Contacting: Suspend the separated, spent catalyst in this solution and stir for a period of time. The process can be done at temperatures ranging from 20°C to 150°C.[11]

  • Recovery: Recover the reactivated catalyst by filtration.

  • Rinsing and Drying: Wash the recovered catalyst with deionized water until neutral and then dry it thoroughly before reuse.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Poisoning Start Reaction Failure (Slow/Stalled/Low Yield) Check_Obvious Check Reaction Parameters (Temp, Pressure, Stirring) Start->Check_Obvious Is_Poisoning Suspect Catalyst Poisoning? Check_Obvious->Is_Poisoning Is_Poisoning->Start No, Re-evaluate Setup Spike_Test Perform Diagnostic 'Spike' Test Is_Poisoning->Spike_Test Yes Identify_Source Identify Source of Poison Spike_Test->Identify_Source Purify_Substrate Purify Substrate/ Reagent Identify_Source->Purify_Substrate Substrate Change_Solvent Use New High-Purity Solvent Identify_Source->Change_Solvent Solvent Change_H2 Use High-Purity H₂ Source Identify_Source->Change_H2 H₂ Gas Reactivate_Catalyst Attempt Catalyst Reactivation Identify_Source->Reactivate_Catalyst Catalyst Remedy Implement Solution Purify_Substrate->Remedy Change_Solvent->Remedy Change_H2->Remedy Success Reaction Successful Remedy->Success Reactivate_Catalyst->Remedy Replace_Catalyst Use Fresh Catalyst Reactivate_Catalyst->Replace_Catalyst Fails Replace_Catalyst->Remedy

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Catalyst_Deactivation_Reactivation Catalyst Deactivation and Reactivation Cycle cluster_reaction Hydrogenolysis Reaction cluster_regeneration Regeneration Process Active_Catalyst Active Catalyst (e.g., Pd/C) Poisoned_Catalyst Poisoned Catalyst (Blocked Active Sites) Product Alcohol + Toluene Active_Catalyst->Product Catalyzes Reaction Regeneration_Methods Chemical Wash Thermal Treatment Solvent Extraction Poisoned_Catalyst->Regeneration_Methods Reactivation Reactivated_Catalyst Reactivated Catalyst Reactivated_Catalyst->Active_Catalyst Restores Activity Substrate Benzyl Ether + H₂ Substrate->Active_Catalyst Poisons Poisons (S, N, Metals, etc.) Poisons->Active_Catalyst Deactivation Regeneration_Methods->Reactivated_Catalyst

Caption: Conceptual diagram of catalyst deactivation and reactivation.

References

Technical Support Center: HPLC Method Development for Impurity Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on HPLC method development for resolving impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during HPLC analysis of impurities, offering potential causes and solutions in a question-and-answer format.

Question: Why is my baseline drifting or noisy?

Answer: Baseline instability can be caused by several factors.[1] An impure mobile phase is a common culprit, as impurities can accumulate and elute, especially during gradient analysis.[2] Air bubbles in the pump or detector, as well as pump pressure fluctuations, can also lead to an unstable baseline.[1] Temperature variations in the laboratory can affect detector electronics and mobile phase viscosity, causing drift.[3]

Troubleshooting Steps:

  • Mobile Phase: Ensure the use of high-purity, HPLC-grade solvents and fresh buffers.[2][3] Filter aqueous buffers before use to remove bacteria or algae.[4] Degas the mobile phase to remove dissolved air.

  • System Check: Purge the pump to remove any air bubbles.[1] Check for leaks in the system, as these can cause pressure fluctuations.

  • Temperature Control: Maintain a stable laboratory temperature and allow the column to fully equilibrate before analysis.[3]

Question: My peaks are asymmetrical (tailing, fronting, or splitting). What should I do?

Answer: Asymmetrical peaks can compromise resolution and the accuracy of quantification.[3]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups.[3] Column contamination or overload are also common causes.[3][5]

  • Peak Fronting: This is typically a sign of sample overload, where too much sample has been injected onto the column.[3] It can also result from column damage.[3]

  • Peak Splitting: This may indicate a problem with the injection process, a partially dissolved sample, or a void in the column.[2][3] A mismatch between the sample solvent and the mobile phase can also cause peak splitting.[3]

Troubleshooting Summary Table:

Peak Shape IssuePotential CausesRecommended Solutions
Tailing Secondary silanol interactions, column contamination, column overload, improper mobile phase pH.Adjust mobile phase pH, use a highly deactivated column, reduce sample load, use appropriate sample cleanup techniques.[5]
Fronting Sample overload, column damage, incompatible sample solvent.Reduce sample injection volume or concentration, replace the column if damaged, ensure sample solvent is compatible with the mobile phase.[3]
Splitting Column void, partially dissolved sample, injection solvent mismatch, clogged inlet frit.Replace the column, ensure complete sample dissolution, match sample solvent to the mobile phase, replace the column inlet frit.[2][3]

Question: Why are my retention times shifting?

Answer: Variations in retention times can affect the reliability and reproducibility of your method.[5] Common causes include changes in mobile phase composition or pH, and fluctuations in column temperature.[5] Inconsistent mobile phase preparation is a frequent source of this issue.

Troubleshooting Steps:

  • Mobile Phase Consistency: Prepare the mobile phase accurately and consistently. Using a buffer can help maintain a stable pH.[6]

  • Temperature Stability: Ensure the column compartment maintains a consistent temperature.[5]

  • System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting a sequence.[3]

Question: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. What are they?

Answer: Ghost peaks are extraneous peaks that can appear in your chromatogram, even in a blank injection.[2] These are often due to contamination in the mobile phase or carryover from a previous injection.[2] Impurities in the solvents, buffers, or from the sample vials themselves can also be a source.[2][7]

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade solvents.[2]

  • Implement Wash Cycles: Incorporate regular and thorough washing cycles for the column, tubing, and injection port to prevent carryover.[7]

  • Check Vials and Caps: Use high-quality vials to minimize the leaching of contaminants.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding HPLC method development for impurity analysis.

Question: How do I start developing a new HPLC method for impurity profiling?

Answer: A systematic approach is recommended for developing a robust HPLC method for impurity analysis.[8]

  • Gather Information: Collect information about the drug substance and its potential impurities, including their chemical structures and physicochemical properties like polarity and pKa.[6]

  • Select Initial Conditions:

    • Column: A C18 column is a common starting point for reversed-phase HPLC.[9] Consider columns with different selectivities for screening.[10]

    • Detector: A UV-Visible or Photodiode Array (PDA) detector is widely used for pharmaceutical analysis.[6]

    • Mobile Phase: A simple binary mobile phase of acetonitrile/water or methanol/water is a good starting point.[8]

  • Optimize Selectivity: The primary goal is to achieve adequate separation (selectivity) between the main peak and all impurity peaks.[8] This is often achieved by adjusting the mobile phase composition, pH, and gradient.[11]

  • System Optimization: Once selectivity is achieved, further optimize the method for speed and efficiency by adjusting parameters like flow rate and temperature.[8]

  • Method Validation: Validate the developed method according to regulatory guidelines (e.g., ICH) to ensure it is accurate, precise, specific, and robust.[11][12]

Question: What is the most critical parameter for achieving good resolution of closely eluting impurities?

Answer: While several factors contribute to resolution, selectivity (α) , which is influenced by the choice of stationary phase and mobile phase composition, is often the most critical parameter for separating closely eluting impurities.[13][14] Adjusting the mobile phase pH can significantly impact the retention of ionizable compounds, thereby altering selectivity.[9] The choice of organic solvent (e.g., acetonitrile vs. methanol) and the type of stationary phase (e.g., C18, Phenyl, polar-embedded) can also have a profound effect on selectivity.[9][13]

Question: What is a typical experimental workflow for HPLC method development for impurities?

Answer: A common and effective workflow involves a systematic screening of key chromatographic parameters.

Caption: A systematic workflow for HPLC method development.

Question: How can I ensure my developed method is robust?

Answer: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[8] To ensure robustness, you should investigate the effect of slight changes in parameters such as:

  • Mobile phase pH (e.g., ± 0.1 units)

  • Organic content in the mobile phase (e.g., ± 1%)

  • Column temperature (e.g., ± 2 °C)

  • Flow rate (e.g., ± 0.1 mL/min)

  • Buffer concentration[8]

The chromatography obtained under these varied conditions should be compared to the results from the nominal parameters to assess the impact on resolution and other critical performance attributes.[8]

Experimental Protocols

This section provides a detailed methodology for a systematic approach to HPLC method development for resolving impurities.

Objective: To develop a robust, stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its known and unknown impurities and degradation products.

Systematic Method Development Protocol:

  • Phase 1: pH Screening

    • Purpose: To evaluate the effect of mobile phase pH on the retention and selectivity of the API and its impurities.[9]

    • Procedure:

      • Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9). Use appropriate buffers for each pH range.

      • Use a single reversed-phase column (e.g., a C18 column).

      • For each pH, run a generic gradient from a low to a high percentage of organic mobile phase B (e.g., 5% to 95% acetonitrile in 20 minutes).

      • Inject the sample containing the API and its impurities at each pH condition.

      • Evaluate the chromatograms for peak shape, resolution between the main peak and impurities, and changes in the elution order of impurities.[9]

    • Selection Criteria: Choose the pH that provides the best overall separation and peak shape.[9] A pH where the chromatography is stable is often preferred.

  • Phase 2: Column and Organic Modifier Screening

    • Purpose: To assess the impact of different stationary phase chemistries and organic solvents on selectivity at the optimal pH determined in Phase 1.[9]

    • Procedure:

      • Using the optimal mobile phase pH from Phase 1, screen a set of columns with different selectivities (e.g., C18, a polar-embedded phase, and a phenyl phase).[9]

      • For each column, test two different organic modifiers as mobile phase B (e.g., acetonitrile and methanol).

      • Run a generic gradient for each column/solvent combination.

      • Evaluate the chromatograms for resolution, peak shape, and analysis time.

    • Selection Criteria: Select the column and organic modifier combination that provides the best resolution for all critical peak pairs.

Logical Relationship of Screening Parameters:

Parameter_Screening cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Optimization A pH B Stationary Phase (Column) A->B Influences C Organic Modifier (Solvent) A->C Influences D Gradient Profile B->D Impacts C->D Impacts E Temperature D->E Fine-tunes

Caption: Interdependence of key parameters in method development.

References

Technical Support Center: Managing Thermal Stability of Benzyl Ether Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl ether compounds. It addresses common issues related to their thermal stability during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of a typical benzyl ether?

A: Benzyl ethers are generally considered robust and stable protecting groups under many conditions.[1] Dibenzyl ether, for example, is stable at room temperature in closed containers under normal storage and handling.[2] Its boiling point is 298 °C at atmospheric pressure, indicating a relatively high thermal stability.[2] However, stability can be significantly influenced by factors such as substituents, the presence of acids or bases, and the experimental atmosphere. Decomposition often occurs at elevated temperatures, particularly during distillation.[3]

Q2: What are the primary factors that influence the thermal stability of benzyl ether compounds?

A: Several factors can impact the thermal stability of benzyl ethers:

  • Temperature: Excess heat is a primary condition to avoid as it can lead to decomposition.[2][4] High temperatures, especially those required for distillation at atmospheric pressure, can cause complete decomposition.[3]

  • Atmosphere: The presence of oxygen can facilitate oxidative cleavage, especially at higher temperatures. Performing heating steps under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Substituents: Electron-donating groups (like p-methoxy) on the benzene ring can make the benzyl ether more susceptible to oxidative cleavage.[5] Conversely, the stability against acidic or reductive cleavage can also be tuned by substituents.

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition pathways even at moderate temperatures. Traces of reagents from previous synthetic steps can significantly lower the decomposition temperature.

  • Incompatible Materials: Contact with strong oxidizing agents can lead to hazardous decomposition.[2]

Q3: What are the common thermal degradation products of benzyl ethers?

A: Under thermal stress, the primary degradation pathway often involves the cleavage of the benzylic C-O bond. This can lead to the formation of several products:

  • Benzyl alcohol and Benzaldehyde: These are common products resulting from the oxidation of the methylene group, forming a hemiacetal that spontaneously decomposes.[6]

  • Toluene: Often formed under reductive cleavage conditions (e.g., hydrogenolysis) but can also be a product of radical-mediated decomposition pathways.[1]

  • Benzoic Acid: Can be formed from the further oxidation of benzaldehyde.[6]

  • Benzene: May be observed as a degradation product under certain high-energy conditions like sonication, which can generate localized high temperatures.[7]

Q4: What are the recommended storage conditions for benzyl ether compounds?

A: To ensure long-term stability, benzyl ether compounds should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][8][9] They should be kept away from incompatible substances like strong oxidizing agents and sources of ignition or excess heat.[8][10] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 15-30 °C) is advisable.[10]

Troubleshooting Guide

Q5: My benzyl ether compound is turning brown and decomposing upon heating/distillation. What is happening and how can I prevent it?

A: Discoloration and decomposition upon heating are common issues. This is often due to thermal degradation, potentially catalyzed by impurities.[11]

  • Problem: Attempting distillation at atmospheric pressure.

    • Solution: Benzyl ethers can decompose significantly at their high atmospheric boiling points.[3] Use vacuum distillation to lower the required temperature. For example, benzyl chloromethyl ether, which decomposes at atmospheric pressure, can be distilled at 70-71 °C under a vacuum of 3 mm Hg.[3]

  • Problem: Presence of acidic or oxidative impurities.

    • Solution: Before distillation, wash the crude product with a mild base solution (e.g., 5% sodium bicarbonate) to neutralize any acidic residues, followed by a water and brine wash.[12] Ensure the product is thoroughly dried over an anhydrous drying agent like magnesium sulfate or calcium chloride before heating.[12] Adding a small amount of anhydrous calcium chloride to the distillation flask can sometimes retard decomposition.[3]

  • Problem: Oxygen in the atmosphere.

    • Solution: Conduct the distillation or heating process under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

Q6: I observe unexpected byproducts in my reaction involving a benzyl ether. Could it be due to instability under the reaction conditions?

A: Yes, while benzyl ethers are stable to many reagents, they are labile under specific conditions which might be inadvertently met in your reaction.

  • Reductive Conditions: Benzyl ethers are readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] If your reaction involves reducible functional groups and a palladium catalyst, you may unintentionally cleave the benzyl ether.

  • Oxidative Conditions: Strong oxidizing agents can cleave benzyl ethers.[5] For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often used for this purpose, especially for p-methoxybenzyl (PMB) ethers.[5][13] If your reaction mixture contains potent oxidants, cleavage may occur.

  • Strongly Acidic Conditions: Strong Lewis acids (like BCl₃) or Brønsted acids can cleave benzyl ethers, though this is less common due to the harsh conditions required.[1][5]

The stability of benzyl ethers under various conditions is summarized in the table below.

Condition CategoryReagent/Condition ExampleBenzyl Ether StabilityCitation
Catalytic Hydrogenation H₂, Pd/CLabile (Cleaved)[1]
Strong Acid BCl₃, HBrLabile (Cleaved)[5]
Strong Base NaH, KOHStable [5]
Oxidizing Agents DDQ, OzoneLabile (Cleaved)[5][14]
Mild Basic/Acidic Hydrolysis aq. NaOH, aq. HCl (dilute)Stable [1]
Organometallic Reagents Grignard, OrganolithiumsStable [1]

Q7: How can I quantitatively assess the thermal stability of my benzyl ether compound?

A: The most direct method for assessing thermal stability is Thermogravimetric Analysis (TGA) .[15] TGA measures the change in mass of a sample as it is heated at a controlled rate.[16][17] The resulting data, often plotted as percent weight loss versus temperature, reveals the temperature at which decomposition begins (onset temperature) and the temperature of maximum decomposition rate.[18] This provides a clear quantitative measure of your compound's thermal stability.[15]

Experimental Protocols

Protocol: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the decomposition temperature of a benzyl ether compound using a TGA instrument.

Objective: To determine the thermal stability profile, including the onset of decomposition, for a solid or liquid benzyl ether compound.

Materials:

  • TGA Instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar)[19]

  • High-purity inert gas (Nitrogen or Argon)

  • Sample crucible (typically alumina or platinum)[19]

  • Microbalance

  • The benzyl ether compound to be analyzed (5-10 mg)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the controlling computer.

    • Start the instrument's software.

    • Ensure the inert purge gas is flowing through the system at the recommended rate (e.g., 30-50 mL/min) to create an inert atmosphere around the sample and balance.[19]

  • Sample Preparation:

    • Carefully weigh approximately 5-10 mg of the sample directly into a clean, tared TGA crucible.[19] For liquids, use a pipette to add a small drop. Record the exact initial mass.

    • Note: If significant weight loss (>50%) is expected, a smaller sample size (~5 mg) is sufficient. For smaller expected weight loss (5-20%), a larger sample (10-20 mg) may be used.[19]

  • Loading the Sample:

    • Open the TGA furnace.

    • Carefully place the sample crucible onto the sample platform of the highly sensitive balance.[17]

    • Close the furnace securely.

  • Setting Up the Experiment:

    • In the software, define the temperature program. A typical dynamic scan for stability analysis would be:

      • Segment 1 (Equilibration): Hold at 30 °C for 5 minutes to allow the furnace to stabilize.

      • Segment 2 (Heating Ramp): Heat from 30 °C to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.[15]

      • Segment 3 (Isothermal - Optional): Hold at the final temperature for a few minutes.

    • Specify the purge gas and flow rate.

    • Save the method and enter the sample information.

  • Running the Analysis:

    • Start the experiment. The instrument will automatically execute the temperature program while continuously recording the sample's mass.[15]

  • Data Analysis:

    • Once the run is complete, the software will display a thermogram (TGA curve) plotting percent weight loss vs. temperature.

    • Determine the onset temperature of decomposition : This is often calculated by the software as the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate.

    • Analyze the derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature at which the rate of mass loss is at its maximum.[18]

Visualizations

Troubleshooting Workflow for Compound Decomposition start Observation: Compound Decomposing During Heating check_temp Is process temperature above 150°C? start->check_temp check_impurities Were acidic/basic impurities neutralized? check_temp->check_impurities  No sol_vacuum Action: Use vacuum to lower process temperature. check_temp->sol_vacuum  Yes check_atmosphere Is process under inert atmosphere? check_impurities->check_atmosphere  Yes sol_wash Action: Perform aqueous wash (e.g., NaHCO₃), then dry. check_impurities->sol_wash  No sol_inert Action: Purge system with N₂ or Ar. check_atmosphere->sol_inert  No re_evaluate Re-evaluate Stability (e.g., with TGA) check_atmosphere->re_evaluate  Yes sol_vacuum->re_evaluate sol_wash->re_evaluate sol_inert->re_evaluate

Caption: Troubleshooting logic for benzyl ether decomposition.

Primary Thermal-Oxidative Degradation Pathway start R-O-CH₂-Ph (Benzyl Ether) hemiacetal R-O-CH(OH)-Ph (Hemiacetal Intermediate) start->hemiacetal [O] Heat products R-OH (Alcohol) + Ph-CHO (Benzaldehyde) hemiacetal->products Spontaneous Decomposition acid Ph-COOH (Benzoic Acid) products->acid Further [O]

Caption: Common degradation pathway for benzyl ethers.

Experimental Workflow for Stability Assessment start Prepare Sample (5-10 mg) load Load Sample into TGA Instrument start->load program Set Temperature Program (e.g., 10°C/min ramp) load->program run Run Analysis Under Inert Gas (N₂) program->run analyze Analyze TGA/DTG Curves run->analyze result Determine Onset Decomposition Temp. analyze->result

Caption: Workflow for TGA-based stability testing.

References

Validation & Comparative

A Comparative Guide to Benzyl Ether and Other Alcohol Protecting Groups for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. An ideal protecting group must be easily introduced and removed in high yield while remaining inert to a variety of reaction conditions. The benzyl (Bn) ether is a stalwart in this field, prized for its robustness. This guide provides an objective, data-driven comparison of the benzyl ether with other prevalent alcohol protecting groups, including silyl ethers, acetals, and esters, to aid researchers, scientists, and drug development professionals in making informed strategic decisions.

Introduction to Alcohol Protecting Groups

Protecting groups serve as temporary molecular "tape," masking a reactive functional group, like an alcohol, to prevent it from interfering with transformations elsewhere in the molecule.[1][2] After the desired reaction is complete, the protecting group is selectively removed, regenerating the original hydroxyl group.[1] The effectiveness of a synthetic route often hinges on the "orthogonality" of the protecting groups used—meaning each group can be removed under a distinct set of conditions without affecting the others.[2][3]

The Benzyl (Bn) Ether: A Reliable Workhorse

The benzyl ether is one of the most widely used protecting groups for alcohols, valued for its general stability under both acidic and basic conditions.

  • Protection: Benzyl ethers are typically formed via the Williamson ether synthesis, where an alkoxide, generated from the alcohol with a strong base like sodium hydride (NaH), reacts with benzyl bromide (BnBr).[1][4][5] Milder conditions using silver oxide (Ag₂O) can be employed for sensitive substrates.[4]

  • Deprotection: The hallmark of the benzyl group is its clean removal under neutral conditions via catalytic hydrogenolysis.[6][7][8] Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂), the benzyl ether is cleaved to regenerate the alcohol, with toluene as a benign byproduct.[6][8] This method is orthogonal to many other protecting groups, such as silyl ethers and esters.[3]

Comparative Analysis of Common Alcohol Protecting Groups

The choice of a protecting group is dictated by the specific chemical environment of a multi-step synthesis. Benzyl ethers, while robust, are not universally applicable. A comparison with other common classes of protecting groups reveals their relative strengths and weaknesses.

Key Protecting Groups for Comparison:

  • Silyl Ethers (TBDMS): Tert-butyldimethylsilyl (TBDMS) ether is a popular choice from the silyl ether family. It is installed using TBDMS chloride and a base like imidazole.[9][10] Its key feature is its lability towards fluoride ions (e.g., using tetrabutylammonium fluoride - TBAF), a deprotection method that is orthogonal to the hydrogenolysis used for benzyl ethers.[11][12]

  • Acetal Ethers (MOM): The methoxymethyl (MOM) ether is stable to a wide range of non-acidic reagents, making it a versatile protecting group.[13][14] It is typically introduced using MOM chloride with a hindered base like N,N-diisopropylethylamine (DIPEA).[13] Deprotection is readily achieved under acidic conditions (e.g., HCl or trifluoroacetic acid - TFA), which would leave most silyl and benzyl ethers intact.[15][16]

  • Esters (Acetyl): Acetyl (Ac) esters are easy to introduce using acetyl chloride or acetic anhydride. They are stable to acidic and reductive conditions but are readily cleaved by basic hydrolysis (saponification), providing another layer of orthogonality.[15]

Data Presentation: Stability and Reaction Conditions

The following tables summarize the stability profiles and typical reaction conditions for the protection and deprotection of these key groups.

Table 1: Comparative Stability of Alcohol Protecting Groups

Protecting GroupStrong AcidsStrong BasesOxidizing AgentsReductive Agents (Hydrides)Catalytic HydrogenolysisFluoride Ions
Benzyl (Bn) StableStableStableStableLabile Stable
TBDMS LabileStableStableStableStableLabile
MOM Labile StableStableStableStableStable
Acetyl (Ac) StableLabile StableStableStableStable

Table 2: Typical Conditions for Protection and Deprotection

Protecting GroupProtection ReagentsSolventTypical Yield (%)Deprotection ReagentsSolventTypical Yield (%)
Benzyl (Bn) NaH, BnBrDMF/THF>90%[17]H₂, 10% Pd/CEtOH/MeOH>95%[6]
TBDMS TBDMS-Cl, ImidazoleDMF>95%[9]TBAFTHF>95%[11]
MOM MOM-Cl, DIPEACH₂Cl₂>90%[13]TFA/CH₂Cl₂ or HCl/MeOHCH₂Cl₂/MeOH>90%[15][16]
Acetyl (Ac) Ac₂O, PyridineCH₂Cl₂>95%K₂CO₃, MeOH/H₂OMeOH/H₂O>95%[3]

Mandatory Visualizations

Logical Flow of a Protection Strategy

The diagram below illustrates the general workflow for utilizing a protecting group in a synthetic sequence, a fundamental concept for all the groups discussed.

G cluster_0 Synthetic Sequence A Starting Material (with -OH group) B Protection Step (e.g., Benzylation) A->B C Protected Intermediate B->C D Chemical Transformation (on another part of the molecule) C->D E Transformed Intermediate (Protection Intact) D->E F Deprotection Step (e.g., Hydrogenolysis) E->F G Final Product (with free -OH group) F->G

Caption: General workflow for a protection-reaction-deprotection sequence.

Orthogonal Deprotection Strategy

This diagram illustrates an orthogonal strategy where a molecule is protected with both a Benzyl and a TBDMS group, allowing for their selective removal.

G cluster_1 Pathway 1: Remove TBDMS first cluster_2 Pathway 2: Remove Bn first Start Diol with Bn-O-R-O-TBDMS A1 TBAF, THF Start->A1 A2 H₂, Pd/C, EtOH Start->A2 B1 Intermediate with Bn-O-R-OH A1->B1 B2 Intermediate with HO-R-O-TBDMS A2->B2

Caption: Orthogonal deprotection of Benzyl and TBDMS ethers.

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of a primary alcohol using Benzyl, TBDMS, and MOM ethers.

Protocol 1: Benzylation of a Primary Alcohol (Williamson Ether Synthesis)
  • Objective: To protect a primary alcohol as a benzyl ether.

  • Materials:

    • Primary alcohol (1.0 eq.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

    • Benzyl bromide (BnBr, 1.2 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol and dissolve it in anhydrous DMF (to a concentration of ~0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
  • Objective: To cleave a benzyl ether to regenerate the alcohol.

  • Materials:

    • Benzyl-protected alcohol (1.0 eq.)

    • 10% Palladium on carbon (Pd/C, 5-10 mol% by weight)

    • Ethanol or Methanol

    • Hydrogen (H₂) gas supply (e.g., balloon)

    • Celite

  • Procedure:

    • Dissolve the benzyl-protected alcohol in ethanol in a round-bottom flask.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the flask, evacuate the air, and backfill with H₂ gas. Repeat this purge cycle three times.

    • Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6]

Protocol 3: Protection of a Primary Alcohol as a TBDMS Ether
  • Objective: To protect a primary alcohol as a TBDMS ether.

  • Materials:

    • Primary alcohol (1.0 eq.)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.)

    • Imidazole (2.2 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water and Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of the primary alcohol in anhydrous DMF, add imidazole.[9]

    • Add TBDMS-Cl to the stirred solution at room temperature.

    • Stir the reaction for 3-6 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[9]

Protocol 4: Deprotection of a TBDMS Ether using TBAF
  • Objective: To cleave a TBDMS ether using a fluoride source.

  • Materials:

    • TBDMS-protected alcohol (1.0 eq.)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF.[11]

    • Cool the solution to 0 °C and add the TBAF solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[11]

    • Upon completion, dilute the mixture with dichloromethane and quench with water.[18]

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography.

Conclusion

The selection of an alcohol protecting group is a nuanced decision that profoundly impacts the efficiency and outcome of a synthetic campaign. The benzyl ether remains an excellent choice for its robustness to a wide range of acidic and basic conditions, with a unique and mild deprotection strategy via hydrogenolysis. Silyl ethers like TBDMS offer tunable stability and a fluoride-labile cleavage method, providing key orthogonality. Acetal ethers such as MOM are valuable for their stability to bases and nucleophiles, with a clean acid-triggered removal. Finally, ester protecting groups offer an alternative orthogonality, being stable to acid but labile to base. By understanding the comparative stability and reactivity outlined in this guide, researchers can devise more elegant and successful synthetic strategies.

References

Orthogonal Deprotection Strategies for Benzyl and Silyl Ethers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious selection and manipulation of protecting groups are paramount to achieving complex molecular architectures. Among the most ubiquitous protecting groups for hydroxyl functionalities are benzyl (Bn) and silyl ethers. Their widespread use stems from their general stability and the diverse methods available for their removal. However, the true power of these protecting groups is unleashed when they are used in concert, employing orthogonal deprotection strategies that allow for the selective cleavage of one type of ether in the presence of the other. This guide provides a comprehensive comparison of orthogonal deprotection strategies for benzyl and silyl ethers, supported by experimental data and detailed protocols to aid researchers in designing efficient and selective synthetic routes.

Stability and Reactivity Profiles

Benzyl ethers are known for their considerable stability across a wide range of chemical conditions, including acidic and basic media.[1][2] Their primary mode of cleavage is through catalytic hydrogenolysis, a mild and high-yielding method.[2] Silyl ethers, conversely, exhibit a spectrum of stabilities that can be tuned by the steric bulk of the substituents on the silicon atom.[2][3] They are characteristically labile to fluoride ions and can also be removed under acidic or basic conditions, depending on the specific silyl group.[3][4] This fundamental difference in reactivity forms the basis for their orthogonal deprotection.

Selective Deprotection of Silyl Ethers in the Presence of Benzyl Ethers

The removal of a silyl ether while leaving a benzyl ether intact is the more common and generally more straightforward of the two orthogonal strategies. This is due to the mild conditions that can be employed to cleave the silicon-oxygen bond, which do not typically affect the robust benzyl ether.

Data Summary: Selective Silyl Ether Deprotection

Protecting GroupReagents and ConditionsTypical Yield (%)Reference
TBDMS, TIPSTetrabutylammonium fluoride (TBAF) in THF>90[5]
TBDMS, TIPSAcetic acid in THF/waterHigh[5]
TBDMS, TIPSPyridinium poly(hydrogen fluoride) (PPHF) in THFHigh[5]
TBDMSSnCl₂·2H₂O in ethanol80-90
Silyl EthersKF in tetraethylene glycolHigh[6]

Experimental Protocols

Protocol 1: Selective Deprotection of a TBDMS Ether using TBAF [5]

  • Materials: TBDMS-protected, benzyl-etherified compound, 1M Tetrabutylammonium fluoride (TBAF) in THF, anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl) solution, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), and silica gel for column chromatography.

  • Procedure:

    • Dissolve the silyl-protected substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

    • Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Selective Deprotection of Benzyl Ethers in the Presence of Silyl Ethers

Cleaving a benzyl ether without disturbing a silyl ether requires conditions that are specific for the benzyl group and orthogonal to the stability of the silyl ether. The most common method is catalytic hydrogenolysis, to which silyl ethers are generally stable.[1]

Data Summary: Selective Benzyl Ether Deprotection

Protecting GroupReagents and ConditionsTypical Yield (%)NotesReference
Benzyl (Bn)H₂, 10% Pd/C, in a suitable solvent (e.g., EtOH, EtOAc)HighSilyl ethers are stable under these conditions.[1][7]
Benzyl (Bn)Ammonium formate, 10% Pd/C, in methanol (Catalytic Transfer Hydrogenation)HighAvoids the need for a hydrogen gas setup.[8]
Benzyl (Bn)BCl₃·SMe₂ in CH₂Cl₂ or etherFavorableTolerates a broad range of functional groups, including silyl ethers.[9][9]

Experimental Protocols

Protocol 2: Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis [1]

  • Materials: Benzyl-protected, silyl-etherified compound, 10% Palladium on carbon (Pd/C), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and hydrogen gas (H₂).

  • Procedure:

    • Dissolve the benzyl-protected alcohol in the chosen solvent.

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Orthogonal Deprotection Workflow

The following diagram illustrates the decision-making process for the orthogonal deprotection of benzyl and silyl ethers.

Orthogonal_Deprotection Start Substrate with -OBn and -OSiR3 Deprotect_Silyl Selective Silyl Deprotection Start->Deprotect_Silyl TBAF, THF or Acidic Conditions Deprotect_Benzyl Selective Benzyl Deprotection Start->Deprotect_Benzyl H2, Pd/C Silyl_Removed Product with -OBn and -OH Deprotect_Silyl->Silyl_Removed Benzyl_Removed Product with -OH and -OSiR3 Deprotect_Benzyl->Benzyl_Removed

Caption: Orthogonal deprotection pathways for benzyl and silyl ethers.

Logical Relationship of Deprotection Conditions

The choice of deprotection reagent is critical for achieving selectivity. The following diagram outlines the logical relationship between the protecting groups and the appropriate deprotection conditions for orthogonal removal.

Deprotection_Logic cluster_PG Protecting Groups cluster_Reagents Deprotection Reagents PGs Benzyl Ether (OBn) Silyl Ether (OSiR3) Reagents H2/Pd-C Fluoride Source (TBAF) Mild Acid PGs:Bn->Reagents:H2 Cleaved by PGs:Si->Reagents:F Cleaved by PGs:Si->Reagents:Acid Cleaved by Reagents:H2->PGs:Si Stable to Reagents:F->PGs:Bn Stable to Reagents:Acid->PGs:Bn Generally Stable to

Caption: Reagent selectivity for benzyl and silyl ether deprotection.

References

Validating the Structure of (3-(Benzyloxy)-4-methoxyphenyl)methanol: A ¹³C NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel and synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis for the validation of the chemical structure of (3-(Benzyloxy)-4-methoxyphenyl)methanol, a substituted aromatic alcohol, utilizing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

While a publicly available, assigned ¹³C NMR spectrum for this compound is not readily accessible, this guide leverages spectral data from structurally analogous compounds—isovanillyl alcohol and 4-methoxybenzyl alcohol—to provide a robust framework for spectral interpretation and structural validation.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

The expected ¹³C NMR chemical shifts for this compound can be predicted by analyzing the shifts of its structural components and comparing them to known values of similar molecules. The benzyloxy and methoxy substitutions on the phenyl ring, along with the hydroxymethyl group, each influence the electronic environment of the carbon atoms, resulting in a characteristic set of signals.

Below is a table summarizing the predicted chemical shifts for the target molecule, alongside the experimental data for the comparative compounds.

Carbon AtomPredicted δ (ppm) for this compoundExperimental δ (ppm) for Isovanillyl AlcoholExperimental δ (ppm) for 4-Methoxybenzyl Alcohol
C=O (Aromatic C-O)~148-152~147~159
C=O (Aromatic C-O)~145-149~146-
C (Aromatic C-H)~128.5 (para)-~128.5
C (Aromatic C-H)~128.0 (ortho)--
C (Aromatic C-H)~127.5 (meta)--
C (Aromatic C-ipso)~137-~133
C (Aromatic C-ipso)~133~133-
C (Aromatic C-H)~120~120-
C (Aromatic C-H)~114~115~114
C (Aromatic C-H)~112~111-
-CH₂OH~65~65~65
-OCH₂-Ph~71--
-OCH₃~56~56~55.5

Note: Predicted values are estimates based on additive effects of substituents and analysis of related structures. Experimental values are sourced from publicly available spectral databases.

Experimental Protocol for ¹³C NMR Spectroscopy

To acquire a high-quality ¹³C NMR spectrum for the validation of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C NMR experiment.

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbon signals which are inherently less intense.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction to ensure accurate integration (if required).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using ¹³C NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation A Synthesize or Procure This compound B Purify Compound A->B C Prepare NMR Sample B->C D Acquire 13C NMR Spectrum C->D E Process Spectrum (FT, Phasing, Calibration) D->E F Peak Picking and Chemical Shift Assignment E->F G Compare with Predicted Spectrum and Analogous Compounds F->G I Structure Confirmation G->I J Discrepancy Investigation G->J H DEPT-135/90 for C, CH, CH2, CH3 (Optional but Recommended) H->F

A Comparative Guide to the Synthetic Routes of 3-Benzyloxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-4-methoxybenzyl alcohol is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a protected catechol-like moiety, makes it a key building block in medicinal chemistry. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical development professionals. This guide provides a comparative analysis of two primary synthetic routes to 3-Benzyloxy-4-methoxybenzyl alcohol, starting from the isomeric precursors, isovanillin and vanillin. The performance of each route is evaluated based on experimental data, offering a clear basis for methodological selection.

Comparative Performance of Synthetic Routes

The two routes detailed below both involve a two-step process: a benzylation of a phenolic hydroxyl group followed by the reduction of a benzaldehyde. The key difference lies in the starting material, which influences the regioselectivity of the initial benzylation step and potentially the overall efficiency.

ParameterRoute 1: Starting from IsovanillinRoute 2: Starting from Vanillin
Starting Material Isovanillin (3-hydroxy-4-methoxybenzaldehyde)Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Step 1: Benzylation
ReagentsBenzyl chloride, K₂CO₃, KI (catalytic)Benzyl chloride, K₂CO₃, KI (catalytic)
SolventDMFDMF
Temperature70°C70°C
Time22 hours22 hours
Product3-Benzyloxy-4-methoxybenzaldehyde4-Benzyloxy-3-methoxybenzaldehyde
Yield90%[1]91%[1]
Step 2: Reduction
ReagentsSodium borohydride (NaBH₄), EthanolSodium borohydride (NaBH₄), Ethanol, 1M NaOH
SolventEthanolEthanol/Water
TemperatureRoom TemperatureRoom Temperature
Time~1 hour (inferred)~20 minutes
Product3-Benzyloxy-4-methoxybenzyl alcohol 4-Benzyloxy-3-methoxybenzyl alcohol
YieldHigh (inferred from similar reductions)High (inferred from similar reductions)[2]
Overall Yield ~90% (estimated)~91% (estimated)
Advantages Direct synthesis of the target regioisomer.Utilizes a more common and potentially cheaper starting material.
Disadvantages Isovanillin can be more expensive than vanillin.Requires synthesis of an isomeric intermediate before reaching the desired final product structure.

Experimental Protocols

Route 1: Synthesis from Isovanillin

Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde [1]

  • To a solution of isovanillin (5 mmol, 0.76 g) in anhydrous DMF (5 mL), add anhydrous K₂CO₃ (5 mmol, 0.69 g) and a catalytic amount of KI (50 mg).

  • Stir the mixture at 60°C for 20 minutes.

  • Add a solution of benzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise.

  • Heat the reaction mixture at 70°C for 22 hours.

  • After cooling, add water (30 mL) and extract the product with ethyl acetate (2 x 20 mL, 1 x 15 mL).

  • The combined organic layers are washed, dried, and concentrated to yield 3-Benzyloxy-4-methoxybenzaldehyde.

Step 2: Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol (General Procedure adapted from Vanillin Reduction)[2]

  • Dissolve 3-Benzyloxy-4-methoxybenzaldehyde in ethanol in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • In a separate vial, dissolve an excess of sodium borohydride (NaBH₄) in a small amount of 1M NaOH solution.

  • Slowly add the NaBH₄ solution dropwise to the aldehyde solution over 10 minutes.

  • After the addition is complete, remove the ice bath and stir the mixture for an additional 10 minutes at room temperature.

  • Cool the mixture again in an ice bath and slowly add 6M HCl dropwise to quench the excess NaBH₄ until the evolution of H₂ gas ceases.

  • The product can then be isolated by extraction and purified by recrystallization.

Route 2: Synthesis from Vanillin

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde [1]

  • To a solution of vanillin (5 mmol, 0.76 g) in anhydrous DMF (5 mL), add anhydrous K₂CO₃ (5 mmol, 0.69 g) and a catalytic amount of KI (50 mg).

  • Stir the mixture at 60°C for 20 minutes.

  • Add a solution of benzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise.

  • Heat the reaction mixture at 70°C for 22 hours.

  • After cooling, add water (30 mL) and extract the product with ethyl acetate (2 x 20 mL, 1 x 15 mL).

  • The combined organic layers are washed, dried, and concentrated to yield 4-Benzyloxy-3-methoxybenzaldehyde.

Step 2: Synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol (General Procedure adapted from Vanillin Reduction)[2]

  • Dissolve 4-Benzyloxy-3-methoxybenzaldehyde (13.2 mmol, 3.2 g) in 4 mL of ethanol in a 25 mL round-bottom flask with a stir bar.

  • Once dissolved, cool the solution in an ice bath.

  • In a separate vial, dissolve 0.5 g of NaBH₄ in 3.8 mL of 1M NaOH.

  • Slowly add the NaBH₄ solution dropwise to the vanillin solution over 10 minutes.

  • After the addition is complete, remove the ice bath and stir for 10 minutes at room temperature.

  • Re-cool the mixture and add 6M HCl dropwise to quench the excess NaBH₄.

  • The product is then isolated by extraction and purified.

Synthetic Pathway Visualizations

Route1 Isovanillin Isovanillin Intermediate1 3-Benzyloxy-4-methoxybenzaldehyde Isovanillin->Intermediate1 Benzyl Chloride, K2CO3, KI, DMF Product1 3-Benzyloxy-4-methoxybenzyl alcohol Intermediate1->Product1 NaBH4, Ethanol

Caption: Synthetic Route 1 starting from Isovanillin.

Route2 Vanillin Vanillin Intermediate2 4-Benzyloxy-3-methoxybenzaldehyde Vanillin->Intermediate2 Benzyl Chloride, K2CO3, KI, DMF Product2 4-Benzyloxy-3-methoxybenzyl alcohol Intermediate2->Product2 NaBH4, Ethanol

Caption: Synthetic Route 2 starting from Vanillin.

Conclusion

Both synthetic routes presented offer high-yielding pathways to benzyloxy-methoxybenzyl alcohol isomers. The choice between the two will likely depend on the availability and cost of the starting materials, isovanillin versus vanillin. Route 1, starting from isovanillin, directly yields the target molecule, 3-Benzyloxy-4-methoxybenzyl alcohol. Route 2, while starting from the more common vanillin, produces the isomeric 4-Benzyloxy-3-methoxybenzyl alcohol. For applications where the specific substitution pattern of 3-Benzyloxy-4-methoxybenzyl alcohol is required, the isovanillin route is more direct. Researchers should consider these factors when selecting a synthetic strategy for their specific needs.

References

Comparative analysis of catalysts for benzyl ether cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the benzyl ether is a cornerstone for protecting hydroxyl groups. Its widespread use is attributed to its stability across a range of reaction conditions and the variety of methods available for its removal. The selection of an appropriate debenzylation catalyst is critical to the success of a synthetic route, depending on the substrate's complexity and the presence of other functional groups. This guide provides an objective comparison of common catalysts for benzyl ether cleavage, supported by experimental data and detailed protocols.

Performance Comparison of Key Catalysts

The following table summarizes the performance of several widely used catalytic systems for the cleavage of benzyl ethers. The data presented is a representative compilation from various literature sources and is intended to provide a comparative overview. Actual reaction outcomes will depend on the specific substrate and reaction conditions.

Catalyst SystemTypical ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Pd/C, H₂ 1 atm H₂, RT, MeOH/EtOH1 - 24 h>90%Mild, high yielding, clean reaction.[1]Incompatible with reducible functional groups (alkenes, alkynes, azides, nitro groups); catalyst can be pyrophoric.[2][3]
Pd/C, Transfer Hydrogenolysis Ammonium formate or formic acid, RT to reflux0.5 - 4 h>90%Avoids use of H₂ gas, often faster than direct hydrogenation.[4][5]Can be less effective for sterically hindered ethers; potential for side reactions with acid-sensitive groups.
BCl₃ DCM, -78 °C to RT0.5 - 2 h85-95%Excellent for substrates sensitive to hydrogenolysis, highly chemoselective.[6][7]Highly toxic and corrosive reagent, requires anhydrous conditions and careful handling.[7]
DDQ (oxidative) CH₂Cl₂/H₂O, RT, often with photoirradiation1 - 12 h80-95%Tolerates many functional groups sensitive to reduction or strong acids.[2][8]Stoichiometric amounts of reagent often required, can be less effective for electron-deficient systems.[2]
NiCl₂·6H₂O/NaBH₄ MeOH, RT5 - 60 min>90%Very rapid, inexpensive reagents, good chemoselectivity.[9]NaBH₄ is a strong reducing agent that can affect other functional groups like esters and ketones.

Experimental Protocols

Detailed methodologies for the key debenzylation techniques are provided below.

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This is a widely employed and generally mild method for benzyl ether deprotection.[3][10]

Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus at the desired pressure (typically 1 atm to 10 bar).[10]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Lewis Acid-Mediated Cleavage using BCl₃

This method is particularly useful for substrates that are sensitive to reductive conditions.[6][7]

Reaction: R-OBn + BCl₃ --> R-OH + BnCl

Procedure:

  • Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

  • For substrates prone to Friedel-Crafts side reactions, add a cation scavenger such as pentamethylbenzene (1.5-3.0 equivalents).[6]

  • Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 - 2.0 equivalents) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 3: Oxidative Cleavage using DDQ

This protocol is advantageous for substrates with functional groups that are intolerant to hydrogenolysis or strongly acidic conditions.[2][8]

Reaction: R-OBn + DDQ --> [R-O-CH⁺-Ph] --> R-OH + PhCHO

Procedure:

  • Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).

  • For simple benzyl ethers, photoirradiation (e.g., with a long-wavelength UV lamp or visible light) may be required to facilitate the reaction.[11][12]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Nickel-Catalyzed Cleavage

This method offers a rapid and chemoselective route for the debenzylation of aryl ethers.[9]

Reaction: Ar-OBn --(NiCl₂·6H₂O/NaBH₄)--> Ar-OH + Toluene

Procedure:

  • Dissolve the aryl benzyl ether (1.0 mmol) in methanol (10 mL).

  • Add NiCl₂·6H₂O (0.5 - 1.0 equivalent).

  • Cool the mixture in an ice bath and add NaBH₄ (2.0 - 4.0 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 5-10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add 1 M HCl to quench the reaction.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow and Catalyst Relationships

The following diagrams illustrate the general experimental workflow for benzyl ether cleavage and the logical relationships between different catalyst types.

experimental_workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_end Product start Benzyl Ether reaction Addition of Catalyst and Reagents start->reaction 1. Dissolution quench Quenching reaction->quench 2. Reaction Monitoring extraction Extraction quench->extraction 3. Workup purification Purification extraction->purification 4. Purification end Deprotected Alcohol purification->end 5. Isolation

General experimental workflow for benzyl ether cleavage.

Classification of common catalysts for benzyl ether cleavage.

Comparative Analysis and Selection Criteria

Catalytic Hydrogenolysis (Pd/C): This method is often the first choice due to its mildness, high yields, and the clean formation of toluene as a byproduct.[1] However, its primary limitation is the lack of chemoselectivity in the presence of other reducible functional groups such as alkenes, alkynes, azides, and nitro groups.[2] Catalyst poisoning by sulfur-containing functional groups is also a common issue.[3] Transfer hydrogenolysis offers a convenient alternative that avoids the handling of flammable hydrogen gas and can sometimes be faster.[4]

Lewis Acids (BCl₃): Boron trichloride is a powerful reagent for cleaving benzyl ethers, especially in complex molecules where hydrogenolysis is not viable.[7] Its high chemoselectivity allows for the deprotection of benzyl ethers in the presence of a wide array of functional groups.[6] The main drawbacks are the reagent's toxicity and the need for strictly anhydrous conditions. The use of a cation scavenger like pentamethylbenzene is often necessary to prevent Friedel-Crafts alkylation of electron-rich aromatic rings.[6]

Oxidative Cleavage (DDQ): DDQ is a valuable reagent for the deprotection of benzyl ethers when reductive or strongly acidic conditions must be avoided.[2] It is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for simple benzyl ethers, often requiring photoirradiation.[11] The reaction tolerates a wide range of functional groups that are sensitive to reduction.[2] A key consideration is that DDQ is typically used in stoichiometric amounts, which can complicate purification.

Nickel-Based Catalysts (NiCl₂/NaBH₄): The combination of nickel(II) chloride and sodium borohydride provides a very rapid and efficient method for the cleavage of aryl benzyl ethers.[9] The reagents are inexpensive and the reaction times are often in the range of minutes. However, the strong reducing power of sodium borohydride can lead to the reduction of other sensitive functional groups.

The optimal catalyst for benzyl ether cleavage is highly dependent on the specific molecular context. For simple substrates lacking reducible functional groups, catalytic hydrogenolysis with Pd/C remains a reliable and efficient method. For more complex molecules with sensitive functionalities, Lewis acids like BCl₃ or oxidative methods with DDQ provide essential, highly chemoselective alternatives. The nickel-based system offers a rapid solution, particularly for aryl benzyl ethers, provided that other reducible groups are absent. A thorough evaluation of the substrate's functional group compatibility is paramount in selecting the most appropriate debenzylation strategy.

References

A Spectroscopic Comparison of (3-(Benzyloxy)-4-methoxyphenyl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (3-(Benzyloxy)-4-methoxyphenyl)methanol and its positional isomers. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and drug development, where structural nuances can significantly impact biological activity. This document summarizes key spectroscopic data to aid in the identification and characterization of these closely related compounds.

Comparative Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound and its isomers. Due to the structural similarities, the spectroscopic features, particularly in mass spectrometry, are often very close, necessitating a combined analysis of multiple techniques for unambiguous identification.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 7.28-7.45 (m, 5H, Ar-H), 6.85-6.95 (m, 3H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 4.58 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃)Data not readily availableData not readily available244.11 (M⁺)
(4-(Benzyloxy)-3-methoxyphenyl)methanol 7.30-7.45 (m, 5H, Ar-H), 6.80-6.90 (m, 3H, Ar-H), 5.10 (s, 2H, -OCH₂Ph), 4.60 (s, 2H, -CH₂OH), 3.88 (s, 3H, -OCH₃)Data not readily availableData not readily available244.11 (M⁺)
(2-(Benzyloxy)-3-methoxyphenyl)methanol Data not readily availableData not readily availableData not readily availableData not readily available
(2-(Benzyloxy)-4-methoxyphenyl)methanol Data not readily availableData not readily availableData not readily availableData not readily available
(2-(Benzyloxy)-5-methoxyphenyl)methanol Data not readily availableAvailable through SpectraBaseVapor Phase IR available through SpectraBaseGC-MS data available through SpectraBase
(3-(Benzyloxy)-5-methoxyphenyl)methanol Data not readily availableData not readily availableData not readily availableData not readily available
(4-(Benzyloxy)-2-methoxyphenyl)methanol Data not readily availableData not readily availableData not readily availableData not readily available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These represent typical conditions for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be required. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation : Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse sequence is used.

    • Number of Scans : 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is used between scans.

    • Chemical Shift Referencing : Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Chemical Shift Referencing : Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Thin Film (for solids) : A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

    • Neat (for liquids) : A drop of the liquid sample is placed between two KBr or NaCl plates.

    • Attenuated Total Reflectance (ATR) : The sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation : A standard FT-IR spectrometer is used.

  • Data Acquisition :

    • A background spectrum of the clean salt plates or ATR crystal is recorded.

    • The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.

  • Data Acquisition (ESI-MS) :

    • Ionization Mode : Positive or negative ion mode is selected based on the analyte's ability to be protonated or deprotonated. For these compounds, positive mode ([M+H]⁺ or [M+Na]⁺) is common.

    • Infusion : The sample solution is introduced into the ESI source at a constant flow rate.

    • Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Interpretation : The resulting mass spectrum shows the molecular ion and potential fragment ions, which can provide information about the molecular weight and structure.

Visualization of Isomeric Structures

The following diagram illustrates the chemical structures of this compound and its key positional isomers. The varied placement of the benzyloxy and methoxy groups on the phenyl ring gives rise to their distinct chemical and physical properties, which can be probed by the spectroscopic methods detailed above.

isomers cluster_34 This compound cluster_43 (4-(Benzyloxy)-3-methoxyphenyl)methanol cluster_25 (2-(Benzyloxy)-5-methoxyphenyl)methanol node34 node43 node25

Caption: Chemical structures of key isomers.

A Comparative Guide to p-Methoxybenzyl (PMB) and Benzyl (Bn) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of constructing complex molecules. For researchers, scientists, and drug development professionals, the choice of a protecting group can significantly impact the efficiency and success of a synthetic route. Among the most common choices for protecting hydroxyl groups are the benzyl (Bn) and p-methoxybenzyl (PMB) ethers. This guide provides an objective comparison of these two widely used protecting groups, supported by experimental data, to aid in the selection of the optimal group for a given synthetic challenge.

Key Differences and Chemical Properties

The primary distinction between the benzyl and p-methoxybenzyl protecting groups lies in the electronic effect of the methoxy substituent on the aromatic ring of the PMB group. This electron-donating group significantly influences the stability and reactivity of the PMB ether compared to the unsubstituted benzyl ether.[1]

The methoxy group in the para position of the PMB group increases the electron density of the aromatic ring, making the benzylic position more susceptible to oxidation.[2][3] This electronic feature is the basis for the most significant advantage of the PMB group: its selective removal under oxidative conditions that leave the benzyl group intact.[1][2] Conversely, the benzyl group is known for its general stability towards a wide range of reagents, making it a robust protecting group for multi-step syntheses.[4]

Protection of Alcohols: A Comparative Overview

Both PMB and Bn groups are typically introduced under similar conditions, most commonly via the Williamson ether synthesis.[2][4] This involves the reaction of an alkoxide, generated from the alcohol with a base, with the corresponding benzyl or p-methoxybenzyl halide.

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
PMB p-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 8 h90 - 98
Bn Benzyl bromide (Bn-Br)NaH, THF, 0 °C to rt2 - 12 h85 - 95

Table 1: Comparison of typical conditions for the protection of primary alcohols.[1]

Experimental Protocol: General Procedure for Protection of a Primary Alcohol

A solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) is added portionwise, and the mixture is stirred at 0 °C for 30 minutes. The appropriate benzylating agent (p-methoxybenzyl chloride or benzyl bromide, 1.1 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][4]

G Protection of Alcohols via Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Byproduct NaX Base->Byproduct BenzylatingAgent Ar-CH₂-X (Ar = Ph or p-MeOPh) (X = Cl, Br) ProtectedAlcohol R-O-CH₂-Ar BenzylatingAgent->ProtectedAlcohol Alkoxide->ProtectedAlcohol SN2 Attack G Orthogonal Deprotection Strategy cluster_start Starting Material cluster_path1 Path 1: Selective PMB Cleavage cluster_path2 Path 2: Non-selective Cleavage Molecule Molecule with PMB and Bn groups DDQ DDQ Molecule->DDQ H2_PdC H₂, Pd/C Molecule->H2_PdC PMB_cleaved Bn-protected molecule DDQ->PMB_cleaved Both_cleaved Diol H2_PdC->Both_cleaved

References

A Comparative Guide to Oxidative Deprotection: DDQ vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the strategic protection and deprotection of functional groups are paramount to the successful construction of complex molecules. The p-methoxybenzyl (PMB) and benzyl (Bn) ethers are among the most ubiquitously employed protecting groups for alcohols due to their general stability. However, their selective and efficient cleavage is a critical step that necessitates a careful choice of reagents. This guide provides a detailed comparison of the efficacy of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) against other common oxidizing agents for the deprotection of these ethers, with a focus on providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions.

Performance Comparison of Oxidizing Agents

The selection of an appropriate oxidizing agent for deprotection hinges on factors such as substrate sensitivity, desired selectivity, reaction efficiency, and cost. DDQ has emerged as a powerful and often preferred reagent for the cleavage of electron-rich benzyl ethers, particularly PMB ethers. Its high reactivity and selectivity under mild conditions make it a valuable tool in the synthetic chemist's arsenal. To provide a clear comparison, the following table summarizes the performance of DDQ against other common oxidizing agents, namely Ceric Ammonium Nitrate (CAN) and a catalytic system employing DDQ with Manganese Dioxide (MnO2) as a co-oxidant.

Oxidizing AgentSubstrate ExampleReaction ConditionsTimeYield (%)Reference
DDQ p-Methoxybenzyl (PMB) ether of a primary alcoholDDQ (1.1-1.5 equiv.), CH2Cl2/H2O (18:1), 0 °C to rt1 h97%[1]
DDQ p-Methoxybenzyl (PMB) ether on a complex carbohydrateDDQ (2.3 equiv.), CH2Cl2/H2O (17:1), 0 °C to rt1.5 h78%[2]
DDQ Benzyl (Bn) ether on a carbohydrate derivative (photochemical)DDQ (1.5 equiv.), CH2Cl2/H2O, 525 nm irradiation, rt-84-96%[3]
Ceric Ammonium Nitrate (CAN) p-Methoxybenzyl (PMB) etherCAN (2-3 equiv.), CH3CN/H2O, 0 °C to rtVariableGood to High[2]
Ceric Ammonium Nitrate (CAN) N-(p-methoxybenzyl) δ-lactamCAN, CH3CN/H2O, with additive--[4]
cat. DDQ / MnO2 p-Methoxybenzyl (PMB) etherDDQ (catalytic), MnO2 (stoichiometric)--[5]

Experimental Protocols

To ensure reproducibility and facilitate the practical application of these methods, detailed experimental protocols for key deprotection reactions are provided below.

Protocol 1: Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ

This protocol describes a general procedure for the oxidative cleavage of a PMB ether using a stoichiometric amount of DDQ.[1]

Materials:

  • PMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH2Cl2)

  • 0.1 M pH 7 sodium phosphate buffer

  • Magnesium sulfate (MgSO4)

  • Sand

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of CH2Cl2 and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DDQ (1.3 equiv) as a solid in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, directly load the crude reaction mixture onto a silica gel column packed with a top layer of MgSO4:sand (1:1).

  • Elute the column with a gradient of 5% to 30% ethyl acetate in hexanes to yield the deprotected alcohol.

Protocol 2: Deprotection using Ceric Ammonium Nitrate (CAN)

The following is a general procedure for the deprotection of benzyl-type ethers using CAN, which is often effective for cleaving PMB ethers.[2][4]

Materials:

  • Benzyl-protected alcohol

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (CH3CN)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the protected alcohol (1.0 equiv) in a mixture of acetonitrile and water (typically 3:1 to 1:1 v/v).

  • Cool the solution to 0 °C.

  • Add CAN (2.0-3.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizing the Process: Experimental Workflow and Deprotection Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Oxidative Deprotection A Protected Alcohol B Dissolve in Solvent (e.g., CH2Cl2/H2O) A->B C Cool to 0 °C B->C D Add Oxidizing Agent (e.g., DDQ) C->D E Reaction at rt D->E F Work-up (Quenching, Extraction) E->F G Purification (Chromatography) F->G H Deprotected Alcohol G->H

A generalized workflow for oxidative deprotection.

The mechanism of DDQ-mediated deprotection of a PMB ether is believed to proceed through a single-electron transfer (SET) pathway, facilitated by the electron-rich nature of the PMB group.

G cluster_mechanism Proposed Mechanism: DDQ Deprotection of PMB Ether A PMB Ether + DDQ B Formation of Charge-Transfer Complex A->B C Single Electron Transfer (SET) B->C D PMB Cation Radical + DDQ Radical Anion C->D E Hydride Abstraction C->E D->E or F Oxocarbenium Ion + DDQH- E->F G Nucleophilic Attack by H2O F->G H Hemiacetal Intermediate G->H I Decomposition H->I J Deprotected Alcohol + p-Anisaldehyde + DDQH2 I->J

Mechanism of PMB ether deprotection by DDQ.

Conclusion

DDQ stands out as a highly efficient and selective reagent for the deprotection of p-methoxybenzyl ethers, often providing high yields under mild conditions.[1] While Ceric Ammonium Nitrate (CAN) presents a viable alternative, its selectivity can be more substrate-dependent. For large-scale syntheses where cost and environmental impact are significant considerations, the use of catalytic DDQ in conjunction with a stoichiometric co-oxidant like MnO2 offers an attractive strategy.[5] The choice of deprotection agent will ultimately be dictated by the specific requirements of the synthesis, including the nature of the substrate, the presence of other functional groups, and scalability. This guide provides the foundational data and protocols to assist researchers in navigating these choices effectively.

References

Reactivity of Substituted Benzyl Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of benzyl alcohol and its derivatives is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, fragrances, and other fine chemicals. The electronic nature of substituents on the aromatic ring profoundly influences the reaction rates and pathways of the benzylic hydroxyl group. This guide provides a comparative analysis of the reactivity of various substituted benzyl alcohols in key organic transformations, supported by experimental data and detailed protocols.

Reactivity in Oxidation Reactions

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring. Generally, electron-donating groups (EDGs) accelerate the reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups (EWGs) have the opposite effect.[1][2]

A variety of oxidizing agents have been studied, including chromium (VI) reagents like pyrazinium dichromate (PzDC)[3], acidified dichromate[1], and pyridinium chlorochromate (PCC)[4], as well as N-halo compounds[5]. In most cases, the reaction proceeds via a mechanism involving the formation of an intermediate ester (e.g., a chromate ester), followed by a rate-determining step involving the cleavage of the α-C-H bond.[3][4]

Table 1: Comparison of Second-Order Rate Constants (k₂) for the Oxidation of Substituted Benzyl Alcohols with Acidified Dichromate.

Substituent (para)k₂ × 10³ (dm³ mol⁻¹ s⁻¹)
-OCH₃34.5
-CH₃11.5
-H5.25
-Cl2.62
-NO₂0.46
Data sourced from a kinetic study in acetic acid-water medium at 308 K.[1]

The data clearly shows that electron-releasing groups like methoxy (-OCH₃) and methyl (-CH₃) significantly increase the reaction rate compared to the unsubstituted benzyl alcohol, whereas electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) retard the reaction.[1]

Experimental Protocol: Oxidation with Acidified Dichromate

The following protocol is representative of kinetic studies on the oxidation of benzyl alcohols.[1]

Materials:

  • Substituted benzyl alcohol

  • Potassium dichromate (oxidant)

  • Sulfuric acid (catalyst)

  • Acetic acid (solvent)

  • Water

Procedure:

  • Prepare solutions of the benzyl alcohol, potassium dichromate, and sulfuric acid in a 20% aqueous acetic acid medium.

  • The reactions are conducted under pseudo-first-order conditions, with the concentration of the benzyl alcohol in large excess over the oxidant.

  • Initiate the reaction by mixing the thermostated solutions in a reaction vessel maintained at a constant temperature (e.g., 308 K).

  • Monitor the progress of the reaction by withdrawing aliquots at regular intervals and quenching the reaction.

  • The concentration of the unreacted dichromate is determined iodometrically or by spectrophotometry.

  • The pseudo-first-order rate constants (k_obs) are calculated from the slope of the linear plots of log[oxidant] versus time.

  • The second-order rate constants (k₂) are obtained from the relation k₂ = k_obs / [substrate].

Visualization: Generalized Oxidation Mechanism

oxidation_mechanism sub Substituted Benzyl Alcohol (X-Ar-CH₂OH) int Intermediate Complex (e.g., Chromate Ester) sub->int Fast Equilibrium ox Oxidant (e.g., Cr(VI)) ox->int ts Transition State [X-Ar-CH(δ+)---H---O-Cr...] int->ts Rate-Determining Step (α-C-H cleavage/ hydride transfer) prod Product (Aldehyde) (X-Ar-CHO) ts->prod Fast edg EDG (e.g., -OCH₃, -CH₃) Stabilizes δ+ Increases Rate ts->edg ewg EWG (e.g., -NO₂, -Cl) Destabilizes δ+ Decreases Rate ts->ewg

Caption: Mechanism of benzyl alcohol oxidation showing the influence of substituents on the transition state.

Reactivity in Etherification Reactions

The formation of dibenzyl ethers from benzyl alcohols can be achieved through acid-catalyzed dehydration or by using metal catalysts. The reactivity in these reactions is also influenced by the substituents on the aromatic ring. In a study using iron(III) chloride as a catalyst, both electron-donating and electron-withdrawing substituted benzyl alcohols were successfully converted to their corresponding symmetrical ethers in moderate to good yields.[6][7] However, substrates with electron-withdrawing groups are generally less reactive and may require higher temperatures for satisfactory conversion.[7]

Table 2: Symmetrical Etherification of Substituted Benzyl Alcohols using FeCl₃·6H₂O.

SubstituentYield (%)Temperature (°C)Time (h)
H917014
2-CH₃917016
4-CH₃537016
4-OCH₃8310024
4-F8810024
4-Cl8210024
4-Br7810024
2-CF₃5612048
Data sourced from an iron-catalyzed study in propylene carbonate.[6][7]
Experimental Protocol: Symmetrical Etherification

The following is a general procedure for the iron-catalyzed homocoupling of benzyl alcohols.[6][7]

Materials:

  • Substituted benzyl alcohol

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol %)

  • Propylene carbonate (solvent)

Procedure:

  • To a solution of the substituted benzyl alcohol (2 mmol) in propylene carbonate (1 mL), add FeCl₃·6H₂O (0.05 mmol).

  • Heat the reaction mixture at the specified temperature (70-120 °C) for the required time (14-48 h).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired symmetrical ether.

Visualization: Symmetrical Etherification Workflow

etherification_workflow start Substituted Benzyl Alcohol (2 equivalents) catalyst FeCl₃·6H₂O (5 mol%) Propylene Carbonate 70-120 °C start->catalyst Reaction Conditions product Symmetrical Dibenzyl Ether + H₂O catalyst->product Dehydrative Coupling hammett_plot cluster_insight Interpretation of ρ subst Aromatic Substituent (e.g., -OCH₃, -H, -NO₂) sigma Substituent Constant (σ) (Quantifies electronic effect: σ < 0 for EDG, σ > 0 for EWG) subst->sigma plot Hammett Plot (log(kₓ/k₀) vs. σ) sigma->plot rate Log of Relative Rate (log(kₓ/k₀)) rate->plot rho Reaction Constant (ρ) (Slope of the plot) plot->rho mech Mechanistic Insight rho->mech neg_rho ρ < 0 (Negative Slope) Reaction favored by EDGs Positive charge buildup in TS pos_rho ρ > 0 (Positive Slope) Reaction favored by EWGs Negative charge buildup in TS

References

A Comparative Guide to the Synthetic Applications of Benzylated Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillin, a versatile and readily available bio-based platform chemical, serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules. Its derivatization, particularly through benzylation of the phenolic hydroxyl group, provides a strategic pathway to enhance its therapeutic potential and expand its applications in medicinal chemistry and materials science. This guide offers a comprehensive literature review of the synthetic applications of benzylated vanillin derivatives, presenting a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Synthetic Strategies and Key Derivatives

The benzylation of vanillin is a fundamental step that protects the reactive hydroxyl group, allowing for further modifications of the aldehyde functionality. This O-benzylvanillin intermediate is a key building block for the synthesis of several classes of compounds, most notably Schiff bases and chalcones, which have demonstrated significant biological activities.

A general synthetic workflow for preparing O-benzylvanillin and its subsequent conversion to Schiff bases and chalcones is depicted below.

SynthesisWorkflow Vanillin Vanillin OBenzylvanillin O-Benzylvanillin Vanillin->OBenzylvanillin Benzylation BenzylBromide Benzyl Bromide BenzylBromide->OBenzylvanillin Base Base (e.g., K2CO3) Base->OBenzylvanillin SchiffBase Schiff Base OBenzylvanillin->SchiffBase Condensation Chalcone Chalcone OBenzylvanillin->Chalcone Claisen-Schmidt Condensation Amine Amine Amine->SchiffBase Acetophenone Acetophenone Derivative Acetophenone->Chalcone

Caption: General synthetic scheme for O-benzylvanillin and its derivatives.

Comparative Biological Activities

Benzylated vanillin derivatives have been extensively evaluated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of the benzyl group and subsequent modifications significantly influence the biological efficacy of the resulting compounds.

Antimicrobial and Antifungal Activity

Schiff bases and chalcones derived from O-benzylvanillin have shown promising activity against various bacterial and fungal strains. The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are crucial for their antimicrobial action.

Table 1: Comparative Antimicrobial Activity of Benzylated Vanillin Derivatives (Zone of Inhibition in mm)

Compound TypeDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaAspergillus nigerReference
Schiff Base N-Aryl-4-(p-chlorobenzyloxy)-3-methoxyphenyl-1-yl-azomethine1820151316
Schiff Base Vanillin-derived 1,2,3-triazole (3g)22-2523-[1]
Chalcone (E)-1-(4-chlorophenyl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one-----
Standard Ciprofloxacin25262824-[1][2]
Standard Griseofulvin----22

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of benzylated vanillin derivatives against various cancer cell lines have been a significant area of research. The data below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds. Lower IC50 values indicate greater potency.

Table 2: Comparative Anticancer Activity of Benzylated Vanillin Derivatives (IC50 in µM)

Compound TypeDerivativeA549 (Lung)MCF7 (Breast)MIA PaCa-2 (Pancreatic)HCT-116 (Colon)Reference
Schiff Base ortho-vanillin Schiff base with phenyl urea->100->100[3]
Schiff Base Copper complex of ortho-vanillin Schiff base-13.9--[3]
Chalcone Vanillin-derived chalcone (5f)10.4513.05.4-[4]
Standard Curcumin-->20-[4]
Standard Cisplatin-19.2--[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of key benzylated vanillin derivatives.

Synthesis of 4-(p-Chlorobenzyloxy)-3-methoxybenzaldehyde

A solution of vanillin (1.53 g, 0.01 M) in DMF (7.7 mL) was heated to 50-55°C. To this, 4-chlorobenzoyl chloride (1.75 g, 0.01 M) and K2CO3 (2.76 g, 0.02 M) were added, and the mixture was heated for 5 hours. The product was precipitated by the addition of water. The resulting solid was filtered and purified by leaching in methanol to yield the desired product.

Benzylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Vanillin Vanillin Product 4-(p-Chlorobenzyloxy)-3-methoxybenzaldehyde Vanillin->Product p_Cl_BzCl 4-Chlorobenzoyl Chloride p_Cl_BzCl->Product K2CO3 K2CO3 K2CO3->Product DMF DMF DMF->Product Temperature 50-55°C Temperature->Product Time 5 hours Time->Product

Caption: Benzylation of Vanillin.

Synthesis of N-Aryl-4-(p-chlorobenzyloxy)-3-methoxyphenyl-1-yl-azomethines (Schiff Base)

A mixture of 4-(p-chlorobenzyloxy)-3-methoxybenzaldehyde (2.76 g, 0.01 M) and a substituted aniline (e.g., p-thiomethoxyaniline, 1.39 g, 0.01 M) in ethanol was refluxed in the presence of glacial acetic acid for 10 hours. The solid that separated upon cooling was filtered and crystallized from ethanol to afford the Schiff base.

SchiffBaseFormation cluster_reactants Reactants cluster_conditions Conditions cluster_products Product BenzylatedVanillin 4-(p-Chlorobenzyloxy)-3-methoxybenzaldehyde SchiffBase N-Aryl Schiff Base BenzylatedVanillin->SchiffBase Aniline Substituted Aniline Aniline->SchiffBase Ethanol Ethanol Ethanol->SchiffBase AceticAcid Glacial Acetic Acid AceticAcid->SchiffBase Reflux Reflux Reflux->SchiffBase Time 10 hours Time->SchiffBase

Caption: Schiff Base Synthesis.

Synthesis of Vanillin-derived Chalcones via Microwave Irradiation

A mixture of vanillin, a substituted acetophenone, and a catalytic amount of KOH was irradiated in a microwave for 5 minutes. After the reaction, cold distilled water and HCl were added to the mixture. The resulting precipitate was refrigerated for 24 hours and then recrystallized to yield the pure chalcone.[5]

ChalconeSynthesis cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup cluster_product Product Vanillin Vanillin Chalcone Chalcone Vanillin->Chalcone Acetophenone Substituted Acetophenone Acetophenone->Chalcone KOH KOH (catalyst) KOH->Chalcone Microwave Microwave Irradiation Microwave->Chalcone Time 5 minutes Time->Chalcone Addition Addition of H2O and HCl Refrigeration Refrigeration (24h) Addition->Refrigeration Recrystallization Recrystallization Refrigeration->Recrystallization Chalcone->Addition

Caption: Microwave-assisted Chalcone Synthesis.

Conclusion

Benzylated vanillin derivatives represent a promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility and the potential for structural diversification make them attractive scaffolds for the development of new therapeutic agents. This guide provides a comparative overview of their synthesis and applications, highlighting the importance of quantitative data and detailed experimental protocols in advancing research in this field. Further studies focusing on structure-activity relationships and in vivo efficacy are warranted to fully exploit the therapeutic potential of these versatile molecules.

References

Safety Operating Guide

Proper Disposal of (3-(Benzyloxy)-4-methoxyphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (3-(Benzyloxy)-4-methoxyphenyl)methanol as a hazardous chemical waste. Due to its classification as very toxic to aquatic life, it is imperative that this substance is not released into the environment.

This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is essential for researchers, scientists, and professionals in drug development.

Key Safety and Disposal Information

The following table summarizes critical safety and disposal information for this compound, based on available data for the compound and structurally similar chemicals.

ParameterInformationCitations
Primary Disposal Route Dispose of contents and container via an approved hazardous waste disposal plant.
Environmental Precautions Prevent entry into drains, surface water, and groundwater. Very toxic to aquatic life.
Spill Containment Absorb spills with inert material (e.g., sand, diatomaceous earth).
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection (safety goggles or face shield).
Incompatible Materials Strong oxidizing agents, strong bases.

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.

Waste Identification and Segregation
  • Treat all this compound waste, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Containerization
  • Collect waste in a designated, leak-proof, and chemically compatible container.

  • The container must be kept tightly sealed except when adding waste.

Labeling
  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date when the waste was first added to the container.

Storage
  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the stored waste is away from incompatible materials such as strong oxidizing agents.

Spill Management
  • In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.

  • Contain the spill using an inert absorbent material like sand or diatomaceous earth.

  • Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.

  • Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.

Final Disposal
  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never pour this chemical down the drain.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Waste Generation (this compound) assess Assess Waste Type (Pure, Mixture, Contaminated Material) start->assess spill Spill Occurs start->spill containerize Collect in Designated Hazardous Waste Container assess->containerize assess->spill label Label Container ('Hazardous Waste', Chemical Name, Date) containerize->label containerize->spill store Store in Satellite Accumulation Area label->store store->spill ehs_contact Contact EHS for Waste Pickup store->ehs_contact contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->containerize end Proper Disposal by Licensed Contractor ehs_contact->end

Caption: Disposal workflow for this compound.

×

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(3-(Benzyloxy)-4-methoxyphenyl)methanol

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